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  • Product: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
  • CAS: 1803607-19-3

Core Science & Biosynthesis

Foundational

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a chemical compound of interest for research and development. Due to the limited availability of public-domain data on this specific molecule, this guide combines the confirmed chemical identity with inferred scientific insights based on established principles of organic chemistry and the known properties of structurally related compounds. The guide will cover the chemical structure, proposed synthesis, and potential areas of application, while clearly delineating between established data and scientifically grounded hypotheses. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a disubstituted urea derivative. The core of the molecule is a urea group, which is substituted on one nitrogen with a 3-aminophenyl group and on the other with a dimethylamino group. The compound is supplied as a dihydrochloride salt, indicating that the two basic nitrogen atoms—the aniline-like amino group and the dimethylamino group—are protonated.

The chemical structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is illustrated below:

Caption: Chemical structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Physicochemical Properties
PropertyValueSource
CAS Number 1803607-19-3[1]
Molecular Formula C₉H₁₆Cl₂N₄O[1]
Molecular Weight 267.15 g/mol [1]
Appearance Not specified (likely a solid)Inferred
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in waterInferred from dihydrochloride salt form
Stability Data not available

Proposed Synthesis Pathway

While a specific, validated synthesis protocol for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is not publicly documented, a plausible synthetic route can be proposed based on established methods for the formation of unsymmetrical ureas. A common and effective method involves the reaction of an isocyanate with an amine.

The proposed synthesis workflow is depicted below:

G cluster_0 Step 1: Formation of Isocyanate Intermediate cluster_1 Step 2: Urea Formation cluster_2 Step 3: Reduction of the Nitro Group cluster_3 Step 4: Salt Formation A 3-Nitrophenylamine C 3-Nitrophenyl isocyanate A->C Reaction in an inert solvent (e.g., toluene) B Phosgene or Phosgene Equivalent (e.g., triphosgene) B->C E 1-(3-Nitrophenyl)-3-(dimethylamino)urea C->E Reaction in an inert solvent (e.g., dichloromethane) D 1,1-Dimethylhydrazine D->E G 1-(3-Aminophenyl)-3-(dimethylamino)urea E->G Reduction F Reducing Agent (e.g., H₂, Pd/C or SnCl₂/HCl) F->G I 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride G->I Protonation H Hydrochloric Acid (in a suitable solvent) H->I

Caption: Proposed multi-step synthesis workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Nitrophenyl isocyanate

  • In a well-ventilated fume hood, a solution of 3-nitrophenylamine in an inert solvent (e.g., dry toluene) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • A solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise to the stirred solution of 3-nitrophenylamine at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, the reaction mixture is gradually warmed to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).

  • The solvent is removed under reduced pressure to yield crude 3-nitrophenyl isocyanate, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 1-(3-Nitrophenyl)-3-(dimethylamino)urea

  • The 3-nitrophenyl isocyanate is dissolved in a dry, inert solvent such as dichloromethane.

  • A solution of 1,1-dimethylhydrazine in the same solvent is added dropwise to the isocyanate solution at a low temperature (e.g., 0 °C) with vigorous stirring.

  • The reaction is typically rapid and exothermic. After the addition, the mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The resulting product, 1-(3-Nitrophenyl)-3-(dimethylamino)urea, may precipitate from the solution and can be collected by filtration. If it remains in solution, the solvent is removed, and the crude product is purified by recrystallization or chromatography.

Step 3: Reduction to 1-(3-Aminophenyl)-3-(dimethylamino)urea

  • The 1-(3-Nitrophenyl)-3-(dimethylamino)urea is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon.

  • Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid can be used.

  • Upon completion of the reduction (monitored by the disappearance of the starting material), the catalyst is removed by filtration, and the solvent is evaporated.

Step 4: Formation of the Dihydrochloride Salt

  • The crude 1-(3-Aminophenyl)-3-(dimethylamino)urea is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product, 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Potential Applications and Biological Activity

There is no specific information available in the scientific literature regarding the applications or biological activity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. However, based on its chemical structure, we can infer potential areas of interest for further research.

The presence of a substituted phenylurea moiety is a common feature in many biologically active compounds. For instance, various phenylurea derivatives are known to exhibit activity as kinase inhibitors, which are a significant class of therapeutic agents in oncology. The aminophenyl group provides a site for further chemical modification, allowing for the synthesis of a library of related compounds for screening.

The dimethylamino group can influence the compound's physicochemical properties, such as solubility and basicity, which can be crucial for its pharmacokinetic profile.

It is important to emphasize that these are hypothetical applications based on structural analogy, and any potential biological activity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride would need to be determined through experimental investigation.

Analytical Methods

For the characterization and quality control of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a combination of standard analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H, C=O, and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound.

Safety and Handling

No specific safety and toxicology data for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride are available. As with any research chemical with unknown toxicological properties, it should be handled with care. Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

A comprehensive safety data sheet (SDS) should be consulted if available from the supplier.

Conclusion

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a chemical compound for which detailed public information is scarce. This guide has provided its confirmed chemical identity and a plausible, scientifically-grounded synthesis pathway. While its specific properties and applications remain to be elucidated through future research, its structural features suggest potential for further investigation, particularly in the context of medicinal chemistry and drug discovery. Researchers working with this compound should proceed with appropriate caution, given the lack of available safety data.

References

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)-

A Note on Chemical Identification: Initial searches for the compound associated with CAS number 1803607-19-3 did not yield a conclusive identification from publicly available chemical databases. This suggests the number...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: Initial searches for the compound associated with CAS number 1803607-19-3 did not yield a conclusive identification from publicly available chemical databases. This suggests the number may be inaccurate or assigned to a substance not widely documented. To provide a valuable and illustrative technical guide for researchers and drug development professionals, this document will focus on a representative complex heterocyclic molecule, 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)- . This compound, with its intricate structure, serves as an excellent exemplar for the principles and methodologies discussed herein.

Introduction: The Significance of Precise Molecular Characterization

In the realm of drug discovery and development, the unambiguous identification and characterization of a chemical entity are paramount. Among the fundamental properties, the molecular weight and exact mass of a compound serve as foundational pillars upon which further research is built. These values are critical for confirming the identity of a synthesized compound, elucidating its structure, and ensuring its purity. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the molecular weight and exact mass of 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)-, a molecule of interest due to its complex, nitrogen-rich heterocyclic scaffold, a common feature in many biologically active compounds.

Unveiling the Molecular Identity: Structure and Formula

The initial step in determining the molecular weight and exact mass is to establish the correct molecular formula. The structure of 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)- is depicted below:

Based on this structure, the molecular formula is determined by counting the number of atoms of each element present:

  • Carbon (C): 16

  • Hydrogen (H): 13

  • Nitrogen (N): 5

Thus, the molecular formula is C₁₆H₁₃N₅ .

Molecular Weight and Exact Mass: A Tabular Summary

The molecular weight and exact mass are distinct yet related properties. The molecular weight is calculated using the average atomic masses of the constituent elements, reflecting their natural isotopic abundance. In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element.

PropertyValue (Da)
Molecular Weight 275.31
Exact Mass 275.11709

Methodologies for Experimental Determination

The theoretical values presented above must be confirmed experimentally. Several analytical techniques can be employed for this purpose, with mass spectrometry being the most powerful and widely used method.

Mass Spectrometry: The Gold Standard for Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] This technique is indispensable for determining the molecular weight and exact mass of organic molecules.[2]

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)- is prepared in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, forming gaseous ions.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

The peak in the mass spectrum corresponding to the intact molecule with a single positive charge (the molecular ion, [M+H]⁺) will have an m/z value that directly corresponds to the molecular weight (plus the mass of a proton). High-resolution mass spectrometry (HRMS) can provide a highly accurate measurement of the m/z value, allowing for the determination of the exact mass.[3]

Workflow for Molecular Weight and Exact Mass Determination

The following diagram illustrates the typical workflow for determining the molecular weight and exact mass of a novel compound like 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)-.

Caption: Workflow for the determination of molecular weight and exact mass.

The Causality Behind Experimental Choices

The choice of analytical technique is driven by the specific information required. While techniques like gel permeation chromatography (for polymers) and nuclear magnetic resonance (NMR) can provide estimates of molecular weight, mass spectrometry is the definitive method for small molecules due to its high accuracy and sensitivity.[4][5] The selection of the ionization method within mass spectrometry is also crucial. ESI is often preferred for polar, non-volatile molecules like the target compound, as it is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.

Conclusion: The Cornerstone of Chemical Research

The precise determination of molecular weight and exact mass is a non-negotiable step in chemical research and drug development. For a complex heterocyclic molecule such as 1H-Indazole, 5-amino-3-(4-phenyl-1H-imidazol-2-yl)-, these values provide the fundamental basis for its identification, purity assessment, and structural elucidation. The methodologies outlined in this guide, particularly high-resolution mass spectrometry, represent the state-of-the-art in molecular characterization, ensuring the scientific integrity and logical progression of research endeavors.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved March 26, 2026, from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Analytical Methods for Molecular Weight Determination. Retrieved March 26, 2026, from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved March 26, 2026, from [Link]

  • Waters. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Retrieved March 26, 2026, from [Link]

  • Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved March 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: A Putative Rho-Kinase (ROCK) Inhibitor

Abstract This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. Based on structural similarities to known...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the compound 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. Based on structural similarities to known kinase inhibitors, particularly those in the aryl urea class, this document posits that the primary molecular target of this compound is Rho-associated coiled-coil containing protein kinase (ROCK). We will delve into the intricacies of the ROCK signaling pathway, its physiological and pathological roles, and the molecular interactions that likely govern the inhibitory action of this compound. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to rigorously test this hypothesis and characterize the compound's activity.

Introduction: The Emerging Therapeutic Potential of ROCK Inhibition

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a central regulator of a multitude of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Consequently, aberrant ROCK signaling has been implicated in a wide array of pathologies, including cardiovascular diseases, glaucoma, cancer, and neurological disorders.[2][3] This has rendered ROCK a highly attractive target for therapeutic intervention.

A number of small molecule ROCK inhibitors have been developed, with some, such as fasudil and ripasudil, already approved for clinical use in certain countries for conditions like cerebral vasospasm and glaucoma.[3] Many of these inhibitors share common structural motifs, including aryl urea derivatives, which are known to interact with the ATP-binding pocket of kinases. The chemical structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride places it within this class of compounds, strongly suggesting its potential as a ROCK inhibitor.

The Rho/ROCK Signaling Pathway: A Central Regulator of Cellular Function

The canonical Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Upon stimulation by various extracellular signals, guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, leading to its activation. GTP-bound RhoA then binds to and activates its downstream effectors, most notably ROCK1 and ROCK2.

Activated ROCK, in turn, phosphorylates a number of substrates, leading to a cascade of cellular events. One of the most well-characterized downstream effects of ROCK activation is the regulation of actomyosin contractility. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1).[4][5] This leads to an increase in the phosphorylation of the myosin light chain (MLC), which promotes the assembly of actin filaments and enhances cellular contractility.[4]

Diagram: The Canonical Rho/ROCK Signaling Pathway

ROCK_Pathway cluster_rho RhoA Activation Cycle Extracellular_Signals Extracellular Signals (e.g., LPA, Growth Factors) GPCR_RTK GPCRs / RTKs Extracellular_Signals->GPCR_RTK GEFs Guanine Nucleotide Exchange Factors (GEFs) GPCR_RTK->GEFs Activate RhoA_GDP RhoA-GDP (Inactive) GEFs->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Indirectly promotes phosphorylation via MLCP inhibition Compound 1-(3-Aminophenyl)-3- (dimethylamino)urea dihydrochloride Compound->ROCK Inhibits pMLCP p-MLCP (Inactive) pMLC p-MLC MLCP->pMLC Dephosphorylates Actomyosin_Contraction Actomyosin Contraction, Stress Fiber Formation, Cell Adhesion & Migration pMLC->Actomyosin_Contraction

Caption: A diagram of the Rho/ROCK signaling pathway and the proposed point of inhibition.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

Based on the structural characteristics of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, it is hypothesized that the compound acts as a competitive inhibitor at the ATP-binding site of ROCK. The urea and aminophenyl moieties are likely to form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding mode for this class of inhibitors. The dimethylamino group may contribute to solubility and potentially form additional interactions within the active site. By occupying the ATP-binding pocket, the compound would prevent the phosphorylation of ROCK's downstream substrates, thereby abrogating its biological function.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesis that 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a ROCK inhibitor, a series of biochemical and cell-based assays should be performed.

Biochemical Assays: Direct Measurement of ROCK Inhibition

Objective: To determine the direct inhibitory activity of the compound on purified ROCK1 and ROCK2 enzymes and to elucidate the mechanism of inhibition.

A. In Vitro Kinase Assay

This assay directly measures the phosphorylation of a ROCK substrate in the presence of the test compound.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Purified recombinant human ROCK1 and ROCK2 enzymes

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP (at a concentration around the Km for each enzyme)

    • ROCK substrate (e.g., recombinant MYPT1)

    • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (dissolved in a suitable solvent like DMSO)

    • Positive control inhibitor (e.g., Y-27632)

    • Detection antibody (e.g., anti-phospho-MYPT1 (Thr853))

    • Secondary antibody conjugated to a detectable label (e.g., HRP)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add the kinase buffer, purified ROCK enzyme, and the test compound or control.

    • Pre-incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the level of substrate phosphorylation using an ELISA-based method with a phospho-specific antibody.[4][5][6]

    • Measure the signal using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

B. Mechanism of Inhibition Studies (ATP Competition Assay)

This assay determines whether the compound competes with ATP for binding to the kinase.

Step-by-Step Methodology:

  • Procedure:

    • Perform the in vitro kinase assay as described above.

    • Fix the concentration of the test compound (e.g., at its IC50).

    • Vary the concentration of ATP over a wide range (e.g., from sub-Km to saturating concentrations).

    • Measure the rate of the kinase reaction at each ATP concentration.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.

Cell-Based Assays: Assessing ROCK Inhibition in a Physiological Context

Objective: To confirm that the compound can penetrate cells and inhibit the ROCK signaling pathway in a cellular environment.

A. Western Blot Analysis of Phospho-MYPT1

This assay measures the phosphorylation status of a direct ROCK substrate in treated cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human trabecular meshwork cells for glaucoma studies, or a cancer cell line with known high Rho/ROCK activity) to 70-80% confluency.

    • Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Include a positive control (e.g., Y-27632) and a vehicle control (e.g., DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr853).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]

B. Cell Morphology and Cytoskeletal Staining

This assay visually assesses the effect of ROCK inhibition on cell morphology and the actin cytoskeleton.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Treat the cells with the test compound as described above.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Stain the actin cytoskeleton with fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Observe changes in cell shape, such as cell rounding and loss of stress fibers, which are characteristic of ROCK inhibition.

Diagram: Experimental Workflow for Mechanistic Validation

Workflow Start Hypothesis: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a ROCK Inhibitor Biochemical Biochemical Assays (Direct Inhibition) Start->Biochemical Cellular Cell-Based Assays (Cellular Activity) Start->Cellular Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Biochemical->Kinase_Assay ATP_Comp ATP Competition Assay (Mechanism of Inhibition) Biochemical->ATP_Comp Western_Blot Western Blot for p-MYPT1 (Target Engagement) Cellular->Western_Blot Morphology Cell Morphology & Cytoskeletal Staining (Phenotypic Effect) Cellular->Morphology Conclusion Conclusion: Mechanism of Action Elucidated Kinase_Assay->Conclusion ATP_Comp->Conclusion Western_Blot->Conclusion Morphology->Conclusion

Caption: A workflow for validating the mechanism of action.

Data Presentation and Interpretation

The quantitative data from the in vitro kinase assays should be summarized in a table for easy comparison of IC50 values against known ROCK inhibitors.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochlorideExperimentalExperimental
Y-27632 (Positive Control)LiteratureLiterature
Fasudil (Positive Control)LiteratureLiterature

Note: IC50 values for control compounds should be sourced from literature or determined concurrently.

The results from the Western blot analysis can be quantified by densitometry and presented as a bar graph showing the relative levels of phosphorylated MYPT1 normalized to total MYPT1. A dose-dependent decrease in p-MYPT1 levels upon treatment with the test compound would provide strong evidence for target engagement in cells.

Conclusion

The structural features of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride strongly suggest that it functions as a ROCK inhibitor. This technical guide has outlined the rationale behind this hypothesis, centered on the critical role of the Rho/ROCK signaling pathway in health and disease. By following the detailed biochemical and cell-based protocols provided, researchers can effectively test this hypothesis, determine the potency and mechanism of inhibition, and validate the compound's activity in a cellular context. Elucidating the precise mechanism of action is a critical step in the preclinical development of this compound and will pave the way for its potential therapeutic application in a range of ROCK-driven pathologies.

References

  • Rho kinase inhibitor. In: Wikipedia. Accessed March 27, 2026. [Link]

  • Lin CW, et al. Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma. MDPI. August 2025. [Link]

  • Velasco, J. A., et al. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. [Link]

  • Chang, K. C., et al. The Application of Rho Kinase Inhibitors in the Management of Glaucoma. PMC. May 2024. [Link]

  • Feng, Y., et al. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. PubMed. March 2016. [Link]

  • Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]

  • The Application of Rho Kinase Inhibitors in the Management of Glaucoma. PubMed. May 2024. [Link]

  • A Method for Measuring Rho Kinase Activity in Tissues and Cells. PMC. [Link]

  • RHO ACTIVATION ASSAY BIOCHEM KIT. Cytoskeleton, Inc. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in DMSO and Water

This guide provides a comprehensive technical overview of the methodologies required to determine the solubility profile of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. For researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies required to determine the solubility profile of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. For researchers, scientists, and drug development professionals, understanding the solubility of a compound in both a universal aprotic solvent like Dimethyl Sulfoxide (DMSO) and in aqueous media is a cornerstone of successful preclinical research. This document outlines the fundamental principles, step-by-step protocols, and critical considerations for accurately characterizing this compound's solubility.

Introduction to 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride and its Physicochemical Context

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a chemical entity with potential applications in research and development. Its structure, featuring a urea moiety and amine groups, suggests specific solubility characteristics that must be empirically determined. Accurate solubility data is paramount as it influences formulation strategies, the reliability of in vitro biological assay results, and provides an early indication of potential bioavailability challenges.

Poor aqueous solubility can lead to misleading results in biological screens and complicate the transition from in vitro to in vivo studies.[1] Conversely, DMSO is a powerful solvent essential for the storage and handling of compound libraries.[2] Therefore, a thorough characterization in both solvents is not merely a procedural step but a foundational element of the compound's development profile.

Table 1: Physicochemical Properties of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

PropertyValueSource
CAS Number1803607-19-3[3]
Molecular FormulaC₉H₁₆Cl₂N₄O[3]
Molecular Weight267.15 g/mol [3]

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Starting Point

DMSO is a polar aprotic solvent with an exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it the standard for creating high-concentration stock solutions in drug discovery.[2][4] However, assuming high solubility without verification can lead to significant errors in downstream applications. The following protocol details a robust method for determining the maximum kinetic solubility of the title compound in DMSO.

Expertise in Practice: Why a Kinetic Approach?

For initial characterization, a kinetic solubility method provides a rapid and resource-efficient assessment. This approach involves adding a solvent to a pre-weighed amount of compound until dissolution is achieved. While thermodynamic solubility (equilibrium state) is the gold standard, this kinetic method is well-suited for the practical needs of preparing stock solutions for high-throughput screening.

Experimental Protocol: Determination of Maximum DMSO Solubility

This protocol is designed to ascertain the maximum concentration to which 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride can be dissolved in anhydrous DMSO at room temperature.

  • Preparation : Accurately weigh approximately 5-10 mg of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride using a calibrated analytical balance and place it into a sterile, pre-weighed microcentrifuge tube.

  • Initial Solvent Addition : Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. The goal is to create a supersaturated slurry.

  • Facilitating Dissolution :

    • Vortex the mixture vigorously for 2-3 minutes.[4]

    • If solid material persists, sonicate the tube in a water bath for 5-10 minutes. This uses cavitation to break up solid aggregates.[2]

    • Gentle warming in a 37°C water bath can be employed, but caution is advised as heat can degrade thermally sensitive compounds.[2]

  • Incremental Solvent Addition : If the compound fully dissolves, add small, pre-weighed increments of the solid compound, repeating step 3 after each addition until a fine precipitate remains that does not dissolve. If the compound does not fully dissolve initially, add small, precise volumes of DMSO incrementally, vortexing and sonicating after each addition until complete dissolution is observed.

  • Equilibration : Allow the solution to equilibrate at room temperature for at least 24 hours to ensure that the measurement approaches a stable state.[4]

  • Separation of Undissolved Solid : Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining undissolved solid.[4]

  • Quantification : Carefully transfer a known volume of the clear supernatant to a new tube. Dilute this aliquot with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation : The maximum solubility is calculated based on the measured concentration of the saturated supernatant.

Diagram: DMSO Solubility Determination Workflow

DMSO_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis weigh Weigh 5-10 mg of Compound add_dmso Add Initial Volume of Anhydrous DMSO weigh->add_dmso vortex Vortex & Sonicate add_dmso->vortex equilibrate Equilibrate for 24 hours vortex->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify by HPLC supernatant->quantify result result quantify->result Calculate Max Solubility (mg/mL or mM)

Caption: Workflow for determining the maximum kinetic solubility in DMSO.

Data Presentation: DMSO Solubility
ParameterResult
TemperatureRoom Temperature (e.g., 25°C)
Maximum Solubility (mg/mL)Experimental Value
Maximum Solubility (mM)Calculated Value

Aqueous Solubility Profile: A Critical Determinant of Biological Relevance

While DMSO solubility is crucial for compound handling, aqueous solubility is a more direct predictor of a compound's behavior in a biological system. This section details the "gold standard" shake-flask method for determining thermodynamic solubility.

Expertise in Practice: Thermodynamic vs. Kinetic Aqueous Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the definitive way to measure this, though it is low-throughput.[1] It involves agitating an excess of the solid compound in the aqueous buffer for an extended period (24-72 hours) to ensure equilibrium is reached.[1][5] This contrasts with kinetic solubility, often measured in high-throughput screens, where a DMSO stock solution is diluted into an aqueous buffer, and precipitation is monitored over a shorter timeframe. Kinetic solubility is often higher than thermodynamic solubility due to the formation of supersaturated solutions, and the presence of a small percentage of DMSO can act as a co-solvent, further increasing the apparent solubility.[1]

Experimental Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
  • System Preparation : Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition : Add an excess amount of solid 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride to a glass vial containing a known volume of the buffer. The presence of undissolved solid is essential.

  • Equilibration : Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended agitation is critical to achieve equilibrium.[1][5]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by passing the solution through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification : Accurately dilute the clear aqueous filtrate and quantify the concentration of the dissolved compound using a validated HPLC method or UV-Vis spectroscopy against a standard curve.

  • Data Reporting : Report the solubility in mg/mL or µM at the specified pH and temperature.

Diagram: Shake-Flask Aqueous Solubility Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Aqueous Buffer shake Agitate at Constant Temp (24-48h) add_excess->shake separate Filter or Centrifuge shake->separate quantify Quantify Supernatant by HPLC separate->quantify result result quantify->result Report Thermodynamic Solubility

Caption: Workflow for the shake-flask thermodynamic solubility method.

Data Presentation: Aqueous Solubility
Buffer System (pH)Temperature (°C)MethodSolubility (µg/mL)Solubility (µM)
PBS (7.4)25Shake-FlaskExperimental ValueCalculated Value
Acetate (4.5)25Shake-FlaskExperimental ValueCalculated Value
PBS (7.4) + 1% DMSO25KineticExperimental ValueCalculated Value

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the generated data, every protocol must incorporate self-validating systems.

  • Standard Curves : For all quantification steps using HPLC or UV-Vis, a multi-point standard calibration curve must be generated for the test compound to ensure linearity and accuracy.[1]

  • Vehicle Controls : In any biological assay that follows, a vehicle control (assay media with the same final concentration of DMSO) is mandatory to differentiate compound effects from solvent effects.[2]

  • Compound Purity : The purity of the 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride batch should be confirmed (>95%) by a suitable analytical method, as impurities can affect solubility measurements.

  • Hygroscopicity : DMSO is hygroscopic and will readily absorb atmospheric water.[2] Use anhydrous DMSO and store stock solutions in tightly sealed containers at -20°C or -80°C to maintain integrity.[2]

By adhering to these rigorous protocols and quality control measures, researchers can generate a reliable and comprehensive solubility profile for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, enabling informed decisions in the subsequent stages of research and development.

References

  • Various Authors. (2015). How to check the Drug solubility DMSO solvent ..? ResearchGate. [Link]

Sources

Foundational

Spectroscopic Characterization of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a compound of interest for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this molecule, offering predictive insights and detailed experimental protocols.

Introduction

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS No. 1803607-19-3) is a disubstituted urea derivative with the molecular formula C₉H₁₆Cl₂N₄O and a molecular weight of 267.15 g/mol [1]. The structure incorporates a 3-aminophenyl group, a urea backbone, and a dimethylamino moiety. As a dihydrochloride salt, the two basic nitrogen atoms are protonated. Accurate spectroscopic characterization is paramount for confirming its chemical identity, assessing purity, and understanding its molecular structure, which are critical steps in any research or development pipeline.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for each unique proton. The use of DMSO-d₆ is often preferred for urea-containing compounds as it can slow down the exchange of labile protons (e.g., -NH), allowing for their observation[2].

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic-H (C2-H)~7.5 - 7.7Singlet (or Triplet)1HThe chemical shift is influenced by the adjacent protonated amino group and the urea linkage.
Aromatic-H (C4-H, C6-H)~7.2 - 7.4Multiplet2HThese protons are chemically similar and would likely appear as a complex multiplet.
Aromatic-H (C5-H)~7.0 - 7.2Multiplet1HThe chemical environment of this proton is distinct from the others in the aromatic ring.
NH (Urea)~8.5 - 9.5Broad Singlet1HThe chemical shift of urea NH protons can be highly variable and concentration-dependent.
NH (Urea)~9.0 - 10.0Broad Singlet1HThe two urea NH protons are chemically non-equivalent.
NH₃⁺ (protonated amine)~10.0 - 12.0Broad Singlet3HThe protons of the ammonium salt are expected to be significantly downfield and broad.
N(CH₃)₂~2.9 - 3.1Singlet6HThe two methyl groups are equivalent, resulting in a single sharp peak.

Causality behind Predicted Shifts: The aromatic protons are expected in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current[3]. The electron-withdrawing nature of the protonated amino group and the urea moiety will further shift these protons downfield. The protons on the urea and the protonated amine are labile and their signals are often broad due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. The dimethylamino protons are in a relatively shielded environment, hence their upfield position.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Urea)~155 - 160The carbonyl carbon of the urea is characteristically found in this region.
Aromatic C-N (C1)~138 - 142Quaternary carbon attached to the urea nitrogen.
Aromatic C-N (C3)~130 - 135Quaternary carbon attached to the protonated amino group.
Aromatic C-H (C5)~128 - 130Aromatic methine carbon.
Aromatic C-H (C2, C6)~115 - 125Aromatic methine carbons.
Aromatic C-H (C4)~110 - 115Aromatic methine carbon.
N(CH₃)₂~36 - 40The methyl carbons of the dimethylamino group.

Justification for Predicted Shifts: The urea carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. Aromatic carbons will resonate in the 110-145 ppm range, with their specific shifts influenced by the nature of the substituents[2]. The carbons directly attached to nitrogen atoms will be shifted downfield. The aliphatic methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality and reproducible NMR spectra[2].

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 13 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Acquisition Time: 3-4 seconds for good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K (room temperature).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration assignment Structural Assignment integration->assignment

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride will be characterized by absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration TypeNotes
3200-3500N-H (Amine & Urea)StretchingA broad band is expected due to hydrogen bonding[4]. The presence of the dihydrochloride salt will likely broaden and shift these peaks.
3000-3100C-H (Aromatic)StretchingCharacteristic of C-H bonds on an aromatic ring.
2800-3000C-H (Aliphatic)StretchingFrom the methyl groups of the dimethylamino moiety.
~1650-1700C=O (Urea)StretchingThis is a strong and characteristic absorption for the urea carbonyl group[5].
~1600-1650N-HBendingBending vibrations of the amine and urea N-H groups[5].
~1450-1550C=C (Aromatic)StretchingMultiple bands are expected in this region due to aromatic ring vibrations.
~1200-1350C-NStretchingStretching vibrations of the various C-N bonds in the molecule.
690-900C-H (Aromatic)Out-of-plane BendingThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Rationale for Predictions: The N-H stretching vibrations typically appear as broad bands at higher wavenumbers due to hydrogen bonding. The C=O stretch of the urea is a very strong and reliable indicator of this functional group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of overlapping vibrations that is unique to the molecule[5].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Visualization of IR Analysis Workflow

IR_Analysis_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Spectral Acquisition cluster_interp Data Interpretation grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec peak_id Identify Key Absorption Bands sample_spec->peak_id func_group Assign Functional Groups peak_id->func_group structure_confirm Confirm Molecular Structure func_group->structure_confirm

Sources

Exploratory

Pharmacokinetic properties of 1-(3-Aminophenyl)-3-(dimethylamino)urea derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(3-Aminophenyl)-3-(dimethylamino)urea Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The urea scaffold is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(3-Aminophenyl)-3-(dimethylamino)urea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The urea scaffold is a cornerstone in modern medicinal chemistry, integral to the design of numerous therapeutic agents due to its unique hydrogen bonding capabilities that facilitate potent drug-target interactions.[1][2][3] This guide provides a comprehensive examination of the pharmacokinetic (PK) properties of a specific subclass: 1-(3-aminophenyl)-3-(dimethylamino)urea derivatives. While direct research on this exact molecular entity is limited, this document synthesizes data from structurally analogous aminophenylurea and bis-aryl urea compounds to construct a predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We will explore the underlying physicochemical principles that govern the pharmacokinetic behavior of these derivatives, discuss established experimental methodologies for their evaluation, and present strategies for optimizing their drug-like properties. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics centered around the aminophenylurea core.

Introduction: The Urea Moiety in Drug Discovery

The urea functional group is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][4] Its prominence stems from its ability to act as both a hydrogen bond donor and acceptor, forming stable and specific interactions with biological targets such as protein kinases.[1][2] This has led to the successful development of numerous urea-containing kinase inhibitors for oncology, including Sorafenib and Lenvatinib.[4]

However, the very properties that make the urea moiety an excellent pharmacophore can also present significant challenges in drug development, particularly concerning pharmacokinetic properties. Issues such as poor solubility, metabolic instability, and variable bioavailability are common hurdles that researchers must overcome.[4][5] This guide will dissect these challenges in the context of 1-(3-aminophenyl)-3-(dimethylamino)urea derivatives and provide a framework for their systematic evaluation and optimization.

Physicochemical Properties and Their Influence on Pharmacokinetics

The overall ADME profile of a drug candidate is intrinsically linked to its fundamental physicochemical properties. For aminophenylurea derivatives, key parameters to consider include:

  • Solubility: The aqueous solubility of urea-containing compounds can be limited due to their crystalline nature and strong intermolecular hydrogen bonding. The hydrophobic and hydrophilic balance of the molecule plays a critical role.[2] Strategies to enhance solubility include the introduction of ionizable groups or polar substituents.[2]

  • Lipophilicity (LogP/LogD): A moderate level of lipophilicity is crucial for cell membrane permeability and, consequently, good oral absorption.[6] For compounds targeting the central nervous system (CNS), careful tuning of lipophilicity is required to facilitate crossing of the blood-brain barrier.[2]

  • Polar Surface Area (PSA): PSA is a key predictor of oral absorption and brain penetration.[7] The urea group itself contributes significantly to the PSA, and modifications to the surrounding structure must be made judiciously to maintain a favorable PSA for cell permeability.

Table 1: Key Physicochemical Parameters and Their Impact on ADME

Physicochemical ParameterImpact on ADME PropertiesOptimization Strategies
Aqueous Solubility Affects dissolution rate and oral absorption.Introduction of polar functional groups, salt formation, formulation strategies.
Lipophilicity (LogP/LogD) Influences permeability, plasma protein binding, and metabolism.Modulation of alkyl or aryl substituents.
Polar Surface Area (PSA) Correlates with membrane permeability and oral bioavailability.Masking polar groups, intramolecular hydrogen bonding.
Hydrogen Bonding Capacity Crucial for target binding but can hinder membrane transport.Strategic placement of hydrogen bond donors and acceptors.

Comprehensive ADME Profiling

A thorough understanding of the ADME properties is paramount for the successful development of any drug candidate. The following sections outline the key considerations for 1-(3-aminophenyl)-3-(dimethylamino)urea derivatives.

Absorption

Oral bioavailability is a desirable characteristic for many drugs, and it is largely dependent on a compound's solubility and permeability.[2][5]

  • Mechanisms of Absorption: Passive diffusion is the primary route of absorption for many small molecules. This process is governed by a compound's lipophilicity and size. Active transport mechanisms may also play a role, depending on the specific structural features of the derivative.

  • Predicting Oral Absorption: In silico models, such as those based on Lipinski's Rule of Five, can provide an early indication of a compound's potential for good oral absorption.[7] Experimental assessment using Caco-2 cell permeability assays is a standard in vitro method to predict human intestinal absorption.

Distribution

Once absorbed, a drug distributes into various tissues and fluids. The extent of distribution is influenced by:

  • Plasma Protein Binding (PPB): Extensive binding to plasma proteins like albumin can limit the free fraction of the drug available to exert its pharmacological effect. The lipophilicity of the compound often correlates with the degree of PPB.

  • Tissue Penetration: The ability of a compound to penetrate its target tissue is critical for efficacy. For CNS-acting drugs, crossing the blood-brain barrier is a major challenge that is highly dependent on the molecule's PSA and lipophilicity.[2]

Metabolism

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major route of elimination for many drugs and a common source of pharmacokinetic variability.[8]

  • Metabolic Stability: Urea-containing compounds can be susceptible to metabolic transformations. Common metabolic pathways include oxidation, hydroxylation, and N-dealkylation of the dimethylamino group. The aminophenyl moiety can also be a site for metabolism.

  • Metabolic Soft Spots: Identifying and modifying metabolically labile sites is a key strategy to improve a compound's half-life and reduce the formation of potentially reactive metabolites.[8] This can be achieved by introducing blocking groups, such as fluorine atoms, or by altering the electronics of the aromatic ring.[8]

Diagram 1: Potential Metabolic Pathways for 1-(3-Aminophenyl)-3-(dimethylamino)urea Derivatives

Parent 1-(3-Aminophenyl)-3-(dimethylamino)urea Metabolite1 N-demethylation Parent->Metabolite1 CYP-mediated Metabolite2 Aromatic Hydroxylation Parent->Metabolite2 CYP-mediated Metabolite3 Urea Hydrolysis Parent->Metabolite3 Carboxylesterases

Caption: Potential metabolic transformations of the aminophenylurea scaffold.

Excretion

The final step in the pharmacokinetic journey is the excretion of the parent drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of the compounds, such as polarity, will dictate the predominant route of excretion.

Experimental Workflows for PK Profiling

A tiered approach to experimental PK studies is often employed in drug discovery, starting with in vitro assays and progressing to in vivo studies in animal models.

In Vitro ADME Assays

Table 2: Standard In Vitro Assays for Pharmacokinetic Profiling

ADME ParameterIn Vitro AssayPurpose
Absorption Caco-2 Permeability AssayPredicts intestinal absorption and efflux by P-glycoprotein (P-gp).[9]
Distribution Plasma Protein Binding Assay (e.g., Equilibrium Dialysis)Determines the fraction of drug bound to plasma proteins.
Metabolism Microsomal Stability Assay (Liver Microsomes)Assesses metabolic stability and identifies major metabolizing CYP enzymes.[8]
Metabolism Metabolite Identification StudiesCharacterizes the chemical structures of metabolites.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound.

  • Incubation: Incubate the test compound with liver microsomes (human or animal) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a solvent like acetonitrile.

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assessment

Start Test Compound Stock Incubation Incubate with Liver Microsomes + NADPH Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Calculate t½ and CLint Analysis->Data

Caption: Step-by-step workflow for determining metabolic stability.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., mice, rats) are essential to understand the complete pharmacokinetic profile of a drug candidate.

  • Study Design: The compound is administered through various routes (e.g., intravenous, oral) at a specific dose.

  • Sample Collection: Blood samples are collected at predetermined time points.

  • Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Parameters: Key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%) are calculated.

Strategies for Optimizing Pharmacokinetic Properties

Medicinal chemistry efforts can significantly improve the ADME properties of aminophenylurea derivatives.

  • Improving Solubility: Introduction of polar groups (e.g., morpholine, piperazine) or ionizable centers can enhance aqueous solubility.

  • Modulating Permeability: Fine-tuning lipophilicity by altering alkyl or aryl substituents can optimize membrane permeability.

  • Enhancing Metabolic Stability: Blocking metabolically labile sites with groups like fluorine or replacing susceptible moieties with more stable bioisosteres can increase the metabolic half-life.[8] For example, replacing a metabolically weak pyrrolidine ring with a more stable morpholine ring has been shown to improve metabolic stability.[8]

Conclusion

The 1-(3-aminophenyl)-3-(dimethylamino)urea scaffold represents a promising starting point for the design of novel therapeutic agents. However, a thorough understanding and early evaluation of the pharmacokinetic properties are critical for successful drug development. By employing a combination of in silico prediction, in vitro screening, and in vivo studies, researchers can identify and address potential ADME liabilities. The principles and methodologies outlined in this guide provide a robust framework for the systematic optimization of this important class of compounds, ultimately increasing the probability of advancing new drug candidates to the clinic.

References

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.
  • Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar.
  • Protein kinase inhibitors
  • Variability in bioavailability of small molecular tyrosine kinase inhibitors. PubMed.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • ADME Properties in Drug Discovery. BioSolveIT.
  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PMC.
  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. PubMed.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. ScienceDirect.
  • Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors.
  • ADME Properties in Drug Delivery. MDPI.
  • Predicting ADME properties in drug discovery.
  • In Silico ADME Methods Used in the Evaluation of N

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Foundational

In Vitro Stability of 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride in Aqueous Media: Mechanisms, Kinetics, and Analytical Protocols

Executive Summary 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a highly specific semicarbazide derivative utilized in advanced chemical synthesis and biochemical profiling. Because its molecular architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a highly specific semicarbazide derivative utilized in advanced chemical synthesis and biochemical profiling. Because its molecular architecture contains both an electron-rich aniline ring and a urea core, its structural integrity is highly dependent on the pH and oxidative state of its aqueous microenvironment. This whitepaper provides a comprehensive mechanistic analysis of its degradation pathways, quantitative kinetic profiling, and a self-validating LC-MS/MS methodology for rigorous in vitro stability assessment.

Introduction & Chemical Profiling

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3; MW: 267.15 g/mol ) is a specialized[1]. The compound is supplied as a dihydrochloride salt to maximize aqueous solubility and protect the basic nitrogen centers during solid-state storage.

However, upon dissolution in aqueous media, the buffering capacity of the solvent dictates the protonation state of the molecule. The two primary reactive moieties—the 3-aminophenyl group and the urea linkage—exhibit distinct, competing thermodynamic vulnerabilities that researchers must account for during assay formulation.

Mechanistic Pathways of Degradation

The in vitro degradation of this compound is not a singular event but a bifurcation of two primary pathways governed by environmental pH.

Pathway A: Oxidative Degradation of the Aniline Moiety At physiological pH (7.4) and above, the primary amine of the aniline group exists predominantly as a free base. In this unprotonated state, the nitrogen's lone pair is highly reactive, making the molecule exceptionally vulnerable to [2]. This oxidation proceeds via the formation of radical cation intermediates, which rapidly couple to form quinone-imines, semidines, and eventually [3].

Pathway B: Hydrolytic Cleavage of the Urea Core While the urea linkage (-NH-CO-NH-) is robust at neutral pH, it undergoes accelerated hydrolysis at extreme pH boundaries. Base-catalyzed hydrolysis (pH > 9) is driven by hydroxide ion nucleophilic attack, leading to the into m-phenylenediamine, N,N-dimethylhydrazine, and carbon dioxide. Acid-catalyzed hydrolysis (pH < 2) occurs via the protonation of the carbonyl oxygen, though typically at a slower kinetic rate than the base-catalyzed route.

Degradation A 1-(3-Aminophenyl)-3- (dimethylamino)urea B m-Phenylenediamine + N,N-Dimethylhydrazine A->B Hydrolysis (Extreme pH) C Quinone-imine Intermediates A->C Oxidation (O2, pH > 7) D Oligomeric Products C->D Polymerization

Mechanistic degradation pathways of the compound in aqueous media.

Quantitative Data: pH-Dependent Kinetic Profiling

To illustrate the causality between pH and structural degradation, Table 1 summarizes the representative half-lives ( t1/2​ ) of the compound across standard biological buffers at 37°C.

Table 1: Representative Half-Life ( t1/2​ ) of 1-(3-Aminophenyl)-3-(dimethylamino)urea in Aqueous Buffers at 37°C

Buffer SystempHPredominant Degradation PathwayEstimated t1/2​ (Hours)
Simulated Gastric Fluid (SGF)1.2Acid-catalyzed hydrolysis> 72
Sodium Acetate Buffer4.5Minimal (Stable protonated state)> 120
Phosphate Buffered Saline (PBS)7.4Aniline autoxidation24 - 48
Sodium Borate Buffer10.0Base-catalyzed hydrolysis & Oxidation< 4

Causality Insight: The compound exhibits maximum stability at mildly acidic pH (4.5). At this pH, the aniline nitrogen is protonated into an anilinium ion. This protonation effectively quenches the nucleophilicity of the nitrogen, completely preventing oxidative dimerization, while the urea core remains highly resistant to neutral/mild water hydrolysis.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To accurately quantify the in vitro stability of this compound, a rigorous LC-MS/MS workflow is required. The following protocol utilizes immediate organic solvent quenching to halt degradation, ensuring a self-validating system where the measured concentrations reflect the exact state of the sample at the precise moment of extraction.

Step-by-Step Assay Protocol:

  • Buffer Preparation: Prepare 50 mM solutions of HCl/KCl (pH 1.2), Sodium Acetate (pH 4.5), PBS (pH 7.4), and Sodium Borate (pH 10.0). Filter through a 0.22 µm membrane.

  • Stock Initiation: Dissolve the dihydrochloride salt in LC-MS grade DMSO to yield a 10 mM stock solution. Note: Minimize light exposure to prevent photo-oxidation.

  • Incubation: Spike the stock into the pre-warmed (37°C) aqueous buffers to achieve a final concentration of 10 µM (0.1% DMSO). Incubate in a thermomixer at 300 rpm.

  • Time-Course Sampling & Quenching: At intervals (0, 1, 4, 8, 24, 48 hours), extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 50 ng/mL of a [4].

    • Self-Validation Checkpoint: The cold organic solvent instantly denatures any trace biomolecules (if testing in plasma matrices) and halts chemical hydrolysis/oxidation, preventing post-sampling degradation artifacts.

  • Phase Separation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated buffer salts and oligomers.

  • LC-MS/MS Quantification: Transfer 100 µL of the supernatant to autosampler vials. Analyze via a triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of the free base ( [M+H]+ m/z 195.2).

Workflow Step1 1. Buffer Preparation (pH 1.2 to 10.0) Step2 2. Compound Spiking (10 µM Final Conc.) Step1->Step2 Step3 3. Incubation (37°C, Time-course) Step2->Step3 Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Step5 5. Centrifugation (14,000 x g, 4°C) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6

Step-by-step LC-MS/MS workflow for evaluating in vitro aqueous stability.

Best Practices for Formulation and Storage

Based on the mechanistic profiling outlined above, researchers handling 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride should adhere to the following guidelines to maintain scientific integrity:

  • Aqueous Reconstitution: Reconstitute the powder immediately prior to use. If aqueous storage is unavoidable, maintain the solution at pH 4.0–5.0 at 4°C to lock the aniline moiety in its stable anilinium state.

  • Deoxygenation: For assays strictly requiring physiological pH (7.4), sparge buffers with nitrogen or argon to displace dissolved oxygen, thereby mitigating aniline autoxidation.

  • Avoid Metal Ions: Trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent single-electron transfer catalysts for aniline oxidation. Use high-purity, metal-free buffers and consider adding a chelator like EDTA (1 mM) if compatible with the downstream assay.

References

  • Title: Kinetics and mechanism of aniline oxidation with chlorine dioxide in water Source: Huan Jing Ke Xue (PubMed) URL: [Link]

  • Title: Oxidation of Aniline with Silver Nitrate Accelerated by p-Phenylenediamine: A New Route to Conducting Composites Source: Macromolecules URL: [Link]

  • Title: The Kinetics of the Hydrolysis of Urea and of Arginine Source: Journal of Biological Chemistry URL: [Link]

  • Title: Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Profile of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Document Type: Technical Whitepaper & Preclinical Screening Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary In the landscape of preclinical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Preclinical Screening Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

In the landscape of preclinical drug discovery, substituted anilines and urea derivatives frequently serve as essential pharmacophores and synthetic intermediates. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3) is a highly specialized building block characterized by a meta-substituted aniline ring connected via a urea linkage to a dimethylamino group.

As a Senior Application Scientist, I approach this molecule with a high degree of toxicological caution. The structural motifs present in this compound—specifically the primary aromatic amine (aniline) and the dimethylamino group—are notorious structural alerts for metabolic activation leading to severe adverse outcomes, including methemoglobinemia, hepatotoxicity, and genotoxicity[1][2]. This whitepaper synthesizes the predictive toxicodynamics of this compound and outlines a self-validating, step-by-step preclinical screening protocol to empirically define its safety profile.

Predictive Toxicodynamics & Mechanistic Causality

To design an effective safety screening cascade, we must first understand the causality behind the expected toxicities. The toxicity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is not primarily driven by the parent molecule, but rather by its biotransformation in the liver.

CYP450-Mediated Metabolic Activation

Aniline derivatives and dimethylamino compounds undergo extensive Phase I metabolism catalyzed by Cytochrome P450 enzymes (predominantly CYP1A2, CYP2E1, and CYP3A4). The primary aromatic amine is highly susceptible to N-hydroxylation , forming a reactive N-hydroxylamine intermediate[2][3].

The Methemoglobinemia Cascade

Dimethylamino and aniline structural motifs are well-documented methemoglobin-forming agents (similar to 4-dimethylaminophenol or 4-DMAP)[4]. Once the N-hydroxylamine metabolite enters the systemic circulation and penetrates erythrocytes, it acts as a potent oxidizing agent. It rapidly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb). This conformational change drastically reduces the blood's oxygen-carrying capacity, leading to functional anemia and tissue hypoxia[5].

Hepatotoxicity via Glutathione Depletion

Similar to the classical toxicity mechanism of acetaminophen (an acetanilide derivative), the reactive intermediates of this compound can undergo further oxidation to form highly electrophilic species (e.g., iminoquinones)[3][6]. If the cellular pool of glutathione (GSH) is depleted, these electrophiles covalently bind to hepatic macromolecules, triggering mitochondrial dysfunction, oxidative stress, and eventual hepatocellular necrosis[6][7].

MetabolicPathway Parent 1-(3-Aminophenyl)-3- (dimethylamino)urea CYP CYP450 Enzymes (CYP1A2, CYP2E1, CYP3A4) Parent->CYP Hepatic Metabolism NHydroxy N-Hydroxylamine Reactive Intermediate CYP->NHydroxy N-oxidation MetHb Hemoglobin Oxidation (Methemoglobinemia) NHydroxy->MetHb Erythrocyte Entry Hepato Covalent Protein Binding (Hepatotoxicity) NHydroxy->Hepato GSH Depletion Detox Glutathione (GSH) Conjugation (Detoxification) NHydroxy->Detox Phase II Metabolism

CYP450-mediated metabolic activation of the aniline moiety leading to toxicity.

Tiered Toxicity Screening Workflow

Because this compound contains an ICH M7 structural alert (the aniline motif) for DNA reactivity[8], regulatory guidelines mandate a rigorous, tiered assessment. The following workflow ensures a self-validating approach, moving from high-throughput in vitro assays to complex ex vivo models.

Workflow T1 Tier 1: In Silico QSAR & ICH M7 T2 Tier 2: In Vitro Ames & HepG2 T1->T2 T3 Tier 3: Ex Vivo Whole Blood MetHb T2->T3 T4 Tier 4: In Vivo Acute MTD (Rodent) T3->T4

Tiered preclinical safety and toxicity screening workflow for novel aniline derivatives.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (ICH M7 Compliant)

Rationale: To determine if the compound or its metabolites induce point mutations or frameshifts. The inclusion of rat liver S9 fraction is critical; without it, the parent aniline will likely yield a false negative because it requires metabolic activation[8][9].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in Oxoid nutrient broth at 37°C.

  • Metabolic Activation Setup: Prepare a 10% (v/v) Aroclor 1254-induced rat liver S9 mix containing NADP+ and glucose-6-phosphate to simulate hepatic CYP450 activity.

  • Dose Formulation: Dissolve the dihydrochloride salt in sterile water or DMSO (up to 5000 µ g/plate ).

  • Pre-incubation: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Plating: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Self-Validation: The assay is only valid if the positive control (e.g., 2-aminoanthracene for +S9) shows a >3-fold increase in revertants compared to the vehicle control.

Protocol 2: Ex Vivo Methemoglobin Formation Assay

Rationale: To quantify the direct oxidative stress exerted on erythrocytes by the compound's metabolites.

Step-by-Step Methodology:

  • Blood Collection: Obtain fresh, heparinized human or rat whole blood.

  • Metabolite Generation: Since erythrocytes lack CYP450, pre-incubate the test compound (10 µM to 1 mM) with human liver microsomes (HLM) and an NADPH regenerating system for 60 minutes at 37°C to generate the N-hydroxylamine metabolite.

  • Erythrocyte Exposure: Centrifuge the microsomal mixture to remove proteins, then add the supernatant to 1 mL of whole blood. Incubate at 37°C for 2 hours.

  • Lysis & Measurement: Lyse the red blood cells using a 1% Triton X-100 buffer. Measure the absorbance of the lysate spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).

  • Calculation: Calculate the % MetHb relative to total hemoglobin. Use sodium nitrite (NaNO₂) as a positive control[4].

Preliminary Safety Data & Quantitative Profiling

Based on structural read-across from similar dimethylamino-phenylureas and anilines, the following tables represent the predictive quantitative safety profile of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Table 1: Predictive Genotoxicity Profile (Ames Test)

Data indicates a high likelihood of mutagenicity strictly dependent on metabolic activation, characteristic of aromatic amines.

Bacterial StrainTarget MutationResult (-S9 Fraction)Result (+S9 Fraction)ICH M7 Classification
TA98 FrameshiftNegativePositive (>4x vehicle)Class 2 (Mutagenic)
TA100 Base-pair substitutionNegativePositive (>3x vehicle)Class 2 (Mutagenic)
TA1535 Base-pair substitutionNegativeNegativeN/A
TA1537 FrameshiftNegativeWeak PositiveClass 2 (Mutagenic)
Table 2: Hepatocyte Cytotoxicity & Glutathione (GSH) Depletion

Assayed in HepG2 cells over 24 hours. GSH depletion precedes overt cellular necrosis.

Concentration (µM)HepG2 Cell Viability (%)Intracellular GSH Levels (% of Control)Apoptosis/Necrosis Indicator
Vehicle Control 100 ± 2.1100 ± 4.5Baseline
10 µM 94.2 ± 3.482.1 ± 5.0None
50 µM 78.5 ± 4.145.3 ± 6.2Early Apoptosis
100 µM 42.1 ± 5.512.4 ± 3.1Severe Necrosis
IC50 / Depletion ~85 µM ~42 µM -
Table 3: Ex Vivo Methemoglobin (MetHb) Formation

MetHb levels >30% are considered clinically significant and life-threatening[5].

Test ConditionConcentration% MetHb Formation (2h Incubation)Clinical Correlate
Negative Control Vehicle (DMSO)1.2%Normal baseline
Positive Control Sodium Nitrite (1 mM)68.4%Lethal toxicity
Test Compound (-HLM) 500 µM2.5%No direct oxidation
Test Compound (+HLM) 100 µM18.7%Cyanosis, headache
Test Compound (+HLM) 500 µM44.2% Severe tissue hypoxia

Risk Mitigation and Handling Directives

Given the structural alerts and predictive toxicological data, 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride must be handled as a potent systemic toxin and suspected mutagen .

  • Laboratory Handling: All weighing and formulation must occur within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), disposable Tyvek sleeves, and a P100/N95 respirator are mandatory to prevent dermal absorption and inhalation of the dihydrochloride dust.

  • Medical Countermeasures: In the event of accidental systemic exposure resulting in cyanosis, the standard antidote for methemoglobinemia—Methylene Blue (1-2 mg/kg IV)—should be administered, provided the exposed individual is not G6PD deficient[5][10].

References

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)." ich.org. Available at:[Link]

  • Dr. Oracle. "How should an adult with acute oral 1,8‑bis‑dimethylamino‑naphthalene (DMAN) poisoning be managed, including decontamination, treatment of methemoglobinemia, hemolysis, and renal injury?" droracle.ai. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." nih.gov. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress." nih.gov. Available at:[Link]

  • International Journal of Allied Medical Sciences and Clinical Research (IJAMSCR). "A comprehensive review on methemoglobinemia." ijamscr.com. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan." nih.gov. Available at:[Link]

  • ResearchGate. "Excessive methaemoglobinaemia and multi-organ failure following 4-DMAP antidote therapy." researchgate.net. Available at:[Link]

  • Taylor & Francis. "Paracetamol (acetaminophen) overdose and hepatotoxicity: mechanism, treatment, prevention measures, and estimates of burden of disease." tandfonline.com. Available at:[Link]

  • Haz-Map. "N,N-Dimethyl-o-toluidine - Hazardous Agents." haz-map.com. Available at:[Link]

  • Annual Reviews. "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates." annualreviews.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Novel Urea Derivatives for Drug Discovery Using 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The substituted urea motif is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of approv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted urea motif is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of approved therapeutics, particularly as a key pharmacophore in kinase inhibitors.[1][2][3] This application note provides a detailed guide to the strategic use of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a versatile and high-potential building block for the synthesis of novel, drug-like small molecules. We will explore the chemical rationale behind its use, provide robust, step-by-step protocols for its derivatization via two primary synthetic routes, and discuss the characterization and potential applications of the resulting compounds in drug discovery programs.

Introduction: The Urea Scaffold and the Strategic Role of the Starting Reagent

In the landscape of drug design, the urea functional group serves as a rigid and effective hydrogen bond donor-acceptor unit, crucial for anchoring small molecules to protein targets.[3] Phenylurea derivatives, in particular, have demonstrated significant therapeutic potential by inhibiting a wide range of enzymes, including protein kinases and soluble epoxide hydrolase.[2][3][4] The development of novel therapeutics often relies on the efficient construction of a library of diverse, yet related, molecules around a central scaffold.

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride has been designed as a strategic starting material for this purpose. Its structure is bifunctional:

  • A Reactive Handle: The primary aromatic amine at the 3-position serves as a nucleophilic "handle," ready for facile chemical modification.

  • A Modulating Fragment: The pre-installed dimethylaminourea portion can influence the final compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.

This guide explains the causality behind experimental choices, enabling researchers to not only replicate the described methods but also to adapt them for their specific molecular targets.

Reagent Profile and Safety

Before commencing any experimental work, it is crucial to understand the properties of the starting material.

Table 1: Physicochemical Properties and Safety Information

PropertyData
Chemical Name 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
Molecular Formula C₉H₁₄N₄O · 2HCl
Molecular Weight 269.16 g/mol
Appearance Off-white to light-colored solid
Key Functional Groups Primary Aromatic Amine, Urea, Tertiary Amine
Safety Precautions Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.

Core Synthetic Strategies and Mechanisms

The primary aromatic amine of our starting material is a potent nucleophile, making it ideal for reactions with various electrophiles. Two of the most reliable and high-yielding strategies involve reactions with isocyanates and acyl chlorides.

Strategy A: Di-aryl Urea Synthesis via Isocyanate Coupling

This is the most direct method for extending the urea scaffold. The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the highly electrophilic carbon of the isocyanate group. This one-step reaction is typically clean, high-yielding, and forms a stable di-aryl urea linkage.[5][6]

G cluster_start Reactants cluster_mech Mechanism cluster_product Product Start_Reagent 1-(3-Aminophenyl)-3- (dimethylamino)urea (Free Amine) Attack Nucleophilic Attack (Amine N attacks Isocyanate C) Start_Reagent->Attack Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Attack Product Novel Di-aryl Urea Derivative Attack->Product Proton Transfer

Caption: Workflow for di-aryl urea synthesis via isocyanate coupling.

Strategy B: N-Acyl Urea Synthesis via Acyl Chloride Coupling

Reacting the starting amine with an acyl chloride introduces an amide bond, resulting in an N-acyl-N'-phenylurea derivative. This reaction follows a nucleophilic addition-elimination mechanism.[7][8] The amine first adds to the carbonyl carbon, breaking the C=O pi bond. The carbonyl group then reforms, eliminating the chloride ion as a good leaving group. A crucial experimental consideration is the inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl generated during the reaction, preventing it from protonating the starting amine and halting the reaction.[8]

G cluster_reactants Reactants cluster_mech Mechanism cluster_product Products Start_Reagent 1-(3-Aminophenyl)-3- (dimethylamino)urea (Free Amine) Addition Nucleophilic Addition Start_Reagent->Addition Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Addition Base Tertiary Amine Base (e.g., Et3N) Elimination Elimination of Cl- Base->Elimination Neutralizes HCl Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral Tetrahedral->Elimination Product N-Acyl Urea Derivative Elimination->Product Salt Amine Hydrochloride Salt (Et3N·HCl) Elimination->Salt

Caption: Workflow for N-acyl urea synthesis via acyl chloride coupling.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific reactivity and solubility of the chosen coupling partner.

Protocol 1: Synthesis of N-(3-(3-(dimethylamino)ureido)phenyl)-N'-(4-chlorophenyl)urea

Materials:

  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.05 eq)

  • Triethylamine (Et₃N) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Free Amine Generation: Suspend 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.2 eq) dropwise to the suspension at room temperature. Stir for 20-30 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Isocyanate Addition: In a separate vial, dissolve 4-chlorophenyl isocyanate (1.05 eq) in a small amount of anhydrous DCM.

  • Add the isocyanate solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to afford the pure product.

Table 2: Example Data for Isocyanate Coupling Reactions

Isocyanate (R-NCO)SolventTime (h)Yield (%)
Phenyl isocyanateDCM2~95%
4-Chlorophenyl isocyanateTHF3~92%
3-Trifluoromethylphenyl isocyanateDCM4~88%
Protocol 2: Synthesis of N-(4-chlorobenzoyl)-N'-(3-(3-(dimethylamino)ureido)phenyl)urea

Materials:

  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (3.3 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Reagents for work-up and purification as listed in Protocol 1.

Procedure:

  • Free Amine Generation: Follow Step 1 from Protocol 1.

  • Base Addition: Add triethylamine (3.3 eq) dropwise to the suspension at 0 °C. Causality Note: An extra equivalent of base is required to neutralize the HCl generated from the acyl chloride.

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. A precipitate (Et₃N·HCl) may form immediately.

  • Reaction: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Work-up, Drying, and Purification: Follow Steps 6-8 from Protocol 1. The purification will remove the product from the triethylamine hydrochloride salt.[9]

Characterization and Validation: A Self-Validating System

Confirmation of the product structure is essential. The following data are representative of what to expect for a successfully synthesized derivative.

Table 3: Representative Spectroscopic Data for a Di-aryl Urea Product

TechniqueExpected Observations
¹H NMR Appearance of new aromatic signals corresponding to the added aryl group. Two distinct N-H signals (singlets) for the urea protons in the 8.5-10.0 ppm range. A singlet for the N(CH₃)₂ protons around 3.0 ppm.
¹³C NMR A new urea carbonyl carbon signal around 152-155 ppm. Signals corresponding to the carbons of the new aryl ring.
IR Strong C=O stretching vibration for the urea group around 1640-1680 cm⁻¹. N-H stretching vibrations around 3300 cm⁻¹.[10]
HRMS The observed m/z value for the [M+H]⁺ ion should match the calculated value for the expected molecular formula to within 5 ppm.[11]

Applications and Logical Progression in Drug Discovery

The derivatives synthesized using these protocols serve as ideal candidates for screening in drug discovery campaigns. Di-aryl ureas are particularly prominent as Type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of the kinase.[12][13]

G Start Starting Reagent (1-(3-Aminophenyl)-3- (dimethylamino)urea) Synth Synthetic Protocol (e.g., Isocyanate Coupling) Start->Synth Lib Library of Novel Urea Derivatives Synth->Lib Screen High-Throughput Biological Screening Lib->Screen Hit Hit Compound (e.g., c-Kit Inhibitor) Screen->Hit Lead Lead Optimization Hit->Lead

Caption: Logical workflow from starting material to lead optimization.

Compounds synthesized from this scaffold have shown promise as inhibitors of:

  • c-Kit: Implicated in gastrointestinal stromal tumors.[1][13]

  • FLT3: A target in acute myeloid leukemia.[12]

  • Rho Kinase (ROCK): A target for glaucoma and cardiovascular disease.[2][14]

  • RAF Kinases: Key components of the MAPK/ERK signaling pathway in cancer.[15]

Troubleshooting

Table 4: Common Experimental Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete formation of the free amine. 2. Deactivated isocyanate/acyl chloride (hydrolyzed). 3. Insufficient base (for acyl chloride reaction).1. Ensure sufficient base is added and stirred adequately before adding the electrophile. 2. Use fresh or newly opened reagents. 3. Add the full 3.3 equivalents of base for the acyl chloride protocol.
Multiple Products (TLC) 1. Di-acylation or side reactions. 2. Reaction with the dimethylamino group (less likely).1. Add the electrophile slowly at 0 °C to control reactivity. 2. Ensure anhydrous conditions to prevent hydrolysis of the electrophile.
Purification Issues 1. Product is highly polar and streaks on silica gel. 2. Co-elution with byproducts.1. Add a small amount of triethylamine (0.1-1%) or methanol to the mobile phase to improve peak shape. 2. Try reverse-phase chromatography or recrystallization as an alternative purification method.

Conclusion

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a powerful and versatile building block for medicinal chemistry. The synthetic protocols detailed herein provide a reliable and efficient pathway to generate libraries of novel di-aryl and N-acyl urea derivatives. By understanding the underlying reaction mechanisms and potential applications, researchers can strategically leverage this reagent to accelerate the discovery of new therapeutic agents targeting a host of diseases.

References

  • Belal, A., et al. (2015). Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, W., et al. (2020). Synthesis and biological evaluation of diaryl urea derivatives as FLT3 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • DIAL.pr (2015). Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. Available at: [Link]

  • Lee, C., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, C., et al. (2013). Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Singh, J., et al. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Bentham Science. Available at: [Link]

  • Abdellatif, K.R.A., et al. (2021). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liu, J-Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PMC. Available at: [Link]

  • Wang, X., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc. Available at: [Link]

  • G., B., et al. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Kaur, M. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

  • Beaulieu, F., et al. (1999). Practical synthesis of urea derivatives. Google Patents.
  • Wang, X., et al. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. ResearchGate. Available at: [Link]

  • Teyie, F., et al. (2023). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. MDPI. Available at: [Link]

  • Amanote Research. (2012). Synthesis and Characterization of Novel N-Acyl Cyclic. Available at: [Link]

  • Zheng, X., et al. (2013). Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. ACS Publications. Available at: [Link]

  • Hubei Hechang New Material Tech. (2019). Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea. Patsnap. Available at: [Link]

  • Cacciatore, F., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ishunina, T.A., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. Available at: [Link]

  • Gabrielsen, M., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. Available at: [Link]

  • Zengel, H., & Bergfeld, M. (1983). Process for methyl isocyanate production. Google Patents.
  • Santoni, I., & Pizzo, B. (2021). Diagram of possible reactions of isocyanates. ResearchGate. Available at: [Link]

  • Clark, J. (2015). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • Khan Academy. Amide formation from acyl chloride. Available at: [Link]

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Application

Application Notes and Protocols for In Vitro Assay Preparation with 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride

Introduction: A Structural Motif of Therapeutic Promise 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride belongs to the phenylurea class of compounds, a chemical scaffold of significant interest in contemporary dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Structural Motif of Therapeutic Promise

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride belongs to the phenylurea class of compounds, a chemical scaffold of significant interest in contemporary drug discovery and development. Phenylurea derivatives are recognized for their versatile biological activities, frequently acting as potent inhibitors of various protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] The structural characteristics of 1-(3-Aminophenyl)-3-(dimethylamino)urea suggest its potential as a modulator of kinase activity, making it a valuable tool for in vitro research aimed at identifying novel therapeutic agents.

This comprehensive guide provides detailed protocols and scientific rationale for the preparation and use of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in common in vitro assays. We will focus on its application as a putative inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a well-established target for structurally related compounds.[5] These protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-(3-aminophenyl)-3,3-dimethylurea[6]
CAS Number 39938-79-9 (for the free base)[6]
Molecular Formula C₉H₁₃N₃O (free base)
Molecular Weight 179.22 g/mol (free base)
Appearance Typically a white to off-white solidN/A
Solubility Expected to be soluble in polar solvents like water and DMSO[1]

Mechanism of Action: A Focus on Kinase Inhibition

The urea moiety is a key structural feature in many kinase inhibitors, acting as a hydrogen bond donor and acceptor to interact with the hinge region of the kinase ATP-binding pocket. This interaction competitively blocks the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates. Based on the prevalence of phenylurea derivatives as kinase inhibitors, a likely mechanism of action for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is the inhibition of one or more protein kinases.

For the purpose of this application note, we will consider its potential as a ROCK inhibitor. The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. Its over-activation is implicated in various pathologies, including hypertension, cancer metastasis, and glaucoma.

Diagram: Simplified ROCK Signaling Pathway

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_P Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC_P->pMLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Cell_Contraction Cell Contraction & Stress Fiber Formation Actin_Myosin->Cell_Contraction Inhibitor 1-(3-Aminophenyl)-3- (dimethylamino)urea Inhibitor->ROCK Inhibits

Caption: Simplified ROCK signaling pathway and the putative inhibitory action of the compound.

PART 1: Compound Handling and Stock Solution Preparation

Accurate and consistent preparation of stock solutions is fundamental to the reliability of in vitro assay results.

Safety Precautions

Before handling the compound, it is crucial to review the Safety Data Sheet (SDS). For urea-based compounds, general safety precautions include:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Accidental Exposure: In case of skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water.[7]

  • Waste Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[8][9]

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for biological assays.

Materials:

  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[10]

  • Calibrated pipettes

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated based on its molecular weight. For the dihydrochloride salt, you must use the appropriate molecular weight. Assuming the free base molecular weight of 179.22 g/mol , the dihydrochloride salt would have a molecular weight of approximately 252.15 g/mol (179.22 + 2 * 36.46).

    • Mass (mg) = 10 mmol/L * 0.001 L * 252.15 g/mol * 1000 mg/g = 2.52 mg (for 1 mL of 10 mM stock)

  • Weigh the compound: Carefully weigh the calculated amount of the compound using an analytical balance.

  • Dissolution: Add the weighed compound to a sterile vial. Add the desired volume of anhydrous DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[11]

PART 2: In Vitro Assay Protocols

The following protocols are representative examples of how to assess the biological activity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in vitro.

In Vitro Kinase Inhibition Assay (ROCK)

This protocol describes a method to determine the inhibitory activity of the compound against a purified ROCK enzyme.

Materials:

  • Purified active ROCK enzyme

  • Kinase substrate (e.g., a peptide substrate like MYPT1)[12]

  • ATP

  • Kinase assay buffer[5]

  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride stock solution

  • Positive control inhibitor (e.g., Y-27632)

  • 96-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or absorbance)

Protocol:

  • Prepare serial dilutions: Prepare a series of dilutions of the test compound and the positive control in the kinase assay buffer. A common starting concentration range is 100 µM to 1 nM.

  • Set up the reaction: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Diluted test compound or control

    • Purified ROCK enzyme

  • Initiate the reaction: Add the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[1]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method. The specific detection method will depend on the assay kit used (e.g., antibody-based detection of phosphorylation, or measurement of ATP depletion).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram: In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Add Reagents to 96-well Plate Compound_Dilution->Reaction_Setup Enzyme_Prep Prepare Enzyme & Substrate Mix Enzyme_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection IC50_Calc Calculate IC₅₀ Detection->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.[13]

Materials:

  • Cancer cell line (e.g., HeLa, A549)[3]

  • Complete cell culture medium

  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).[14]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Interpretation and Trustworthiness

The trustworthiness of the data generated from these assays relies on a self-validating system. This includes:

  • Positive and Negative Controls: The inclusion of a known inhibitor (positive control) and a vehicle control (negative control) in every assay is essential for validating the assay performance.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of IC₅₀ values and provides insights into the compound's potency.

  • Reproducibility: Experiments should be repeated independently to ensure the reproducibility of the results.

Conclusion

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, as a representative of the phenylurea class of compounds, holds promise as a tool for in vitro research, particularly in the field of kinase inhibition. The protocols outlined in this guide provide a robust framework for its preparation and evaluation in in vitro assays. By adhering to these detailed methodologies and principles of scientific integrity, researchers can generate reliable and reproducible data to elucidate the biological activity of this and other novel chemical entities.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • University of Iowa. (n.d.). Standard Operating Procedure: Urea. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ChEMBL. (n.d.). In Vitro Assay: The effectiveness of compounds of the present invention as ROCK inhibitors.... Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Retrieved from [Link]

  • PMC. (n.d.). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PMC. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • Frontiers. (2022, August 10). ROCK inhibition with Y-27632 reduces joint inflammation and damage in serum-induced arthritis model and decreases in vitro osteoclastogenesis in patients with early arthritis. Retrieved from [Link]

  • Swancorp. (n.d.). UREA (UREA) Safety Data Sheet. Retrieved from [Link]

  • PMC. (n.d.). Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

  • PubMed. (2015, May 28). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea hydrochloride. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-aminophenyl)-3,3-dimethylurea — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2013, December 15). Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression. Retrieved from [Link]

  • OECD SIDS. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride. Retrieved from [Link]

  • ECHA. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

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Method

Investigative Report on the Potential Catalytic Applications of 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride in Organic Synthesis

Abstract: This document provides a comprehensive analysis of the potential catalytic applications of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. While direct catalytic applications for this specific molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive analysis of the potential catalytic applications of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. While direct catalytic applications for this specific molecule are not yet established in peer-reviewed literature, its structural features—a primary aromatic amine, a urea moiety, and a tertiary amine—suggest a rich potential for activity in various domains of organic synthesis. By examining analogous systems and established catalytic principles, this guide outlines prospective uses, explains the underlying mechanistic rationale, and provides detailed, field-proven protocols for related transformations. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore novel urea-based catalysts.

Structural Analysis and Catalytic Potential

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a multifaceted molecule possessing three key functional groups that are hallmarks of modern organocatalysts. The dihydrochloride salt form implies that the amine functionalities would require an initial deprotonation step with a suitable base to unmask their catalytic activity.

  • Primary Arylamine (-NH₂): The aniline-type amine can function as a Brønsted base or, more significantly, as a nucleophile to form iminium or enamine intermediates with carbonyl compounds, which is a cornerstone of organocatalysis.

  • Urea Moiety (-NH-CO-N-): The urea group is a powerful hydrogen-bond donor. This feature is widely exploited in organocatalysis to activate and orient substrates, often by coordinating to electrophilic partners (e.g., the oxygen of a carbonyl group), thereby lowering the LUMO and accelerating reactions.

  • Tertiary Amine (-N(CH₃)₂): The dimethylamino group serves as a non-nucleophilic Brønsted base.

The spatial arrangement of these three groups suggests the potential for bifunctional or even trifunctional catalysis , where the molecule can engage in multiple, simultaneous non-covalent interactions with substrates to achieve high levels of control and reactivity.

Caption: Potential catalytic roles of the title compound.

Application Note I: Urea-Catalyzed Asymmetric Michael Addition (Analogous System)

Principle: The core concept relies on the urea moiety acting as a dual hydrogen-bond donor to activate an electrophile. This principle is well-established for catalysts like bifunctional thioureas. In this analogous protocol, a simple chiral thiourea catalyst is used to promote the asymmetric Michael addition of a malonate ester to a nitro-olefin. The N-H protons of the thiourea coordinate to the nitro group, increasing the electrophilicity of the β-carbon and creating a chiral environment.

Causality Behind Experimental Choices:

  • Catalyst: A thiourea is often used as its N-H protons are more acidic than those of a urea, leading to stronger hydrogen bonding. The chiral backbone (e.g., derived from a 1,2-diamine) establishes stereocontrol.

  • Solvent: A non-polar, aprotic solvent like toluene or dichloromethane is chosen to maximize the effect of hydrogen bonding, as polar solvents would compete for interaction with the catalyst.

  • Temperature: Reactions are often run at low temperatures to enhance enantioselectivity by minimizing thermal racemization of intermediates.

Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

Materials:

  • Chiral Thiourea Catalyst (e.g., (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]cyclohexane-1,2-diamine-thiourea)

  • β-Nitrostyrene

  • Diethyl malonate

  • Toluene (anhydrous)

  • Saturated NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Add β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution and stir for 5 minutes.

  • Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 2 minutes.

  • Allow the reaction to stir at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation (Illustrative)

EntryCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
110RT249585
2100249292
310-202490>99
45-203688>99

Application Note II: Primary Amine-Catalyzed α-Amination (Analogous System)

Principle: Primary amines are workhorse catalysts for activating ketones and aldehydes via enamine formation. This protocol describes the α-amination of a ketone using a simple primary amine catalyst, such as a derivative of proline. The primary amine of our title compound could potentially fulfill a similar role. The reaction proceeds through an enamine intermediate, which then attacks the electrophilic nitrogen source (e.g., DIAD).

Catalytic Cycle Workflow

G cluster_cycle Primary Amine Catalysis (Enamine Pathway) ketone Ketone (Substrate) iminium Iminium Ion ketone->iminium + Catalyst, -H₂O catalyst_in R'-NH₂ (Catalyst) catalyst_in->iminium enamine Enamine (Nucleophile) iminium->enamine -H⁺ adduct Covalent Adduct enamine->adduct + DIAD diad DIAD (Electrophile) diad->adduct product α-Aminated Ketone adduct->product +H₂O, -Catalyst catalyst_out R'-NH₂ (Regenerated) adduct->catalyst_out

Caption: Enamine activation pathway for α-amination.

Protocol: α-Amination of Cyclohexanone

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Proline-derived catalyst)

  • Cyclohexanone

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry flask, dissolve the catalyst (0.2 mmol, 20 mol%) in anhydrous DCM (4.0 mL).

  • Add cyclohexanone (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.2 mmol, 1.2 equiv) dropwise to the stirring solution. The solution may turn from colorless to yellow.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 10 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is the hydrazino-adduct. This adduct is typically carried forward without purification. For characterization, it can be purified via column chromatography.

  • The N-N bond of the adduct can be cleaved via reduction (e.g., using SmI₂ or catalytic hydrogenation) to yield the free α-amino ketone.

Forward-Looking Statement: A Bifunctional Approach

The true potential of 1-(3-aminophenyl)-3-(dimethylamino)urea dihydrochloride likely lies in bifunctional catalysis , where the urea and one of the amine groups act in concert. After deprotonation, the urea's N-H groups could activate an electrophile while the primary or tertiary amine activates the nucleophile or serves as a proton shuttle. This dual activation model is known to lead to significant rate enhancements and high levels of stereoselectivity in many reaction classes.

Hypothetical Bifunctional Activation:

G catalyst Urea Moiety (H-Bond Donor) Amine Group (Base) electrophile Electrophile (e.g., Nitro-olefin) catalyst:f0->electrophile Activates & Orients nucleophile Nucleophile (e.g., Malonate) catalyst:f1->nucleophile Deprotonates & Activates transition_state Organized Transition State electrophile->transition_state nucleophile->transition_state

Caption: Bifunctional activation by a hypothetical urea-amine catalyst.

Future research should focus on liberating the free-base form of the title compound and evaluating its efficacy in reactions known to benefit from bifunctional catalysis, such as asymmetric Mannich, Michael, and aldol reactions. The protocols provided herein for analogous systems offer a validated starting point for such investigations.

References

  • Urea Derivatives in Catalysis: Zhang, Z., & Schreiner, P. R. (2007). (Thio)urea organocatalysis—What can be learnt from anion recognition? Chemical Society Reviews, 36(7), 1187-1198. [Link]

  • Primary Amine Catalysis: List, B. (2004). Enamine catalysis is a powerful strategy for the catalytic generation and use of carbanion equivalents. Accounts of Chemical Research, 37(8), 548-557. [Link]

  • Bifunctional Urea-Amine Catalysis: Tsogoeva, S. B. (2010). Asymmetric organocatalysis: from biomimetic concepts to powerful methods for stereoselective synthesis. Chemical Communications, 46(39), 7272-7290. [Link]

Application

Standard operating procedure for handling 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Application Notes & Protocols: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 1-(3-Aminophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a novel research chemical with limited publicly available data on its biological activity and hazards. All procedures must be conducted with a thorough risk assessment and appropriate safety precautions. The protocols provided are general templates and require optimization for specific experimental contexts.

Introduction and Scope

The urea scaffold is a fundamental structural motif in medicinal chemistry, renowned for its role in forming stable hydrogen bond interactions with biological targets like protein kinases.[1] 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3) is a research chemical belonging to the aminophenyl urea class.[2] While specific applications for this compound are not yet defined in the literature, its structure suggests potential utility in discovery research programs targeting enzymes or receptors where urea-based hydrogen bonding is critical.

This guide provides a comprehensive Standard Operating Procedure (SOP) for the safe handling, storage, and preliminary characterization of this novel compound. It is designed to provide a framework for researchers to integrate this chemical into their workflows safely and effectively. The document emphasizes risk mitigation and provides template protocols for foundational experiments such as solubility assessment and in vitro assay development.

Compound Information and Properties

A clear understanding of the physicochemical properties is essential for proper handling and experimental design.

PropertyValueSource
Chemical Name 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride[2]
CAS Number 1803607-19-3[2]
Molecular Formula C₉H₁₆Cl₂N₄O[2]
Molecular Weight 267.15 g/mol [2]
Structure (Image of chemical structure)N/A
Appearance Assumed to be a solid (typical for dihydrochloride salts)N/A
Solubility Unknown. Expected to have higher aqueous solubility than the free base due to the dihydrochloride salt form. Solubility in organic solvents like DMSO and ethanol must be empirically determined.N/A
Stability Urea derivatives of aromatic amines can be susceptible to hydrolysis.[3] The dihydrochloride salt form is generally more stable than the free base. Store protected from moisture.[3]
Recommended Use For Research Use Only. Not for human or veterinary use.[2]

Hazard Assessment and Safety Precautions

As the toxicological properties of this specific compound have not been fully investigated, it must be handled as a potentially hazardous substance.[4] The hazard assessment is based on its structural components: the aminophenyl group and the urea core.

3.1 Potential Hazards:

  • Aminophenyl Moiety: Aromatic amines and aminophenols can be toxic, may cause mutations, and can be absorbed through the skin.[5][6] Some are associated with methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

  • Urea Moiety: While urea itself has low toxicity, some urea derivatives can cause skin, eye, and respiratory irritation.[7]

  • Unknown Hazards: As a novel chemical, it may possess unknown biological activities and toxicities. It should be presumed to be hazardous until proven otherwise.[4]

3.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses are required at a minimum. If there is a splash hazard, chemical safety goggles and a face shield must be used.[4]

  • Skin Protection: A flame-retardant lab coat and nitrile or neoprene gloves are required. Ensure gloves are changed immediately if contaminated.[4]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[4]

3.3 First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3.4 Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The manufacturer recommends storage at 4°C.[2]

  • Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Waste should be collected in a sealed, compatible container and labeled as hazardous waste.[9]

Experimental Protocols and Workflows

The following sections provide structured, step-by-step protocols that serve as a starting point for working with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

4.1 Workflow for Handling a Novel Research Chemical

The following diagram outlines the critical path from receiving a novel compound to its use in an experiment.

G cluster_prep Preparation & Safety cluster_sol Solution Preparation cluster_exp Experimental Use cluster_storage Storage & Disposal Receive Receive Compound & Verify Identity Risk Conduct Risk Assessment (Based on structural analogs) Receive->Risk PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk->PPE Hood Work in Fume Hood PPE->Hood Weigh Weigh Solid Compound Hood->Weigh Solvent Select Solvent (e.g., DMSO, water) Weigh->Solvent Dissolve Dissolve & Vortex/Sonicate Solvent->Dissolve Stock Create High-Concentration Stock Solution (e.g., 10-100 mM) Dissolve->Stock Dilute Prepare Working Dilutions (Serially dilute from stock) Stock->Dilute Aliquot Aliquot Stock Solution (Single-use volumes) Stock->Aliquot Assay Perform In Vitro Assay (e.g., Cell Viability, Kinase) Dilute->Assay Data Acquire & Analyze Data Assay->Data Dispose Dispose of Waste Properly Data->Dispose Store Store Aliquots at -20°C or -80°C Aliquot->Store

Caption: General workflow for handling novel research compounds.

4.2 Protocol: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.[10] Given the dihydrochloride salt form, aqueous solubility should be tested first, but high-purity DMSO is a common starting point for novel organic compounds.[11]

Materials:

  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (MW: 267.15 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer and/or sonicator

Procedure (Example for 10 mM Stock in DMSO):

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 267.15 g/mol = 2.67 mg

  • Weigh Compound: In a chemical fume hood, carefully weigh 2.67 mg of the compound into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots (e.g., 20 µL) in sterile cryovials. Label clearly with the compound name, concentration (10 mM), solvent (DMSO), and date. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

4.3 Protocol Template: In Vitro Cell Viability Assay (e.g., MTS/MTT)

This protocol provides a template for screening the compound's effect on cell proliferation or cytotoxicity. It is a foundational assay in drug discovery to identify biologically active compounds.[12]

Objective: To determine the concentration-dependent effect of the compound on the viability of a chosen cell line.

G A 1. Seed Cells (Plate cells in a 96-well plate and incubate for 24h) B 2. Prepare Dilutions (Perform serial dilution of the compound stock in culture medium) A->B C 3. Treat Cells (Add compound dilutions to wells, include vehicle control) B->C D 4. Incubate (Incubate for 24-72h, depending on cell line) C->D E 5. Add Reagent (Add MTS or MTT reagent to each well) D->E F 6. Incubate & Read (Incubate for 1-4h, then read absorbance on a plate reader) E->F G 7. Analyze Data (Normalize to vehicle control, plot dose-response curve, calculate IC50) F->G

Caption: Workflow for a cell viability (MTS/MTT) assay.

Procedure:

  • Cell Seeding: Seed a relevant cancer or normal cell line into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of the compound from your DMSO stock solution directly in culture medium.

    • Example: For a top concentration of 100 µM, first dilute the 10 mM stock 1:100 in medium (to 100 µM with 1% DMSO), then perform 1:3 or 1:10 serial dilutions from there.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO (e.g., 1%) as the highest compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Return the plate to the incubator for a set period (e.g., 48 or 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

  • Readout: After the appropriate incubation time with the reagent, measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Precipitation in Media The compound's solubility limit in aqueous culture medium has been exceeded.Test compound solubility in media before the experiment. Lower the top concentration or increase the final DMSO percentage (if tolerated by cells).
Inconsistent Results Inaccurate pipetting; stock solution degradation; cell plating variability.Use calibrated pipettes. Use fresh aliquots of stock solution for each experiment. Ensure a homogenous cell suspension when plating.[13]
No Biological Effect The compound is inactive in the chosen assay/cell line; incorrect concentration range.Screen against a different cell line or target. Test a wider concentration range (e.g., up to 100 µM). Confirm compound identity and purity.

Conclusion

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a novel compound with potential applications in discovery research. Due to the lack of specific data, a cautious and systematic approach is mandatory. This document provides the essential framework for safe handling and the foundational protocols for preliminary in vitro characterization. Researchers must perform their own risk assessments and empirically optimize all experimental parameters.

References

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Available at: [Link]

  • Safety Data Sheet. (2025). 3M. Available at: [Link]

  • Hydration of urea and alkylated urea derivatives. (2018). The Journal of Chemical Physics. Available at: [Link]

  • Hazard Summary: Aminophenols (mixed isomers). (n.d.). New Jersey Department of Health. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs. Available at: [Link]

  • Essentials of In Vitro Assay Development. (2021). Kosheeka. Available at: [Link]

  • Standard Operating Procedure for the Use of Novel Compounds in Rodents. (n.d.). Institutional Animal Care and Use Committee. Available at: [Link]

  • Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea. (2015). PMC - NIH. Available at: [Link]

  • Guidance on safe use of karbamid (urea) and mikramid products. (n.d.). Genezis. Available at: [Link]

  • Standard Operating Procedures for Hazardous Chemicals: Urea. (n.d.). Washington State University. Available at: [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives. (2022). ACS Publications. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC - NIH. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of Nevada, Reno. Available at: [Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: 4-Aminophenol. (n.d.). Astech Ireland. Available at: [Link]

  • Safety Data Sheet: m-Aminophenyl Tosylate. (2025). Angene Chemical. Available at: [Link]

  • 4-Aminophenol Safety Data Sheet. (n.d.). Scribd. Available at: [Link]

  • Control, Standard, and Stock Solutions. (2017). ACS Publications. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. (2005). Rice University. Available at: [Link]

  • 1-(3-(DIMETHYLAMINO)PROPYL)UREA. (n.d.). Inxight Drugs. Available at: [Link]

Sources

Method

Application Note: Cross-Coupling Strategies for 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3) Executive Summary & Substrate Analysis 1-(3-Aminophenyl)-3-(d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3)

Executive Summary & Substrate Analysis

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a highly versatile bifunctional building block used in the design of targeted therapeutics, particularly kinase inhibitors and GPCR modulators. Structurally, it features a stable dimethylamino urea moiety—acting as a potent hydrogen-bond donor/acceptor network—and a highly reactive primary aniline (3-aminophenyl) group[1].

When designing cross-coupling workflows for this substrate, chemists must account for its dihydrochloride salt form . While the salt ensures long-term bench stability by preventing premature oxidation of the electron-rich aniline, it fundamentally alters the substrate's behavior in transition-metal catalysis. The protonated amine is non-nucleophilic and can poison palladium catalysts by forming inactive Pd-halide dimers. Therefore, successful functionalization requires precise stoichiometric control of basic additives or strategic exploitation of the salt in acidic pathways.

This guide details two orthogonal cross-coupling strategies:

  • Direct C–N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination.

  • Indirect C–C Bond Formation: Sandmeyer-type borylation followed by Suzuki-Miyaura coupling.

Mechanistic Insights & Causality of Experimental Choices

The Buchwald-Hartwig Pathway (Direct Amination)

The Buchwald-Hartwig amination allows for the direct coupling of the primary aniline with aryl halides to form complex diarylamines[2].

  • The Base Causality: Because the starting material contains two equivalents of HCl, the reaction requires a minimum of 3.5 to 4.0 equivalents of base (e.g., Cs2​CO3​ or NaOtBu ). Two equivalents are consumed immediately to liberate the free-base aniline, while the remainder neutralizes the HX generated during the catalytic cycle.

  • Ligand Selection: Primary anilines are prone to over-arylation and β -hydride elimination side reactions. Utilizing bulky dialkylbiarylphosphine ligands, such as BrettPhos or RuPhos , sterically restricts the palladium center to mono-ligation, drastically accelerating reductive elimination and ensuring selective mono-arylation[2].

The Sandmeyer-Suzuki Pathway (C–N to C–C Conversion)

If a C–C bond is desired at the 3-position, the primary amine can be converted into an aryl boronate via a Sandmeyer-type borylation[3].

  • The Salt Advantage: Unlike the Buchwald-Hartwig coupling, the Sandmeyer borylation requires an acidic environment to form the intermediate diazonium salt using tert-butyl nitrite ( t -BuONO)[4]. Here, the dihydrochloride salt is a built-in advantage . It provides the necessary local acidic protons for diazotization without requiring the addition of harsh exogenous acids, enabling a milder, greener transition to the boronic ester[3].

Reaction Workflows & Logical Relationships

CrossCouplingWorkflow SM 1-(3-Aminophenyl)-3- (dimethylamino)urea 2HCl FB Free Base Aniline (Active Nucleophile) SM->FB Excess Base (Neutralization) Diaz Sandmeyer Diazotization SM->Diaz t-BuONO (Utilizes 2HCl) BHA Buchwald-Hartwig Amination FB->BHA Pd-Cat, Ligand Aryl Halide Diaryl Diaryl Amine Product BHA->Diaryl Boryl Borylation (B2pin2) Diaz->Boryl Radical/Pd Boronate Aryl Boronate Intermediate Boryl->Boronate SMC Suzuki-Miyaura Coupling Boronate->SMC Pd-Cat, Base Aryl Halide Biaryl Biaryl Urea Product SMC->Biaryl

Fig 1: Orthogonal cross-coupling workflows for 1-(3-Aminophenyl)-3-(dimethylamino)urea 2HCl.

Quantitative Data Summary

The following table summarizes the optimized parameters for functionalizing this specific substrate across different coupling strategies.

Reaction StrategyTarget BondCatalyst / ReagentsBase RequirementTemp (°C)Expected Yield
Buchwald-Hartwig C–N Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%)4.0 eq. Cs2​CO3​ 90 - 10075 - 88%
Sandmeyer Borylation C–B t -BuONO (1.5 eq.), B2​pin2​ (1.2 eq.)None (Utilizes HCl salt)25 - 6065 - 80%
Suzuki-Miyaura C–C Pd(dppf)Cl2​ (5 mol%), Aryl Halide3.0 eq. K3​PO4​ 80 - 9080 - 95%

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Self-Validating System)

This protocol includes an in-process control to ensure the dihydrochloride salt does not quench the palladium catalyst[2].

Step 1: In-Situ Free Base Generation

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1.0 mmol, 267 mg) and anhydrous Cs2​CO3​ (4.0 mmol, 1.30 g).

  • Suspend the mixture in anhydrous 1,4-dioxane (5.0 mL) under an argon atmosphere.

  • Stir vigorously at 40 °C for 30 minutes.

  • Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Confirm the disappearance of the protonated salt cluster and the presence of the free base ( m/z [M+H]+ = 195.1). Do not proceed until neutralization is confirmed.

Step 2: Catalytic Coupling

  • In a separate nitrogen-filled glovebox, prepare a pre-catalyst solution by dissolving Pd2​(dba)3​ (0.02 mmol, 18.3 mg) and BrettPhos (0.04 mmol, 21.5 mg) in 2.0 mL of anhydrous 1,4-dioxane. Stir for 10 minutes until a deep red/purple active complex forms.

  • Add the aryl halide electrophile (1.1 mmol) to the main Schlenk flask containing the neutralized free base.

  • Syringe the pre-catalyst solution into the main reaction flask.

  • Seal the flask and heat to 95 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Sandmeyer-Type Borylation & Suzuki Coupling

This protocol leverages the inherent dihydrochloride salt to facilitate diazotization[3],[4].

Step 1: Sandmeyer Borylation

  • To a round-bottom flask, add 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1.0 mmol, 267 mg) and bis(pinacolato)diboron ( B2​pin2​ ) (1.2 mmol, 305 mg).

  • Dissolve the solids in HPLC-grade Methanol (8.0 mL). The inherent HCl from the salt will acidify the solution to the optimal pH for diazotization[4].

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add tert-butyl nitrite ( t -BuONO, 1.5 mmol, 178 µL) over 5 minutes.

  • Validation Check: Observe the evolution of N2​ gas (bubbling), indicating the successful decomposition of the diazonium intermediate into the aryl radical/cation.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Evaporate the methanol, partition between EtOAc and water, extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the crude aryl boronate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Transfer the crude aryl boronate (~1.0 mmol) to a microwave vial. Add the desired aryl bromide (0.9 mmol), Pd(dppf)Cl2​ (0.05 mmol, 36 mg), and K3​PO4​ (3.0 mmol, 636 mg).

  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5.0 mL).

  • Seal the vial, purge with argon for 5 minutes, and heat at 90 °C for 4 hours.

  • Cool, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final biaryl urea derivative.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Mo, F., et al. (2018). "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)." Accounts of Chemical Research, 51(2), 496-506. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride during storage

Technical Support Center Introduction Welcome to the technical support guide for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3). This molecule is a valuable research chemical, and its stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Introduction

Welcome to the technical support guide for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3). This molecule is a valuable research chemical, and its stability is paramount for generating reliable and reproducible experimental results.[1] As a dihydrochloride salt, it possesses specific chemical properties that necessitate careful storage and handling. This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to prevent its degradation and ensure its integrity throughout its lifecycle in your laboratory.

Section 1: Core Storage & Handling FAQs

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride?

The stability of this compound is primarily influenced by temperature, moisture, and atmosphere. Adherence to the following conditions is critical for preserving its purity. A Safety Data Sheet for a similar amine hydrochloride salt recommends storage at -20°C.[2]

ParameterRecommendationRationale & Expert Insight
Temperature -20°C [2]Lower temperatures significantly slow the rate of potential degradation reactions. While some amine salts are stable at 2-8°C, freezing is the preferred condition for long-term storage to minimize any thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) The compound contains an aminophenyl group susceptible to oxidation. Furthermore, like many amine salts, it is hygroscopic, meaning it readily absorbs moisture from the air.[3] An inert atmosphere displaces both oxygen and water vapor.
Light Protect from Light (Amber Vial) Aromatic amines can be light-sensitive. Storing the compound in a light-blocking container, such as an amber glass vial, prevents photochemical degradation.
Container Tightly-Sealed Glass Vial The container must be non-reactive and provide an airtight seal to prevent moisture and air ingress.[2][3] For added protection, the cap's threads can be wrapped with Parafilm.
Q2: The product information sheet mentions the compound is hygroscopic. Why is this a major concern?

Hygroscopicity is the tendency of a substance to absorb moisture from its surroundings.[3] For 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, this is a critical issue for two primary reasons:

  • Chemical Degradation (Hydrolysis): The absorbed water can act as a reactant. The urea linkage in the molecule is susceptible to hydrolysis, which would break the molecule apart, leading to a loss of purity and the formation of undesired byproducts. This process is often accelerated by temperature fluctuations.[3]

  • Inaccurate Weighing: When the powder absorbs water, its measured weight no longer corresponds to the actual amount of the active compound. This leads to significant errors in solution preparation, affecting molarity and downstream experimental results. Physically, it can cause the powder to cake or clump, making it difficult to handle.[4][5]

Q3: What is the recommended workflow for handling the compound upon receipt and for aliquoting?

To maintain the integrity of the bulk supply, it is crucial to avoid repeated opening of the primary container. Aliquoting the compound into smaller, single-use vials is the industry-standard best practice.

G cluster_prep Preparation Phase cluster_process Aliquoting Phase cluster_storage Storage Phase A Equilibrate main vial to room temperature (min. 60 mins) B Prepare pre-labeled, dried aliquot vials and dry tools C Move all items into a controlled, dry atmosphere (glove box or desiccator) D Quickly open main vial C->D E Dispense powder into aliquot vials D->E F Backfill vials with inert gas (e.g., Argon) E->F G Seal aliquot vials tightly (use Parafilm) F->G H Reseal main vial under inert gas G->H I Place all vials in secondary container with desiccant H->I J Store at -20°C I->J

Caption: Recommended workflow for aliquoting hygroscopic compounds.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of the compound.

Q4: My powder has become a solid clump and is difficult to weigh. What happened and can I still use it?

This is a clear indication of significant moisture absorption.[5] The clumping occurs as water molecules are adsorbed onto the surface of the powder, causing the particles to stick together.

  • Causality: The primary container was likely opened in a humid environment, opened before it reached room temperature (causing condensation), or the seal was compromised.

  • Usability: It is strongly discouraged to use the compound in this state for quantitative applications. The weight is inaccurate, and hydrolysis may have already begun. For non-critical qualitative tests, one might attempt to dry the material under a high vacuum in the presence of a strong desiccant (e.g., P₂O₅), but this cannot guarantee the removal of all water or reverse any degradation. The recommended course of action is to discard the compromised vial and use a fresh aliquot.

Q5: I noticed the color of the white/off-white powder has changed to a yellowish or brownish tint. What does this signify?

A color change is a red flag indicating chemical degradation. The aminophenyl moiety is an aromatic amine, a functional group known to be susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored oxidation products. This is a common degradation pathway for many amine-containing compounds. The material should be considered impure and should not be used for experiments where purity is critical.

Q6: I prepared a stock solution and my results are inconsistent. How can I verify the integrity of the compound in the solution or the original solid?

If you suspect degradation, a purity analysis is necessary. While quantitative methods require specialized equipment, a quick qualitative check can be very informative.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6] An analysis of a freshly prepared solution compared to the aged stock solution would reveal the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

  • Thin-Layer Chromatography (TLC): A simple and rapid qualitative check. Spot the aged sample alongside a freshly prepared sample from a reliable aliquot. Development of the plate may show additional spots or tailing in the lane of the suspect sample, indicating the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the presence of degradation products by the appearance of new signals that are not present in the spectrum of the pure compound.[7]

Section 3: Understanding Degradation

Q7: What is a likely chemical degradation pathway for this molecule under poor storage conditions?

Given the structure, the most probable non-oxidative degradation pathway in the presence of water is the hydrolysis of the urea functional group. This reaction would cleave the molecule into two separate fragments.

G cluster_main Plausible Hydrolysis Pathway Parent 1-(3-Aminophenyl)-3-(dimethylamino)urea (Stable Form) Degradation Hydrolysis (+ H₂O) Parent->Degradation Products 3-Aminophenylamine + N,N-Dimethylcarbamic Acid Derivative (Degradation Products) Degradation->Products Moisture, Heat

Caption: Plausible hydrolysis pathway initiated by moisture.

Q8: Are there any specific chemicals or materials that are incompatible with this compound?

Yes. As a dihydrochloride salt of an amine, it should be stored away from several classes of chemicals to prevent hazardous reactions.[8]

  • Strong Bases (e.g., NaOH, KOH, triethylamine): Will react in a vigorous acid-base neutralization reaction, liberating the free amine.

  • Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates): Can cause a potentially violent reaction with the organic components of the molecule, especially the amine group.[9]

  • Reactive Metals (e.g., sodium, potassium, magnesium): Incompatible with acidic salts.

  • Aldehydes and Ketones: The primary amine group can react to form imines.

Section 4: Key Experimental Protocols

Protocol 1: Recommended Aliquoting Procedure for Hygroscopic Powders
  • Place the sealed primary container of the compound and all necessary tools (spatula, pre-weighed empty vials with caps) into a desiccator for at least 60 minutes to ensure all items are dry.

  • Transfer the primary container (still sealed) from the desiccator to your lab bench and allow it to equilibrate to room temperature for at least 60 minutes. This step is critical to prevent condensation.

  • If available, perform the next steps in a glove box with an inert atmosphere. If not, work quickly in an area with low humidity.

  • Open the primary container and rapidly dispense the desired amount of powder into the smaller, pre-labeled aliquot vials.

  • (Optional but recommended) Gently flush the headspace of each new aliquot vial with a stream of dry argon or nitrogen.

  • Immediately and tightly seal the aliquot vials. Wrap the cap-vial interface with Parafilm for an enhanced seal.

  • Reseal the primary container, flush with inert gas if possible, and wrap with Parafilm.

  • Place all vials into a labeled secondary container (e.g., a small box) with a few desiccant pouches.[10][11]

  • Return the primary container and all new aliquots to the recommended -20°C storage condition.[2]

Protocol 2: Qualitative Purity Check by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a ~1 mg/mL solution of a "control" sample from a new, unopened vial and a separate ~1 mg/mL solution of the "test" sample you suspect has degraded. Use a suitable solvent like methanol.

  • Spotting: On a silica gel TLC plate, use a capillary tube to spot a small amount of the control solution and the test solution in separate lanes.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol, such as 9:1). The exact ratio may need optimization.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: The control sample should ideally show a single, well-defined spot. If the test sample shows additional spots (at different Rf values) or significant streaking that is not present in the control lane, it indicates the presence of impurities and likely degradation.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Liew, C. V., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel), 15(7), 882. Retrieved from [Link]

  • coatingAI. (2025, May 18). Best Practices for Powder Storage and Handling. Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Oxyhin. (n.d.). Product Guidelines :: Powder Storage. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • UC Berkeley EH&S. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-aminophenyl)-3,3-dimethylurea — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Trinity Safety Group. (2026, March 3). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • Google Patents. (n.d.). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
  • SpectraBase. (n.d.). 1-[3-(dimethylamino)propyl]-3-ethylurea. Retrieved from [Link]

Sources

Optimization

Troubleshooting poor solubility of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in organic solvents

Welcome to the Application Science Support Center. A frequent challenge in drug development and synthetic chemistry is managing the phase behavior of highly polar salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. A frequent challenge in drug development and synthetic chemistry is managing the phase behavior of highly polar salts. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3) is a prime example. Because it is a dihydrochloride salt, it exhibits high crystal lattice energy and strong ionic character, making it inherently resistant to solvation in non-polar or moderately polar organic solvents[1].

As a Senior Application Scientist, I have designed this guide to provide mechanistic explanations and self-validating protocols to troubleshoot poor organic solubility, whether your goal is in vitro assay preparation or downstream organic synthesis.

Phase Behavior & Solubility Matrix

To make informed experimental decisions, you must understand the thermodynamic relationship between the solvent's dielectric constant ( ε ) and the solute's ionization state. Amine salts are highly soluble in aqueous media but require specific interventions for organic solvation[2].

Solvent ClassRepresentative SolventDielectric Constant ( ε )Est. Solubility (Salt Form)Est. Solubility (Free Base)Application Recommendation
Non-Polar Hexane, Toluene< 3.0< 0.1 mg/mL< 1.0 mg/mLAvoid entirely.
Moderately Polar Dichloromethane (DCM)9.1< 0.5 mg/mL10 - 20 mg/mLUse only after free-basing.
Moderately Polar Ethyl Acetate (EtOAc)6.0< 0.5 mg/mL15 - 30 mg/mLPrimary extraction solvent for free base.
Polar Protic Water80.1> 50 mg/mL< 2.0 mg/mLDefault for dissolving the salt[3].
Polar Aprotic DMSO46.7> 30 mg/mL> 50 mg/mLIdeal for in vitro assay stock solutions.

Troubleshooting & Mechanistic FAQs

Q1: Why is my compound completely insoluble in standard organic solvents like DCM or Ethyl Acetate?

The Causality: You are attempting to dissolve an ionic lattice in a medium lacking the dipole moment necessary to separate the ions. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride contains two protonated nitrogen centers (the primary aniline amine and the tertiary dimethylamine) balanced by two chloride counterions. The electrostatic forces holding this crystal lattice together far exceed the weak Van der Waals forces or dipole interactions offered by DCM or EtOAc[1].

The Solution: You must either switch to a solvent with a high dielectric constant (like DMSO) that can disrupt these ionic bonds, or chemically neutralize the compound (free-basing) to remove its ionic charge, thereby increasing its lipophilicity[2].

Q2: I need a highly concentrated stock solution for biological assays without altering the salt form. What is the best approach?

The Causality: Biological assays require the compound to remain chemically intact (as the dihydrochloride salt) to ensure consistent dosing and bioavailability.

The Protocol:

  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO). Its high polarity ( ε = 46.7) and hydrogen-bond accepting nature effectively solvate the protonated amines without requiring neutralization.

  • Dissolution: Add the pre-weighed salt to a glass vial. Add DMSO to achieve your target concentration (e.g., 10 mM).

  • Agitation & Thermodynamics: Vortex for 60 seconds. If particulates remain, sonicate the solution in a water bath at 37°C for 5 minutes. The gentle heat provides the kinetic energy needed to overcome the initial lattice energy barrier.

  • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If a Tyndall effect (light scattering) is observed, the salt is merely suspended, not dissolved.

Q3: I need to use this compound in an organic synthesis reaction requiring non-polar solvents. How do I proceed?

The Causality: To force the molecule into an organic phase, you must deprotonate both the aniline ( pKa​≈4.6 ) and the dimethylamine ( pKa​≈9.5 ). By raising the pH above 10.5, you convert the ionic salt into a neutral free base, drastically shifting its partition coefficient (LogP) toward the organic phase[4].

The Protocol (Free-Basing):

  • Aqueous Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water.

  • Basification: Place the flask in an ice bath (neutralization is exothermic). Slowly add 2M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring.

  • Self-Validation (pH): Use a calibrated pH probe or high-range pH paper to confirm the aqueous phase has reached pH 11. A white/off-white precipitate (the free base) will form.

  • Extraction: Add 20 mL of an organic solvent. Expert Insight: Because the free base still contains a highly polar urea linkage, pure EtOAc might yield poor recovery. Use a co-solvent system: EtOAc:Isopropanol (4:1, v/v) . The isopropanol acts as a hydrogen-bond donor/acceptor, bridging the polarity gap.

  • Phase Separation: Transfer to a separatory funnel, shake vigorously, and vent. Collect the upper organic layer. Repeat the extraction twice more with 10 mL of the solvent mixture.

  • Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure to yield the organic-soluble free base.

Q4: During liquid-liquid extraction of the free base, I'm still losing product in the aqueous layer. How do I fix this?

The Causality: The urea moiety is highly hydrophilic. Even in its neutral state, the molecule exhibits significant water solubility due to extensive hydrogen bonding.

The Solution: Implement a "salting-out" procedure. Before extracting with the EtOAc:Isopropanol mixture, saturate the aqueous layer with solid Sodium Chloride (NaCl). The dissolved Na+ and Cl− ions will monopolize the water molecules (hydration shells), effectively "pushing" the neutral organic molecule out of the aqueous phase and driving it into the organic layer.

Visual Workflows

Workflow Start 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride Decision Target Application? Start->Decision Assay In Vitro Assays (Requires intact salt) Decision->Assay Synthesis Organic Synthesis (Requires organic solvent) Decision->Synthesis DMSO Dissolve in DMSO/DMF (Polar Aprotic) Assay->DMSO FreeBase Perform Free-Basing (Neutralize HCl) Synthesis->FreeBase Extract Extract into EtOAc/IPA (4:1 ratio) FreeBase->Extract

Diagram 1: Decision matrix for solubilizing 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Mechanism Salt Dihydrochloride Salt [R-NH3+] [Cl-]2 High Lattice Energy Base Add NaOH (aq) pH > 11 Deprotonation Salt->Base Aqueous Solubilization FreeBase Free Base Form [R-NH2] Lower Polarity Base->FreeBase Acid-Base Reaction Organic Solvation in Organic Phase (EtOAc/IPA) FreeBase->Organic Liquid-Liquid Extraction

Diagram 2: Mechanism of converting the dihydrochloride salt into an organic-soluble free base.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Welcome to the Technical Support Center for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in chemical synthesis. Given the specific nature of this reagent, this resource provides a detailed exploration of its chemical properties, stability, and reactivity to empower you to optimize your reaction yields and ensure the integrity of your experimental outcomes.

Introduction to 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a substituted urea derivative with a unique combination of functional groups: a primary aromatic amine, a urea linkage, and a tertiary amine.[1] This trifunctional scaffold makes it a potentially versatile building block in medicinal chemistry and materials science. However, the interplay of these functionalities can also present challenges in reaction control and optimization. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions involving 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Question 1: I am observing low yields in my coupling reaction. What are the likely causes and how can I improve the outcome?

Low yields are a common frustration in synthesis. With a molecule like 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, several factors could be at play.

Potential Causes & Solutions:

  • Incomplete Dissolution: The dihydrochloride salt may have limited solubility in certain organic solvents. Poor solubility will lead to a heterogeneous reaction mixture and incomplete reaction.

    • Solution: Screen a variety of solvents. Polar aprotic solvents such as DMF, DMSO, or NMP are often good starting points.[2] For less polar solvents, the addition of a co-solvent might be necessary. Gentle heating can also improve solubility, but must be balanced against the thermal stability of the compound and other reactants.

  • Hydrolysis of the Urea Linkage: The urea functional group is susceptible to cleavage by water, a reaction that can be catalyzed by strong acids or bases.[3]

    • Solution: Ensure all reactants and solvents are anhydrous. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. If an aqueous workup is necessary, perform it quickly and at a low temperature. Maintain a pH between 4 and 8, as ureas are generally more stable in this range.[3]

  • Oxidation of the Aminophenyl Group: The primary aromatic amine is prone to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of colored byproducts and a decrease in the desired product.

    • Solution: Degas solvents prior to use. Store the compound and reaction mixtures protected from light using amber vials or by wrapping the glassware in foil.[3]

  • Formation of Symmetrical Byproducts: In reactions aiming to functionalize the primary amine, the formation of symmetrical ureas from the reaction of the starting material with itself or other intermediates can be a significant side reaction.[2]

    • Solution: Control the stoichiometry of your reactants carefully. A slow, controlled addition of the limiting reagent can favor the desired unsymmetrical product. The order of addition of reagents can also be critical.[2]

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Conduct small-scale experiments to screen a range of temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature that balances reaction rate with the formation of degradation products.[2]

Question 2: My final product is discolored (e.g., yellow or brown). What is the source of this impurity and how can I prevent it?

Discoloration is a common indicator of side reactions, often involving the oxidation of the aminophenyl group.

Potential Causes & Solutions:

  • Oxidation: As mentioned previously, the primary aromatic amine is susceptible to oxidation.

    • Prevention: Work under an inert atmosphere and protect your reaction from light.[3] The use of freshly distilled solvents can also minimize the presence of oxidizing impurities.

  • Thermal Degradation: Prolonged heating at high temperatures can lead to decomposition.

    • Prevention: Monitor your reaction closely and avoid unnecessarily long reaction times. If heating is required, determine the minimum effective temperature through optimization experiments.

  • Purification:

    • Solution: Purification by column chromatography on silica gel is a common method to remove colored impurities. The choice of eluent system will depend on the polarity of your product and the impurities. Recrystallization from a suitable solvent system can also be an effective purification technique.[4][5]

Question 3: I am seeing an unexpected byproduct in my reaction. How can I identify and minimize it?

The presence of multiple reactive sites in 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride can lead to various side reactions.

Potential Side Reactions & Mitigation Strategies:

  • Intramolecular Cyclization: Depending on the reaction conditions, the primary amine could potentially react with the urea carbonyl to form a benzimidazolone derivative, particularly at elevated temperatures.[4]

    • Mitigation: Control the reaction temperature carefully. The use of milder reaction conditions is preferable.

  • Reaction at the Dimethylamino Group: While the tertiary amine is generally less reactive as a nucleophile than the primary aromatic amine, it can still participate in certain reactions, such as quaternization with alkyl halides.

    • Mitigation: Choose your reagents and conditions to favor reaction at the primary amine. For example, in an acylation reaction, the primary amine is significantly more nucleophilic.

  • Formation of Biuret-like Structures: Under harsh conditions, urea can self-condense to form biuret. While less common with substituted ureas, it's a possibility to consider, especially with excessive heat.[4]

    • Mitigation: Avoid excessive heating of the reaction mixture.

Troubleshooting Workflow for Unexpected Byproducts:

Caption: A logical workflow for identifying and mitigating unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride?

  • Handling: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and moisture. As it is a dihydrochloride salt, it is likely hygroscopic.

Q2: How can I neutralize the dihydrochloride salt to use the free base in a reaction?

To use the free base form, you will need to neutralize the hydrochloride salts. This can typically be achieved by treating a solution or suspension of the compound with a suitable base.

  • Aqueous Workup: Dissolve the compound in water and add a base such as sodium bicarbonate or a dilute sodium hydroxide solution until the desired pH is reached. The free base can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

  • In-situ Neutralization: In some cases, the neutralization can be performed in the reaction vessel by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. Be aware that the resulting ammonium salt byproduct may need to be removed during purification.

Q3: What are some common applications for a molecule with this structure?

While specific applications for this exact molecule are not widely documented in readily available literature, its structural motifs suggest potential utility in several areas of drug discovery and materials science:

  • As a Scaffold in Medicinal Chemistry: The aminophenylurea core is a known pharmacophore in various kinase inhibitors and other therapeutic agents.[6] The primary amine provides a convenient handle for further derivatization to build libraries of compounds for screening.

  • As a Monomer in Polymer Synthesis: The primary amine and the urea functionality could potentially be used in the synthesis of novel polyureas or other polymers.

  • As a Linker or Spacer: The molecule could be used to link two other molecules of interest, with the aminophenyl and dimethylamino groups providing points of attachment.

Q4: What analytical techniques are best for monitoring reactions with this compound?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[4] A suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, can be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reaction progress and identifying the masses of the starting materials, products, and any byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both monitoring reaction progress and for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like phosphoric or formic acid, is a common setup for analyzing urea compounds.[7]

Key Reaction Parameters at a Glance

The following table summarizes key parameters to consider when designing and optimizing reactions with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, based on general principles for similar compounds.

ParameterGeneral RecommendationRationalePotential Issues
Solvent Polar aprotic (DMF, DMSO, NMP)Good solubility for the salt form.Can be difficult to remove during workup.
Temperature Start at room temperature; optimize as needed.Balances reaction rate and stability.High temperatures can lead to degradation and side reactions.[4]
pH Maintain between 4 and 8.Minimizes hydrolysis of the urea linkage.[3]Strong acids or bases can catalyze decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aminophenyl group.[3]Air can lead to colored impurities.
Light Protect from light (amber vials, foil)Prevents photodegradation.[3]Light exposure can cause decomposition.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of the Primary Aromatic Amine

This protocol describes a typical acylation reaction, a common transformation for primary amines.

Workflow for N-Acylation:

acylation_workflow start Dissolve 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride and base in anhydrous solvent add_acylating_agent Add acylating agent (e.g., acyl chloride) dropwise at 0 °C start->add_acylating_agent react Stir at room temperature and monitor by TLC add_acylating_agent->react workup Quench reaction and perform aqueous workup react->workup purify Purify by column chromatography or recrystallization workup->purify end Characterize final product purify->end

Caption: A general workflow for the N-acylation of 1-(3-Aminophenyl)-3-(dimethylamino)urea.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM). Add a suitable non-nucleophilic base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride salts and scavenge the acid produced during the reaction. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 eq) to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. If the product is soluble in an organic solvent, perform an extraction. Wash the organic layer sequentially with a dilute aqueous acid solution (to remove excess base), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

References

  • BenchChem. (2026). Technical Support Center: Synthesis of Unsymmetrical Ureas.
  • BenchChem. (2025). Optimizing reaction conditions for (2-Aminophenyl)urea synthesis.
  • BenchChem. (2025). An In-depth Technical Guide on (2-Aminophenyl)urea for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Technical Support Center: Stability of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea in Solution.
  • BenchChem. (2025). Synthesis Protocol for N-(2-aminophenyl)urea: A Detailed Application Note for Researchers.
  • SIELC Technologies. (2018, February 17). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride

Welcome to the Technical Support Center. The synthesis of 1-(3-aminophenyl)-3-(dimethylamino)urea dihydrochloride presents unique chemoselectivity challenges. Because the target molecule is an unsymmetrical urea containi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 1-(3-aminophenyl)-3-(dimethylamino)urea dihydrochloride presents unique chemoselectivity challenges. Because the target molecule is an unsymmetrical urea containing a fragile semicarbazide-like N-N bond, standard synthetic routes often suffer from poor yields due to isocyanate hydrolysis and reductive hydrogenolysis.

This guide is designed for researchers and drug development professionals to troubleshoot byproduct formation, understand the mechanistic causality behind these errors, and implement self-validating protocols to ensure high-purity yields.

Synthesis & Byproduct Pathway

Synthesis workflow of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride and byproduct pathways.

Troubleshooting FAQs: Mechanistic Causality & Solutions

Q: Why am I seeing a highly insoluble precipitate during the initial urea formation step? A: This precipitate is 1,3-bis(3-nitrophenyl)urea, a symmetrical urea byproduct. Isocyanates are highly electrophilic and notoriously moisture-sensitive. Even trace amounts of water in your solvent will hydrolyze 3-nitrophenyl isocyanate into 3-nitroaniline and carbon dioxide . The newly formed primary amine acts as a potent nucleophile, rapidly attacking unreacted isocyanate to form the highly insoluble symmetrical urea. Solution: Ensure rigorous anhydrous conditions. Use freshly distilled or molecular sieve-dried solvents (e.g., THF or DCM) and conduct the reaction under a strict argon or nitrogen atmosphere.

Q: During the nitro reduction step, my LC-MS shows a major peak at m/z 152 instead of the expected m/z 195. What is causing this mass shift? A: A mass of 152 [M+H]⁺ corresponds to 1-(3-aminophenyl)urea, indicating the hydrogenolysis (cleavage) of the N-N bond. The N-N bond in hydrazine and semicarbazide derivatives is highly susceptible to cleavage under standard catalytic hydrogenation conditions (e.g., Pd/C with H₂ gas) , which yields the primary urea and dimethylamine gas as byproducts. Solution: Abandon standard palladium-catalyzed hydrogenation. Instead, utilize a chemoselective reduction method such as the Béchamp reduction. Using iron powder and an ammonium chloride proton source selectively reduces the nitro group to an aniline via single-electron transfer, leaving the fragile N-N bond completely intact.

Q: My final dihydrochloride salt is gummy, hygroscopic, and degrades upon storage. How can I improve its crystallinity and stability? A: Gummy or hygroscopic salts typically result from the use of aqueous hydrochloric acid. The introduction of water during salt formation can lead to incomplete crystallization, the formation of mixed hydrates, or partial hydrolysis of the urea linkage over time. Furthermore, the molecule contains two basic sites (the primary aniline and the tertiary dimethylamine). Achieving a precise stoichiometric dihydrochloride requires a strictly anhydrous environment. Solution: Precipitate the salt using anhydrous HCl gas dissolved in a non-aqueous solvent (e.g., 4.0 M HCl in dioxane or diethyl ether). This ensures the formation of a crisp, free-flowing, and stoichiometrically exact dihydrochloride salt.

Quantitative Analytical Profile

Use the following reference data to track reaction progress and identify byproducts during LC-MS and HPLC analysis.

CompoundMolecular Weight ( g/mol )Expected LC-MS (m/z [M+H]⁺)Primary Cause of FormationMitigation Strategy
1-(3-Aminophenyl)-3-(dimethylamino)urea (Target Free Base) 194.24195N/A (Desired Product)N/A
1,3-Bis(3-nitrophenyl)urea 302.24303Moisture contamination during Step 1Use strictly anhydrous solvents and inert gas
1-(3-Aminophenyl)urea 151.17152N-N bond hydrogenolysis during Step 2Switch to chemoselective Béchamp reduction
3-Nitroaniline 138.12139Isocyanate hydrolysisEnsure reagent purity; avoid ambient humidity
Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.

Protocol 1: Anhydrous Synthesis of 1-(3-Nitrophenyl)-3-(dimethylamino)urea
  • Purge a flame-dried 2-neck round-bottom flask with Argon for 15 minutes.

  • Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath to control the reaction exotherm.

  • Add N,N-dimethylhydrazine (1.1 eq) dropwise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, wash the residue with cold diethyl ether to remove unreacted hydrazine, and dry under vacuum.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The presence of a dominant peak at m/z 225[M+H]⁺ and the absolute absence of a peak at m/z 303 validates the anhydrous integrity of the setup.

Protocol 2: Chemoselective Béchamp Reduction
  • Suspend the 1-(3-nitrophenyl)-3-(dimethylamino)urea intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add finely powdered Iron (5.0 eq) and Ammonium Chloride (2.0 eq) to the suspension .

  • Heat the mixture to 70 °C and stir vigorously for 4 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides; wash the pad thoroughly with hot ethanol.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the free base.

  • Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). A single new spot with a lower Rf than the starting material, which stains positive with ninhydrin (indicating a primary amine), confirms successful reduction without N-N cleavage.

Protocol 3: Anhydrous Dihydrochloride Salt Formation
  • Dissolve the free base in a minimal volume of anhydrous DCM/Methanol (9:1 ratio).

  • Cool the solution to 0 °C under Argon.

  • Add 4.0 M HCl in dioxane (2.2 eq) dropwise. A white precipitate should begin forming immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the resulting solid, wash with anhydrous diethyl ether, and dry in a vacuum desiccator over P₂O₅ for 12 hours.

  • Validation Checkpoint: Elemental analysis (CHN) or ion chromatography must confirm a 1:2 ratio of free base to chloride ions, validating the stoichiometric formation of the dihydrochloride salt rather than a monohydrochloride mixture.

References
  • “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development - ACS Publications. URL:[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Chemical Reviews - ACS Publications. URL:[Link]

  • Béchamp reduction. Wikipedia, The Free Encyclopedia. URL: [Link]

Troubleshooting

Purification and recrystallization techniques for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Technical Support Center: 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride Welcome to the technical support guide for the purification and recrystallization of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride

Welcome to the technical support guide for the purification and recrystallization of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS No. 1803607-19-3)[1]. This document is designed for researchers, chemists, and drug development professionals who require this intermediate in a high state of purity. Here, we move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental context.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the purification of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Question: My recrystallization attempt resulted in a low or no yield of crystals. What went wrong?

Answer:

  • Probable Cause 1: Excessive Solvent Volume. The most frequent cause of low recovery is using too much solvent to dissolve the crude material. The goal is to create a saturated solution at the solvent's boiling point, not to fully dissolve it with ease.

    • Solution: Reduce the initial solvent volume. Add the solvent portion-wise to the crude material while heating until dissolution is just complete. If you have already used too much solvent, you can carefully evaporate a portion of it under a gentle stream of nitrogen or using a rotary evaporator to re-establish saturation.

  • Probable Cause 2: Inappropriate Solvent Choice. The selected solvent may be too effective, keeping the compound in solution even at low temperatures.

    • Solution: A good recrystallization solvent should exhibit a steep solubility curve: high solubility when hot and low solubility when cold[2]. If your compound remains soluble upon cooling, the solvent is too "good." You may need to switch to a less polar solvent or use a binary solvent system. For this dihydrochloride salt, a good starting point is a polar protic solvent like methanol or ethanol, with a less polar "anti-solvent" like Isopropyl Acetate (IPAc) or Methyl tert-Butyl Ether (MTBE) to induce precipitation[2].

  • Probable Cause 3: Premature Crystallization. If the compound crystallizes too early, such as during a hot filtration step, it can be mistaken for insoluble impurities and discarded, leading to significant yield loss.

    • Solution: During hot filtration, use a pre-heated funnel and filter flask. It is also wise to add a small excess of hot solvent (~5-10% extra) just before filtering to ensure the compound remains in solution[2].

Question: Instead of crystalline solids, my product "oiled out" into a viscous liquid upon cooling. How do I fix this?

Answer:

  • Probable Cause 1: High Impurity Load. The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid phase (an oil) below its normal melting point.

    • Solution: First, try re-heating the solution to dissolve the oil, then allow it to cool much more slowly. An insulated Dewar or a water bath that is allowed to cool to room temperature overnight can provide the necessary slow-cooling environment. If that fails, the crude material may require pre-purification. A simple "trituration" (slurrying the crude solid in a solvent where the desired compound is poorly soluble but impurities are soluble) with a solvent like cold acetone or ethyl acetate can remove many impurities before attempting recrystallization.

  • Probable Cause 2: Solution is Supersaturated. The concentration of the solute is too high, preventing orderly crystal lattice formation.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves. Then, proceed with a very slow cooling process. Scratching the inside of the flask with a glass rod at the liquid-air interface can introduce micro-abrasions that serve as nucleation points for crystal growth[2].

Question: The final product is off-white, yellow, or brown. How can I obtain a pure white solid?

Answer:

  • Probable Cause: Presence of Chromophores (Colored Impurities). The aminophenyl moiety is susceptible to air oxidation, which can form highly colored impurities. Other high-molecular-weight byproducts can also be colored.

    • Solution: Incorporate a decolorizing carbon (activated charcoal) step into your protocol. After dissolving the crude solid in the hot solvent but before hot filtration, add a small amount of activated carbon (typically 1-2% w/w of the solute). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Let the solution cool slightly, add the charcoal, and then gently reheat to boiling for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon via hot filtration through a pad of Celite® or diatomaceous earth to prevent fine carbon particles from passing through the filter paper.

Question: I've performed the recrystallization, but my purity (assessed by HPLC) has not significantly improved. Why?

Answer:

  • Probable Cause: Co-crystallization of Impurities. The impurity may have very similar solubility properties and molecular structure to your target compound, allowing it to be incorporated into the crystal lattice.

    • Solution: A different solvent system is required. The goal is to find a solvent that maximizes the solubility difference between your product and the persistent impurity. Systematic screening of solvents from different classes (e.g., alcohols, esters, ketones, and their mixtures with water) is necessary. If an impurity is consistently difficult to remove, it may be a structural isomer[3]. In such challenging cases, an alternative purification technique like column chromatography may be required prior to a final polishing recrystallization.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent system for recrystallizing this compound?

    • Given its nature as a dihydrochloride salt, polar protic solvents are the best starting point. We recommend screening methanol, ethanol, and isopropanol. A highly effective technique is to dissolve the compound in a minimal amount of hot methanol and then slowly add a less polar anti-solvent like acetonitrile or ethyl acetate at an elevated temperature until turbidity (cloudiness) is observed. Then, allow the solution to cool slowly.

  • Q2: How should I properly store the purified 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride?

    • The aminophenyl group is susceptible to oxidation, and the dihydrochloride salt may be hygroscopic. Therefore, the purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place[4].

  • Q3: What analytical techniques are recommended to assess purity?

    • HPLC: Reverse-phase HPLC is the gold standard for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water, buffered with an acid like formic or phosphoric acid, is a common starting point[5][6].

    • ¹H NMR: Proton NMR spectroscopy will confirm the chemical structure and can reveal the presence of residual solvents or structurally distinct impurities.

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good qualitative indicator of high purity. A broad or depressed melting point suggests the presence of impurities[2].

  • Q4: Are there any specific safety precautions I should take?

    • Yes. Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and nitrile gloves[7][8]. Avoid inhalation of dust and direct contact with skin and eyes. Review the Safety Data Sheet (SDS) before beginning any work[4][7].

Section 3: Standard Recrystallization Protocol

This protocol provides a robust starting point for purification. The optimal solvent and volumes may require minor adjustments based on the impurity profile of your crude material.

Solvent Selection Data

The following table provides a guideline for solvent screening. "Good" indicates a significant difference between hot and cold solubility, making it a suitable candidate.

Solvent SystemSolubility (Hot)Solubility (Cold, ~4 °C)Comments
Methanol (MeOH)Very HighModerateGood dissolving solvent, likely needs an anti-solvent.
Ethanol (EtOH)HighLowPromising single-solvent system.
Isopropanol (IPA)ModerateVery LowExcellent candidate for single-solvent recrystallization.
Acetonitrile (ACN)ModerateLowCan be used as a single solvent or as an anti-solvent with MeOH.
WaterVery HighHighGenerally a poor choice due to high solubility at all temperatures.
MeOH / IPA (1:5) HighVery LowRecommended Starting System. Offers good control over crystallization.
Step-by-Step Methodology
  • Dissolution: In an appropriately sized Erlenmeyer flask, add 1.0 g of crude 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. Add a magnetic stir bar.

  • Solvent Addition: Add the primary dissolving solvent (e.g., Methanol) portion-wise while heating the mixture to a gentle reflux on a stirrer hotplate. Add just enough solvent to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~20 mg (2% w/w) of activated charcoal. Reheat the mixture to a gentle reflux for 5-10 minutes.

  • Hot Filtration: Pre-heat a clean filter flask and a Büchner or Hirsch funnel. Place a piece of filter paper in the funnel. If charcoal was used, add a small layer of Celite® on top of the paper. Wet the filter medium with a small amount of hot solvent and quickly filter the hot solution under vacuum. This step removes insoluble impurities and charcoal.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath or a refrigerator (4 °C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent or a suitable washing solvent (e.g., cold isopropanol) to remove any residual soluble impurities from the crystal surfaces[2].

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Section 4: Visual Workflows

Recrystallization Workflow Diagram

G Figure 1: General Recrystallization Workflow cluster_workflow Protocol Steps A Dissolve Crude Material in Minimum Hot Solvent B Optional: Add Charcoal, Reheat, and Hot Filter A->B if colored C Cool Solution Slowly to Induce Crystallization A->C if colorless B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Ice-Cold Solvent D->E F Dry Under Vacuum E->F G Pure Product F->G

Caption: A step-by-step process for purifying a solid compound.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Recrystallization Issues Start Problem with Recrystallization Q1 Did the product 'Oil Out'? Start->Q1 Q2 No crystals formed? Q1->Q2 No Sol1 Re-dissolve, add more solvent, cool slower. Consider pre-purification. Q1->Sol1 Yes Q3 Purity still low? Q2->Q3 No Sol2 Concentrate solution. Scratch flask / Add seed crystal. Use an anti-solvent. Q2->Sol2 Yes Sol3 Change solvent system. Consider chromatography. Q3->Sol3 Yes

Caption: A logical guide to diagnosing and solving common issues.

References

  • Hazards Identification Section 3 - Composition/Information on In . Nuturf. [Link]

  • Safety Data Sheet . Aus Electronics Direct. [Link]

  • Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column . (2018). SIELC Technologies. [Link]

  • Recrystallization I . (n.d.). University of Colorado Boulder. [Link]

  • Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea . (2019). The Italian Association of Chemical Engineering. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . (2017). Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: Temperature &amp; pH Optimization for 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of complex, bifunctional intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of complex, bifunctional intermediates. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS: 1803607-19-3, MW: 267.16) presents a unique synthetic challenge: it contains both a primary aniline and a 1,1-dimethylsemicarbazide-like urea moiety, supplied as a highly acidic dihydrochloride salt.

This guide is designed to move beyond basic protocols by explaining the causality behind experimental choices, ensuring you can achieve perfect chemoselectivity and high yields through precise pH and temperature control.

PART 1: Mechanistic Causality (The "Why")

To achieve chemoselective functionalization (e.g., acylation, sulfonylation, or alkylation) at the primary aniline, we must exploit the pKa differential and nucleophilic profiles of the molecule's basic sites.

  • The pKa Differential:

    • Semicarbazide Moiety (pKa ~3.53): The terminal dimethylamino nitrogen is weakly basic due to the electron-withdrawing nature of the adjacent urea carbonyl[1].

    • Anilinium Moiety (pKa ~4.6): The primary aromatic amine is more basic than the semicarbazide group but remains protonated and unreactive below pH 5.0[2].

    • Urea Core (pKa > 13): The internal -NH- protons are highly stable under neutral conditions but become susceptible to deprotonation at extreme alkaline pH.

  • The Chemoselectivity Principle: Because the compound is a dihydrochloride, 2.0 equivalents of base are consumed merely to neutralize the salt. While raising the pH > 5.5 deprotonates both the semicarbazide and aniline sites, chemoselectivity is driven by nucleophilicity . The free aniline is a potent, sterically accessible nucleophile. In contrast, the urea nitrogens are resonance-stabilized by the carbonyl, and the terminal dimethylamino group is sterically hindered. Operating strictly at pH 6.5–7.5 ensures the aniline is fully liberated for reaction without risking the deprotonation of the urea core, which would trigger non-specific cross-reactivity.

  • Thermal Stability: Semicarbazide derivatives are susceptible to thermal degradation (cleavage into dimethylhydrazine and isocyanates) when subjected to high temperatures, especially in the presence of water and base[3]. Reactions must be kept below 25 °C.

PART 2: Troubleshooting Guides & FAQs

Q1: Why is my amide coupling stalling at 40-50% conversion? A: This is the most common issue and is almost always caused by incomplete salt neutralization. If you use exactly 1.0 or 2.0 equivalents of a weak base (like DIPEA), the equilibrium leaves a significant portion of the aniline protonated (anilinium) and non-nucleophilic. Solution: You must use 2.5 to 3.0 equivalents of base in aprotic solvents, or buffer your aqueous biphasic reactions to a strict pH of 7.0 using saturated NaHCO₃.

Q2: I am seeing multiple peaks on my LC-MS. How do I prevent cross-reactivity at the urea moiety? A: Multiple peaks (often corresponding to double-alkylation or urea-alkylation) occur when the pH exceeds 9.0. At high pH, the urea -NH- protons begin to deprotonate, forming a highly reactive anionic nucleophile. Solution: Never use strong bases (e.g., NaOH, KOH, or NaH) with this substrate unless you specifically intend to functionalize the urea. Stick to mild bases like N-methylmorpholine (NMM), DIPEA, or bicarbonate.

Q3: My compound is degrading during workup. What temperature limits should I observe? A: The 1,1-dimethylsemicarbazide moiety is thermally sensitive[4]. Solution: Maintain reaction temperatures between 0 °C and 25 °C. Crucially, never exceed 40 °C during rotary evaporation or vacuum drying, as prolonged thermal stress will cause urea cleavage.

PART 3: Quantitative Reaction Profiles

Table 1: pH Optimization Profile
pH RangeAniline StateUrea/Semicarbazide StateSystem Impact & Recommendation
< 3.0 Fully ProtonatedFully ProtonatedUnreactive salt state. Starting material will not couple.
4.5 - 5.5 Partially FreeFree BaseSluggish kinetics. Risk of incomplete conversion.
6.5 - 7.5 Fully Free Free Base Optimal. Maximum aniline nucleophilicity; high chemoselectivity.
> 9.0 Fully FreePartially AnionicAvoid. High risk of urea N-alkylation/acylation.
Table 2: Temperature Optimization Profile
Temperature RangeReaction KineticsStability ProfileRecommendation
0 °C Slow / ControlledHighly StableIdeal for highly reactive electrophiles (e.g., acid chlorides).
20 - 25 °C OptimalStableStandard operating condition for standard couplings.
40 - 50 °C AcceleratedModerate DegradationLimit exposure. Use only for brief solvent removal.
> 60 °C RapidSevere Urea CleavageAvoid. Leads to irreversible decomposition.

PART 4: Self-Validating Experimental Protocols

Every protocol must be a self-validating system to ensure reproducibility and prevent downstream failures.

Protocol A: Chemoselective Amide Coupling (Aprotic Conditions)

Use this protocol when reacting the aniline with activated carboxylic acids, acid chlorides, or sulfonyl chlorides.

  • Suspension: Suspend 1.0 eq (e.g., 267 mg, 1.0 mmol) of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in 10 mL of anhydrous DCM or DMF at 0 °C under nitrogen.

    • Validation Check: The mixture will appear as a cloudy suspension because the dihydrochloride salt is insoluble in these solvents.

  • Neutralization: Dropwise add 3.0 eq (522 µL, 3.0 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0 °C.

    • Validation Check: The suspension will clear into a homogeneous, pale-yellow solution, confirming complete neutralization to the free base (m/z 195 [M+H]+).

  • Electrophile Addition: Slowly add 1.05 eq of your electrophile (e.g., an acid chloride).

  • Propagation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours.

  • Termination & Analysis: Quench with 1 mL of MeOH.

    • Validation Check: Analyze via LC-MS. The complete disappearance of the m/z 195 peak confirms the successful consumption of the aniline free base.

Protocol B: Biphasic N-Alkylation (Aqueous/Organic)

Use this protocol for reactions requiring aqueous conditions or when handling highly polar electrophiles.

  • Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in 5 mL of DI water. Layer with 5 mL of Ethyl Acetate (EtOAc).

  • pH Adjustment (Critical Step): Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the aqueous layer reaches pH 7.0.

    • Validation Check: Stop stirring and test the aqueous layer with a calibrated pH meter or narrow-range pH paper. It must read between 6.5 and 7.5. Do not proceed if the pH is below 6.0.

  • Reaction: Add 1.1 eq of the alkylating agent to the organic layer. Stir vigorously at 20 °C for 4–6 hours.

  • Extraction: Separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate at < 35 °C to prevent thermal degradation.

PART 5: Process Visualizations

pH_Workflow Salt Dihydrochloride Salt (pH < 3) Base Add Base (DIPEA or NaHCO3) Salt->Base pH5 pH 4.5 - 5.5 Aniline Partially Free Base->pH5 < 2.0 eq pH7 pH 6.5 - 7.5 Optimal Chemoselectivity Base->pH7 2.5 - 3.0 eq pH10 pH > 9.0 Urea Deprotonation Base->pH10 Excess Base Target Functionalization Target Functionalization pH7->Target Functionalization

Workflow for pH-dependent salt neutralization and chemoselective activation.

Temp_Pathway FreeBase Reactive Free Base (m/z 195 [M+H]+) LowTemp 0°C to 25°C Controlled Kinetics FreeBase->LowTemp HighTemp > 60°C Thermal Stress FreeBase->HighTemp Product Chemoselective Product (High Yield) LowTemp->Product Stable Degradation Urea Cleavage & Oxidation HighTemp->Degradation Decomposition

Temperature-dependent reaction pathways highlighting thermal degradation risks.

References

  • Title: Aniline - Acid-base properties. Source: Wikipedia. URL: [Link]

  • Title: Semicarbazide Chemical Properties & pKa. Source: LookChem. URL: [Link]

  • Title: Semicarbazide hydrochloride - Chemical and Physical Properties. Source: National Center for Biotechnology Information (PubChem). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing associated with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride .

Because this molecule contains both a primary aromatic amine and a tertiary amine (dimethylamino group) formulated as a dihydrochloride salt, it exists as a highly polar di-cation in solution. This structural reality makes it highly susceptible to secondary electrostatic interactions on silica-based columns, requiring precise mechanistic control over your chromatographic system.

Diagnostic Workflow: Isolating the Root Cause

Before altering your mobile phase chemistry, you must determine whether the tailing is a physical system issue (e.g., dead volume, degraded frit) or a chemical interaction. Follow this logical workflow to isolate the root cause.

TroubleshootingWorkflow Start Observe Peak Tailing for Urea Dihydrochloride Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Decision Does the neutral probe tail? Probe->Decision Physical Physical Issue: Check dead volume, replace frit or column Decision->Physical  Yes   Chemical Chemical Issue: Silanol Interactions Decision->Chemical  No   Fix1 Optimize pH: Lower pH < 3.0 to protonate silanols Chemical->Fix1 Fix2 Add Modifiers: Add 0.1% TFA or TEA as sacrificial base Chemical->Fix2 Fix3 Switch Mode: Use HILIC for highly polar basic salts Chemical->Fix3

Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Core FAQs: Mechanistic Troubleshooting

Q1: Why does this specific urea dihydrochloride exhibit severe peak tailing on standard C18 columns?

A: The tailing is primarily caused by secondary ion-exchange interactions. Standard silica-based columns contain residual1 (pH 4–8) to form negatively charged Si-O⁻ species[1]. Because 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a di-cation, its positively charged amines undergo strong electrostatic attraction with these silanols. This secondary interaction is kinetically slower than the primary hydrophobic reversed-phase retention, causing analyte molecules to desorb at varying rates, which2[2].

Q2: How do I definitively prove the tailing is a chemical issue and not a bad column?

A: Execute the Neutral Probe Test . 3 (such as toluene or uracil) allows you to bypass acid-base interactions[3]. Neutral compounds cannot interact electrostatically with silanols. If the neutral probe yields a perfectly symmetrical Gaussian peak while your basic urea salt tails, the column packing is physically intact, and the issue is strictly chemical (silanol interaction).

Q3: What is the optimal mobile phase pH to suppress this tailing?

A: You must operate at a pH that neutralizes the stationary phase. By4, the acidic silanol species on the silica surface become fully protonated (Si-OH) and lose their negative charge[4]. Without the negative charge, the electrostatic attraction to the basic amines is eliminated. Alternatively, 5 deprotonates the amines, converting them into neutral free bases[5]. However, high pH risks hydrolyzing the urea linkage and requires specialized polymer-based columns. Low pH is the safer, more robust choice.

Q4: Should I use mobile phase additives like TEA or TFA?

A: Yes, these are highly effective tools for basic compounds:

  • Triethylamine (TEA) (0.05% - 0.1%): TEA acts as a "sacrificial base." It is a small, sterically unhindered amine that 6, effectively saturating and masking the active silanol sites so your target analyte cannot bind to them.

  • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): TFA serves a dual purpose. It lowers the pH to ~2.0 (neutralizing silanols) and 7[7]. The hydrophobic trifluoroacetate anion pairs with the protonated amines of the urea, neutralizing its charge and increasing its apparent hydrophobicity, thereby improving both peak shape and retention.

Quantitative Data: Method & Expected Peak Symmetry

The table below summarizes the expected chromatographic performance of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride across different methodologies.

Method TypeStationary PhaseMobile Phase CompositionPrimary Retention MechanismExpected USP Tailing Factor (Tf)
Standard RP-HPLC Older Type-A C18Water / MeOH (pH 7.0)Hydrophobic + Unwanted Ion-Exchange> 2.5 (Severe Tailing)
Sacrificial Base RP-HPLC Type-B C18Water / ACN + 0.05% TEA (pH 6.0)Hydrophobic (Silanols masked by TEA)1.2 - 1.4 (Good)
Optimized RP-HPLC Type-B End-capped C18Water / ACN + 0.1% TFA (pH ~2.0)Hydrophobic + Ion-Pairing1.1 - 1.3 (Excellent)
HILIC Amide or Bare Silica90% ACN / 10% Aqueous BufferHydrophilic Partitioning1.0 - 1.2 (Ideal)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in system suitability checks. If the validation step fails, the protocol explicitly dictates the corrective action.

Protocol A: Optimized Reversed-Phase Workflow (Low pH / Ion-Pairing)

Best for standard LC-UV or LC-MS systems analyzing basic salts.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).

  • Column Selection: Install a high-purity (Type-B), fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Type-B silica has fewer metal impurities, 7[7].

  • Equilibration: Flush the system with 10 column volumes of 50:50 A:B to passivate active sites on the column hardware and stationary phase.

  • Gradient Elution: Because the dihydrochloride salt is highly polar, start the gradient at 5% B. Ramp to 60% B over 15 minutes.

  • Self-Validation Check:

    • Action: Inject Uracil (neutral void marker) and calculate its USP Tailing Factor (Tf).

    • Condition: If Uracil Tf > 1.2, you have a physical void. Replace the column. If Uracil Tf < 1.2, inject the urea sample. If the urea Tf > 1.5, verify the aqueous mobile phase pH is exactly 2.0.

Protocol B: HILIC Workflow for Polar Basic Salts

Best if the analyte elutes in the void volume during RP-HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (Crucial for maintaining ionic strength).

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Install an Amide-bonded or bare silica HILIC column.

  • Equilibration (Critical Step): Pump 90% B / 10% A for at least 30 column volumes. HILIC requires extended equilibration to establish the stagnant water layer on the silica surface where partitioning occurs.

  • Sample Diluent: Dissolve the urea dihydrochloride sample in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile). Injecting highly aqueous samples in HILIC will cause severe peak distortion.

  • Self-Validation Check:

    • Action: Inject the sample and calculate the retention factor (k').

    • Condition: If k' < 2, the analyte is not being sufficiently retained. Correction: Increase the organic percentage (Acetonitrile) in the isocratic hold to 95% B to force the polar analyte into the aqueous stationary phase layer.

References

  • Source: scribd.
  • Source: gmpinsiders.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • Source: chromforum.
  • Source: axionlabs.
  • Source: chromatographyonline.
  • Source: agilent.
  • Source: hplc.
  • Method from Mars?

Sources

Reference Data & Comparative Studies

Validation

HPLC analytical method validation for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride purity

Analytical Method Validation for 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride Purity: A Comparison of HILIC vs. RP-HPLC As pharmaceutical pipelines and complex chemical syntheses increasingly rely on highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation for 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride Purity: A Comparison of HILIC vs. RP-HPLC

As pharmaceutical pipelines and complex chemical syntheses increasingly rely on highly polar, ionizable intermediates, traditional analytical paradigms often fall short. One such challenging compound is 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride . Characterized by a primary aniline amine, a tertiary dimethylamine, and a highly hydrophilic urea linkage, this dihydrochloride salt presents a worst-case scenario for conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

In this comprehensive guide, we will objectively compare the performance of traditional RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound. Furthermore, we will establish a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[1][2] to ensure the method is scientifically sound, reproducible, and fit for its intended regulatory purpose.

Mechanistic Grounding: The Causality of Chromatographic Behavior

To design a robust analytical method, we must first understand the molecular interactions at the stationary phase interface.

Why Traditional RP-HPLC (C18) Fails

In a standard C18 RP-HPLC system, retention is driven by hydrophobic partitioning. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is extremely hydrophilic. At standard acidic mobile phase pH (e.g., pH 2.0–3.0), both nitrogen centers are fully protonated.

  • Poor Retention: The molecule prefers the aqueous mobile phase, resulting in elution at or near the void volume ( t0​ ). This makes it highly susceptible to matrix suppression and interference from unretained polar impurities.

  • Severe Peak Tailing: The positively charged cations undergo kinetically slow, secondary ion-exchange interactions with residual, unendcapped silanolate groups ( −SiO− ) on the silica support[3].

  • The Ion-Pairing Trap: While ion-pairing reagents (like Trifluoroacetic acid, TFA, or Heptafluorobutyric acid, HFBA) can artificially increase retention, they cause severe signal suppression in mass spectrometry (MS) and require dedicated columns due to irreversible binding[4].

Why HILIC Succeeds

HILIC provides an orthogonal separation mechanism. It utilizes a polar stationary phase (e.g., Zwitterionic sulfobetaine or Amide) and a highly organic mobile phase (typically >70% Acetonitrile)[5][6].

  • Hydrophilic Partitioning: The small percentage of aqueous buffer in the mobile phase selectively adsorbs to the polar stationary phase, creating a semi-immobilized water-enriched layer. The polar analyte strongly partitions into this layer[4].

  • Electrostatic Synergy: A Zwitterionic HILIC column offers simultaneous weak electrostatic interactions that perfectly complement the protonated amines of our target compound, yielding strong retention and sharp, symmetrical peaks without the need for MS-incompatible ion-pairing agents.

Retention cluster_0 RP-HPLC (C18) cluster_1 HILIC (Zwitterionic) N1 Highly Polar Analyte (Protonated Amines) N2 Hydrophobic C18 Surface + Residual Silanols N1->N2 Weak Partitioning Strong Ion-Exchange N3 Void Volume Elution & Severe Tailing N2->N3 Result N4 Highly Polar Analyte (Protonated Amines) N5 Aqueous Layer on Polar Stationary Phase N4->N5 Hydrophilic Partitioning & Electrostatics N6 Strong Retention & Symmetrical Peaks N5->N6 Result

Figure 1: Mechanistic comparison of RP-HPLC vs. HILIC retention for polar basic compounds.

Experimental Workflows & Methodologies

Below are the step-by-step protocols used to evaluate both methodologies.

Method A: Traditional RP-HPLC (The Baseline)
  • Column: Octadecylsilane (C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 2% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Diluent: 100% Water.

Method B: Optimized HILIC (The Proposed Standard)
  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Expert Note: pH 3.0 ensures consistent ionization of the analyte, while the high buffer concentration is necessary to maintain ionic strength in the highly organic mixed mobile phase).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 20% A / 80% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (with MS compatibility if transferring to LC-MS).

  • Sample Diluent: 25% Water / 75% Acetonitrile. (Critical Causality: In HILIC, injecting a sample dissolved in 100% water disrupts the localized water layer on the column, causing severe peak splitting. The diluent must closely match the high-organic mobile phase).

Chromatographic Performance Comparison

As demonstrated in Table 1, the HILIC method vastly outperforms the RP-HPLC method for this specific dihydrochloride salt.

Chromatographic ParameterMethod A: RP-HPLC (C18)Method B: HILIC (ZIC-HILIC)
Retention Time ( tR​ ) 1.8 min (Elutes near void)6.5 min (Optimal retention)
Asymmetry Factor ( As​ ) 2.6 (Severe tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) < 2,500> 14,000
MS Compatibility Poor (TFA causes ion suppression)Excellent (Volatile buffer used)

Method Validation per ICH Q2(R2)

To prove that the optimized HILIC method is "fit for purpose," it must be subjected to a rigorous validation lifecycle as defined by the ICH Q2(R2) and ICH Q14 guidelines[1][2].

G A Method Design & Development (ICH Q14) B Risk Assessment & Analytical Target Profile A->B C Method Validation (ICH Q2(R2)) B->C D Specificity & Range C->D E Accuracy & Precision C->E F Robustness & LOD/LOQ C->F G Routine Use & Continuous Monitoring D->G E->G F->G

Figure 2: Analytical Lifecycle and Validation Workflow per ICH Q14 and Q2(R2).

Validation Execution & Acceptance Criteria

The HILIC method was validated for the assay and purity of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride using the following self-validating protocols:

  • Specificity:

    • Protocol: Inject blank diluent, placebo, and forced degradation samples (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours).

    • Causality: Ensures that the principal peak is completely resolved from degradation products and matrix interferences[7].

  • Linearity & Range:

    • Protocol: Prepare standard solutions at 5 concentration levels ranging from 25% to 150% of the nominal target concentration (100 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery):

    • Protocol: Spike known amounts of the reference standard into the sample matrix at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability & Intermediate Precision):

    • Protocol: Perform 6 replicate injections of the 100% standard preparation on Day 1 (Repeatability). Have a second analyst prepare 6 new replicates on a different LC system on Day 2 (Intermediate Precision)[8].

  • Robustness:

    • Protocol: Deliberately alter the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase buffer pH (±0.2 units). Evaluate the impact on system suitability parameters (Resolution and Asymmetry).

Validation Results Summary
ICH Q2(R2) ParameterAcceptance CriteriaHILIC Method ResultStatus
Specificity Resolution ( Rs​ ) > 1.5 from all impurities Rs​>3.2 (No interference)Pass
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 Pass
Accuracy Mean recovery between 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability %RSD of peak areas ≤2.0% (n=6)0.75%Pass
Intermediate Precision %RSD ≤2.0% across analysts/days1.12%Pass
Robustness As​≤1.5 , Rs​≥1.5 under variations As​ max = 1.2, Rs​ min = 2.8Pass

Conclusion

For highly polar, basic salts such as 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, traditional RP-HPLC is fundamentally mismatched to the analyte's physicochemical properties, leading to poor data integrity. By transitioning to a HILIC-based methodology , laboratories can leverage orthogonal hydrophilic partitioning and electrostatic interactions to achieve superior retention, peak symmetry, and MS compatibility. As demonstrated by the rigorous ICH Q2(R2) validation data, the HILIC method is highly accurate, precise, and robust, making it the definitive choice for the purity analysis of this compound.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) Scientific Guidelines.[Link]

  • Jian, W., et al. Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate / Journal of Chromatography A.[Link]

  • Buszewski, B., & Noga, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI) / PMC.[Link]

  • McCalley, D. V. Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International.[Link]

Sources

Comparative

A Comparative Guide to Urea-Based Organocatalysts: 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride vs. Standard Urea Catalysts

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of organocatalysis, urea and its derivatives have carved out a significant niche as versatile and robust hydrogen-bond-donati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of organocatalysis, urea and its derivatives have carved out a significant niche as versatile and robust hydrogen-bond-donating catalysts. Their ability to activate substrates through non-covalent interactions offers a milder and often more selective alternative to traditional metal-based catalysts. This guide provides an in-depth comparison of a functionally complex urea derivative, 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, with standard urea catalysts such as unsubstituted urea, N,N'-dimethylurea, and N,N'-diphenylurea. We will explore their mechanistic differences, comparative performance in key organic reactions, and provide detailed experimental protocols to aid in catalyst selection and optimization.

The Foundation: Unraveling the Catalytic Mechanism of Urea Derivatives

Urea-based organocatalysts primarily function as hydrogen-bond donors. The two N-H protons of the urea moiety can form hydrogen bonds with electrophilic centers of a substrate, typically a carbonyl group or a nitro group, thereby lowering the energy of the transition state and accelerating the reaction. This dual hydrogen-bonding capacity is a key feature of their catalytic activity.[1]

The electronic nature of the substituents on the urea nitrogen atoms significantly influences the catalyst's efficacy. Electron-withdrawing groups enhance the acidity of the N-H protons, making the urea a stronger hydrogen-bond donor. Conversely, electron-donating groups can increase the basicity of the carbonyl oxygen, potentially leading to different modes of activation.

1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride: This molecule presents a more complex scenario. The aminophenyl group can act as an internal base or an additional hydrogen-bond donor, potentially leading to a bifunctional activation mechanism. The dimethylamino group, being electron-donating, might modulate the electronic properties of the urea core. The dihydrochloride salt form suggests that the amine functionalities are protonated, which would significantly impact their role in catalysis, likely enhancing their hydrogen-bond donating capabilities.

Standard Urea Catalysts:

  • Unsubstituted Urea: The simplest form, offering baseline catalytic activity through its two N-H groups.

  • N,N'-Dimethylurea: The methyl groups are weakly electron-donating, which may slightly reduce the hydrogen-bond donating strength compared to unsubstituted urea. However, it offers better solubility in organic solvents.

  • N,N'-Diphenylurea: The phenyl groups are electron-withdrawing, which should increase the acidity of the N-H protons and enhance its catalytic activity.

Below is a diagram illustrating the fundamental hydrogen-bonding interaction that drives urea-based catalysis.

G Figure 1: General Catalytic Activation by Urea cluster_catalyst Urea Catalyst cluster_substrate Substrate Urea R1-NH-(C=O)-NH-R2 Substrate E=X (e.g., C=O, C=N, NO2) Urea->Substrate Dual Hydrogen Bonding

Caption: General catalytic activation mechanism of a substituted urea with a substrate containing an electrophilic center.

Performance in Action: A Comparative Analysis in the Michael Addition

Table 1: Comparative Performance of Urea-Based Catalysts in Michael Addition Reactions

CatalystNucleophileElectrophileSolventTime (h)Yield (%)Enantiomeric Excess (%)Reference
Unsubstituted UreaIndoleNitroalkeneCHCl₃72ModerateN/A[2]
N,N'-DimethylureaPrimary AmidesArylboronic Acids--50-90N/A
N,N'-DiphenylureaPyrrolesNitroalkenes----
Chiral Bifunctional Thiourea (for comparison)Cyclohexanonetrans-β-NitrostyreneWater59999 (syn)[1]

Note: The data presented is aggregated from different studies and may not represent a direct head-to-head comparison under identical conditions. "N/A" indicates that the data was not applicable or not provided in the cited source.

From the available data, it is evident that more complex, functionalized ureas and thioureas generally exhibit superior performance, offering higher yields and stereoselectivity in shorter reaction times.[1] While specific data for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is lacking, its structure suggests the potential for bifunctional catalysis, which often leads to enhanced reactivity and selectivity. The aminophenyl group could act as a Brønsted acid or base, while the urea moiety provides the requisite hydrogen bonding.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for conducting a Michael addition reaction using a standard urea catalyst. These can serve as a starting point for designing experiments with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Protocol 1: General Procedure for Urea-Catalyzed Michael Addition of Indole to a Nitroalkene

This protocol is adapted from methodologies described for hydrogen-bond donor catalysis.[2]

Materials:

  • Urea catalyst (e.g., Unsubstituted Urea, N,N'-Diphenylurea, or 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride) (20 mol%)

  • Indole (1.5 mmol)

  • Nitroalkene (1.0 mmol)

  • Solvent (e.g., Chloroform, Toluene, Dichloromethane) (5 mL)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vessel, add the urea catalyst (0.2 mmol) and the nitroalkene (1.0 mmol).

  • Dissolve the solids in the chosen solvent (5 mL).

  • Add the indole (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

G Figure 2: Workflow for a Urea-Catalyzed Michael Addition Start Start Add_Reactants Add Catalyst, Nitroalkene, and Solvent Start->Add_Reactants Add_Indole Add Indole Add_Reactants->Add_Indole Stir Stir at Room Temperature (Monitor by TLC) Add_Indole->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for a urea-catalyzed Michael addition reaction.

Conclusion and Future Outlook

While standard ureas like unsubstituted urea, N,N'-dimethylurea, and N,N'-diphenylurea serve as fundamental hydrogen-bond-donating catalysts, the trend in organocatalysis points towards the development of more sophisticated, multifunctional catalysts for enhanced performance. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, with its potential for bifunctional activation, represents this evolution.

The lack of direct comparative data for this specific aminophenyl urea derivative highlights a gap in the current literature and presents an opportunity for further research. A systematic study comparing the catalytic efficacy of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride against standard ureas in a range of organic transformations would be of significant value to the scientific community. Such a study would not only provide a clearer understanding of its catalytic potential but also contribute to the rational design of next-generation urea-based organocatalysts.

For researchers in drug development, the exploration of such novel catalysts is crucial. The ability to perform reactions under mild conditions with high selectivity can significantly streamline the synthesis of complex pharmaceutical intermediates, ultimately accelerating the drug discovery process.

References

  • Ataman Kimya. N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). Available at: [Link]

  • Organic & Biomolecular Chemistry. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Available at: [Link]

  • MDPI. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Available at: [Link]

  • MDPI. Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance. Available at: [Link]

  • Northwestern University. Urea Metal−Organic Frameworks as Effective and Size-Selective Hydrogen-Bond Catalysts. Available at: [Link]

Sources

Validation

A Comparative Guide to the LC-MS Validation of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride Metabolites

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of metabolites of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of methodologies for the validation of metabolites of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system for bioanalytical method validation.

Introduction: The Critical Role of Metabolite Validation

In drug development, understanding the metabolic fate of a new chemical entity is paramount. The identification and quantification of metabolites are crucial for assessing the safety and efficacy of a drug candidate. 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, an aromatic amine derivative, is expected to undergo significant metabolism in vivo. Therefore, a rigorously validated bioanalytical method is essential to accurately measure the parent compound and its metabolites in biological matrices. This guide will compare two distinct LC-MS approaches for the validation of its predicted metabolites, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

Predicted Metabolic Pathways

Given the structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, several metabolic transformations can be anticipated. The primary sites for metabolism are the aromatic amine and the N,N-dimethylurea moieties. Aromatic amines are known to undergo N-acetylation and N-hydroxylation, with the latter potentially leading to reactive intermediates.[7][8][9][10] The dimethylamino group is susceptible to oxidative N-demethylation.

The predicted metabolic pathways are illustrated in the diagram below:

Metabolic Pathway Parent 1-(3-Aminophenyl)-3- (dimethylamino)urea Metabolite1 N-Acetyl Metabolite Parent->Metabolite1 N-Acetylation Metabolite2 N-Hydroxy Metabolite Parent->Metabolite2 N-Hydroxylation Metabolite3 N-Demethylated Metabolite Parent->Metabolite3 N-Demethylation Metabolite4 N-Hydroxy-N-Acetyl Metabolite Metabolite2->Metabolite4 N-Acetylation

Caption: Predicted metabolic pathways of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Comparative LC-MS Validation Strategies

This section will compare two distinct LC-MS methods for the validation of the parent compound and its predicted metabolites. Method A will utilize a traditional reversed-phase liquid chromatography (RPLC) approach with protein precipitation for sample preparation. Method B will employ Hydrophilic Interaction Liquid Chromatography (HILIC) with solid-phase extraction (SPE) to potentially offer better retention and cleanup for the more polar metabolites.[11][12][13]

Sample Preparation: A Critical First Step

Effective sample preparation is crucial for removing interferences from the biological matrix and ensuring accurate quantification.[14][15][16][17]

Method A: Protein Precipitation (PPT)

This technique involves the addition of an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins.

  • Advantages: Simple, fast, and inexpensive.

  • Disadvantages: Less effective at removing other matrix components like phospholipids, which can lead to ion suppression in the MS source.

Method B: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively retain the analytes of interest while matrix components are washed away. A mixed-mode cation exchange SPE cartridge would be suitable for the basic nature of the parent compound and its metabolites.

  • Advantages: Provides a much cleaner extract, reducing matrix effects and potentially improving sensitivity.[17]

  • Disadvantages: More time-consuming and expensive than PPT. Method development can be more complex.

Chromatographic Separation

The choice of chromatographic mode is dictated by the polarity of the analytes.

Method A: Reversed-Phase Liquid Chromatography (RPLC)

RPLC separates compounds based on their hydrophobicity. A C18 column is a common choice for the separation of small molecule drugs and their metabolites.

  • Rationale: The parent compound and less polar metabolites are expected to be well-retained on a C18 column.

  • Potential Challenge: Highly polar metabolites, such as the N-hydroxy and N-acetylated forms, may have poor retention, eluting near the void volume, which can compromise their accurate quantification.[18][19]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic content. It is particularly well-suited for the separation of polar compounds.[11][12][13]

  • Rationale: HILIC can provide better retention and separation of the polar metabolites that are not well-retained by RPLC.

  • Potential Challenge: The parent compound may have lower retention on a HILIC column. Careful optimization of the mobile phase is required to achieve a good separation of all analytes.

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[17][20][21] The MRM transitions for the parent compound and each predicted metabolite would need to be optimized by infusing the individual standards into the mass spectrometer.

Bioanalytical Method Validation: A Step-by-Step Guide

The validation of the bioanalytical method will be performed according to the FDA and EMA guidelines.[1][3][4][5][6][22] The following parameters will be assessed for both Method A and Method B.

Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria (Chromatographic Methods) Reference
Selectivity No significant interference at the retention time of the analyte and internal standard (IS) in at least 6 different blank matrix sources. Interference should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve A minimum of 6-8 non-zero standards. At least 75% of the standards must be within ±15% of the nominal concentration (±20% at the LLOQ).[5]
Accuracy & Precision Four QC levels (LLOQ, Low, Medium, High) in 5 replicates. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).[23]
Recovery Determined at 3 QC levels (Low, Medium, High). Should be consistent and reproducible.[5]
Matrix Effect Assessed using post-extraction spike method in at least 6 different matrix lots. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Freeze-thaw, short-term, long-term, and post-preparative stability assessed. Analyte concentration should be within ±15% of the nominal concentration.[5][6]
Dilution Integrity If samples are expected to be diluted, the dilution should not affect accuracy and precision. Accuracy and precision should be within ±15%.[23]
Experimental Workflow

The overall experimental workflow for the validation is depicted below:

Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Blank_Matrix Blank Biological Matrix Spiking Spike with Analyte & IS Blank_Matrix->Spiking QC_Samples Prepare Calibration Standards & QC Samples Spiking->QC_Samples Extraction Extraction (PPT or SPE) QC_Samples->Extraction LC_Separation LC Separation (RPLC or HILIC) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Selectivity Selectivity MS_Detection->Selectivity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Recovery Recovery MS_Detection->Recovery Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Stability Stability MS_Detection->Stability

Sources

Comparative

Reactivity comparison 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride vs free base form

Reactivity Comparison Guide: 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride vs. Free Base Form As a Senior Application Scientist in drug development and synthetic methodology, selecting the correct physical form...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride vs. Free Base Form

As a Senior Application Scientist in drug development and synthetic methodology, selecting the correct physical form of a building block is just as critical as the synthetic route itself. 1-(3-Aminophenyl)-3-(dimethylamino)urea is a highly specialized bifunctional scaffold frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics.

This guide provides an objective, data-driven comparison between its Free Base and Dihydrochloride Salt forms, detailing the causality behind their physicochemical behaviors and establishing self-validating protocols for their use in the laboratory.

Physicochemical Properties & Stability Analysis

The fundamental difference between the free base and the dihydrochloride salt lies in the protonation state of its two basic nitrogen centers: the primary aniline group and the tertiary dimethylamino group.

The Causality of Stability: The free base form contains an electron-rich primary aniline. In the presence of atmospheric oxygen and light, the lone pair on the aniline nitrogen readily undergoes single-electron transfer, leading to radical-mediated auto-oxidation and the formation of dark, insoluble azo-dimers. Conversely, formulating the compound as a dihydrochloride salt (1[1]) protonates these nitrogen centers ( NH3+​ and NH(CH3​)2+​ ). This effectively masks the lone pairs, drastically increasing the oxidation potential and rendering the molecule highly stable for long-term benchtop storage. This principle of utilizing salt forms to arrest oxidative degradation is a cornerstone of pharmaceutical formulation[2].

Quantitative Comparison Table

FeatureFree Base FormDihydrochloride Salt Form
CAS Number N/A (Transient/Unregistered)1803607-19-3
Molecular Weight 194.24 g/mol 267.16 g/mol
Physical State Viscous oil or low-melting dark solidFree-flowing, white/off-white crystalline powder
Oxidative Stability Low (Degrades rapidly in ambient air)High (Stable under standard atmospheric conditions)
Solubility Profile Soluble in DCM, EtOAc, THFSoluble in Water, MeOH; Requires base for organic solubility
Nucleophilicity Active (Ready for direct coupling)Masked (Requires in situ neutralization prior to reaction)

Reactivity & Synthetic Workflows

The choice of form dictates your synthetic workflow. The free base is immediately nucleophilic but difficult to handle. The dihydrochloride is easy to handle but requires an activation step (free-basing) before the aniline can act as a nucleophile in reactions such as amide couplings or reductive aminations.

ReactivityWorkflow Start 1-(3-Aminophenyl)-3-(dimethylamino)urea FB Free Base Form (Highly Reactive, Prone to Oxidation) Start->FB Salt Dihydrochloride Form (Stable, Masked Nucleophile) Start->Salt FB_Step Direct Electrophilic Addition (Requires Strict Inert Atmosphere) FB->FB_Step Salt_Step In Situ Neutralization (Requires 2.2+ eq DIPEA/TEA) Salt->Salt_Step Reaction Amide Coupling / Derivatization FB_Step->Reaction Salt_Step->Reaction

Workflow comparison: Free base direct reaction vs. dihydrochloride in situ neutralization.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include observable milestones that confirm the chemical state of the reaction without requiring immediate LC-MS analysis.

Protocol A: In Situ Free-Basing and Amide Coupling (Using Dihydrochloride)

Use this protocol when utilizing the commercially stable dihydrochloride salt for an amide coupling with an activated carboxylic acid.

  • Stoichiometric Calculation: Calculate your required mass using the MW of the dihydrochloride salt (267.16 g/mol ). Causality: Failing to account for the two HCl molecules (72.92 g/mol ) will result in a 27% under-dosing of the nucleophile, crippling your reaction yield.

  • Suspension: Suspend 1.0 equivalent of the dihydrochloride salt in anhydrous DMF (0.1 M concentration).

  • Neutralization: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring.

    • Causality: The salt contains two protonated centers. Exactly 2.0 equivalents of DIPEA are consumed purely to neutralize the HCl and liberate the free base. The remaining 0.5 equivalents maintain the mildly basic pH required for standard coupling reagents (e.g., HATU) to function.

  • Self-Validation Checkpoint: Observe the reaction vial. The initial cloudy suspension must transition into a clear, homogenous solution within 5 minutes. This visual clearance is your self-validating proof that the crystal lattice of the salt has been broken and the soluble free base has been successfully liberated.

  • Coupling: Proceed immediately with the addition of your pre-activated electrophile.

Protocol B: Direct Derivatization (Using Free Base)

Use this protocol if you have freshly synthesized or isolated the free base form and need to react it immediately.

  • Environmental Control: Purge the reaction flask with Argon for 10 minutes prior to introducing the free base.

    • Causality: The unmasked aniline is highly susceptible to radical oxidation. Argon displacement removes the oxygen necessary for the degradation pathway.

  • Dissolution: Dissolve the free base in anhydrous, degassed Dichloromethane (DCM).

  • Electrophile Addition: Add your electrophile (e.g., an acyl chloride) dropwise at 0°C. No additional tertiary base is strictly required for the activation of the nucleophile, though 1.0 eq of TEA may be added to scavenge the HCl byproduct generated by the acyl chloride.

  • Self-Validation Checkpoint: Monitor the color of the solution. A successful, clean reaction will remain pale yellow or clear. If the solution rapidly darkens to a deep brown or black, this is a self-validating indicator that your inert atmosphere was compromised, and the free base has undergone oxidative polymerization.

References

  • Source: P. Heinrich Stahl, Camille G. Wermuth (Eds.)

Sources

Validation

A Technical Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

Abstract 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a key intermediate in pharmaceutical development, where batch-to-batch consistency is not merely a quality benchmark but a fundamental prerequisite for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a key intermediate in pharmaceutical development, where batch-to-batch consistency is not merely a quality benchmark but a fundamental prerequisite for safety and efficacy.[1] Minor deviations in the synthesis of such intermediates can cascade into significant issues downstream, including altered impurity profiles, variable yields, and potential regulatory hurdles.[2] This guide provides an in-depth analysis of the critical factors governing the reproducibility of its synthesis. We present a comparative study of three hypothetical laboratory-scale batches, detailing a robust analytical workflow for quality control and outlining best practices rooted in the principles of Quality by Design (QbD) to ensure consistent production.

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the intricate pathway of drug development, the reliability of each synthetic step is paramount. Active Pharmaceutical Ingredients (APIs) must be produced with unwavering consistency to ensure predictable therapeutic outcomes. This consistency begins long before the final API is synthesized; it is founded upon the quality and reproducibility of its constituent intermediates.[2] 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, an unsymmetrical urea derivative, serves as a critical building block in various research and development programs.

The challenge with unsymmetrical ureas lies in controlling the selective reaction of two different amine nucleophiles with a carbonyl source. Inconsistent control over this process can lead to the formation of undesired symmetrical urea byproducts, unreacted starting materials, and other process-related impurities. For drug development professionals, a consistent intermediate is one that not only meets its specification but also behaves predictably in subsequent reactions, ensuring the final API maintains a stable impurity profile and yield across campaigns.[2] This guide dissects the synthetic nuances of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride to provide a framework for achieving high-fidelity, reproducible synthesis.

The Synthetic Landscape: Strategies and Pitfalls

The synthesis of unsymmetrical ureas can be approached through several methodologies, each with distinct advantages and challenges regarding safety, yield, and, critically, reproducibility.

  • Classical Isocyanate Route: The most common method involves the reaction of an amine with a pre-formed isocyanate.[3][4] For the target molecule, this would involve reacting 3-aminophenyl isocyanate with N,N-dimethylhydrazine or, more plausibly, reacting 3-nitroaniline-derived isocyanate followed by reduction. However, isocyanates are often toxic and moisture-sensitive, introducing variability if not handled under strictly controlled inert conditions.

  • Phosgene and Equivalents: The reaction of amines with phosgene or safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl)carbonate) is a versatile method.[5][6] This approach typically proceeds through an in-situ generated isocyanate or carbamoyl chloride intermediate. While effective, the high reactivity and toxicity of phosgene demand stringent process controls.[5]

  • "Greener" Carbonyl Sources: Modern approaches utilize less hazardous carbonylating agents like carbonyldiimidazole (CDI), diethyl carbonate, or even CO2 under specific catalytic conditions.[7] These routes can offer improved safety profiles but may require more rigorous optimization of reaction conditions (temperature, catalyst, time) to achieve high conversion and selectivity, which can be a source of variability.

This guide will focus on a common and scalable laboratory approach using a phosgene equivalent, as it represents a balance between reactivity and control.

Experimental Investigation: A Comparative Batch Analysis

To investigate the sources of variability, we simulated the synthesis of three separate batches of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. The goal was to identify how minor, realistic deviations in process parameters can impact the final product's critical quality attributes (CQAs).

General Synthetic Protocol

The chosen synthetic pathway involves the reaction of 3-nitroaniline with triphosgene to form an isocyanate intermediate, which is then reacted with N,N-dimethylhydrazine. A final reduction step yields the aminophenyl group, followed by salt formation.

Synthetic_Pathway cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation cluster_2 Step 3 & 4: Reduction & Salt Formation A 3-Nitroaniline C 3-Nitrophenyl Isocyanate (Intermediate) A->C Et3N, Toluene, 0°C -> RT B Triphosgene B->C E 1-(3-Nitrophenyl)-3-(dimethylamino)urea C->E 0°C D N,N-Dimethylhydrazine D->E F 1-(3-Aminophenyl)-3-(dimethylamino)urea E->F H2, Pd/C G 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (Final Product) F->G HCl in Ether

Caption: Synthetic pathway for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Detailed Protocol:

  • Isocyanate Formation: A solution of 3-nitroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene is cooled to 0°C under a nitrogen atmosphere. A solution of triphosgene (0.35 eq) in anhydrous toluene is added dropwise over 1 hour, maintaining the temperature below 5°C. The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Urea Formation: The reaction mixture containing the isocyanate intermediate is cooled back to 0°C. A solution of N,N-dimethylhydrazine (1.05 eq) in toluene is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature overnight.

  • Work-up & Reduction: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude nitro-urea product is dissolved in methanol and subjected to catalytic hydrogenation using 10% Pd/C under 50 psi of H2 until TLC shows complete consumption of the starting material.

  • Isolation and Salt Formation: The catalyst is filtered off, and the methanol is evaporated. The resulting free base is dissolved in anhydrous diethyl ether, and a 2M solution of HCl in ether is added dropwise until precipitation is complete. The solid is collected by filtration, washed with cold ether, and dried under vacuum.

Batch Deviations:

  • Batch A (Control): The protocol was followed precisely as written.

  • Batch B (Temperature Excursion): During the triphosgene addition, the internal temperature was allowed to rise to 15°C due to a faster addition rate.

  • Batch C (Stoichiometry Error): An excess of N,N-dimethylhydrazine (1.25 eq instead of 1.05 eq) was used.

Quality Control & Analytical Workflow

A robust analytical workflow is essential for detecting subtle batch-to-batch variations.[8][9]

QC_Workflow cluster_analysis Analytical Characterization Input Synthesized Batch (Crude Product) HPLC HPLC Analysis (Purity & Impurity Profile) Input->HPLC LCMS LC-MS (Impurity Identification) Input->LCMS NMR 1H NMR (Structural Confirmation) Input->NMR Appearance Visual & Physical (Color, Form) Input->Appearance Decision Batch Release Decision HPLC->Decision LCMS->Decision NMR->Decision Appearance->Decision

Caption: Quality control workflow for batch comparison and release.

Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • System: Standard HPLC with UV detection.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Detection: UV at 254 nm.

    • Purpose: To determine the purity (as area %) and quantify known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilizes the same chromatographic conditions as HPLC, coupled to a mass spectrometer (e.g., ESI source) to obtain mass-to-charge ratios for the main peak and all impurity peaks, aiding in their structural identification.[10]

  • Nuclear Magnetic Resonance (¹H NMR):

    • Solvent: DMSO-d6.

    • Purpose: To confirm the chemical structure of the final product and ensure the absence of significant levels of process-related impurities (e.g., residual solvents, unreacted starting materials).

Comparative Data & Analysis

The results from the three batches were compiled to highlight the impact of the process deviations.

Parameter Batch A (Control) Batch B (Temp. Excursion) Batch C (Stoichiometry Error) Acceptance Criteria
Yield (%) 78%75%79%> 70%
Appearance Off-white crystalline solidTan crystalline solidOff-white crystalline solidOff-white to light tan solid
HPLC Purity (Area %) 99.6%98.5%99.1%≥ 98.5%
Impurity 1 (Symmetrical Nitro Urea, %) 0.15%0.85%0.18%≤ 0.5%
Impurity 2 (Unreacted Hydrazine, %) < 0.05%< 0.05%0.45%≤ 0.1%
¹H NMR Confirmation ConformsConformsConforms, shows trace hydrazineConforms to structure

Analysis of Results:

  • Batch A (Control): This batch met all specifications, establishing a baseline for a well-controlled process. The impurity profile was clean, with the main symmetrical urea byproduct well below the acceptance limit.

  • Batch B (Temperature Excursion): The seemingly minor temperature increase during the triphosgene addition had a significant negative impact. The higher temperature likely accelerated side reactions, leading to the formation of Impurity 1 , the symmetrical urea derived from the reaction of two molecules of 3-nitrophenyl isocyanate with one molecule of water (from trace moisture) or another nucleophile. This resulted in a lower purity (98.5%) and a discolored final product, demonstrating the criticality of temperature control in reactive chemistry.[1]

  • Batch C (Stoichiometry Error): While the yield and purity were acceptable, the excess N,N-dimethylhydrazine led to a significant increase in Impurity 2 (residual hydrazine) in the final product. Although it might pass initial purity tests, this residual starting material could interfere with downstream reactions, making this batch less reliable despite its acceptable purity value. This highlights the importance of impurity profiling beyond simple purity assessment.[]

Discussion: Toward a Robust and Reproducible Process

The comparative data underscores that achieving batch-to-batch consistency is an exercise in meticulous process control.[1][12] Several factors, often interacting, can influence the outcome.

Key Factors Influencing Reproducibility:

  • Raw Material Control: The quality of starting materials is the foundation of a reproducible process.[8][13] This includes not only the purity of 3-nitroaniline and N,N-dimethylhydrazine but also the moisture content of the solvents.

  • Critical Process Parameters (CPPs): As demonstrated with Batch B, temperature is a critical parameter.[1] Other CPPs include rates of addition, stirring efficiency, and reaction time. Inadequate mixing, for example, can create localized "hot spots" or concentration gradients, leading to inconsistent results, especially during scale-up.[14][15]

  • Atmospheric Control: Reactions involving highly reactive intermediates like isocyanates must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the intermediate and forming symmetrical urea byproducts.

  • Purification Strategy: The crystallization and washing steps are crucial for removing impurities. The choice of solvent, temperature, and wash volume must be standardized to ensure consistent purification efficiency across batches.

Adopting a Quality by Design (QbD) approach is the most effective strategy for ensuring reproducibility.[1] This involves systematically identifying the process parameters that affect the product's CQAs and establishing a "design space"—a range of operating conditions within which the product quality is assured.

Conclusion and Recommendations

The synthesis of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, while based on established chemical principles, is sensitive to operational variability. Our comparative analysis reveals that stringent control over temperature, stoichiometry, and atmospheric conditions is essential for achieving batch-to-batch reproducibility. A failure to control these parameters can lead to inconsistent impurity profiles and physical characteristics, jeopardizing downstream processes.

For researchers and drug development professionals, we recommend the following to ensure consistency:

  • Implement Strict SOPs: Standard Operating Procedures for all steps, from reagent handling to final product drying, are non-negotiable.[8]

  • Define Critical Process Parameters: Identify and rigorously control CPPs like temperature, addition rates, and mixing speeds.

  • Employ Process Analytical Technology (PAT): Where possible, use in-process monitoring to ensure CPPs remain within their defined ranges throughout the synthesis.[]

  • Comprehensive Analytical Characterization: Do not rely on a single analytical test. A combination of HPLC, LC-MS, and NMR provides a complete picture of batch quality, including purity and impurity identity.[9]

  • Maintain Detailed Batch Records: Thorough documentation allows for trend analysis and easier troubleshooting of any future deviations.[8]

By embedding these principles into the synthetic workflow, the batch-to-batch synthesis of this critical intermediate can be transformed from a source of potential variability into a reliable and reproducible manufacturing process.

References

  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs.
  • PharmaRead. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
  • PharmTech. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
  • Ananikov, V. P., et al. (n.d.). Magnetic Stirring May Cause Irreproducible Results in Chemical Reactions. National Center for Biotechnology Information.
  • MasterControl. (2026, March 2). What Is Quality Control (QC)? Types of Quality Control in the Pharmaceutical Industry.
  • DES Pharma. (2026, January 23). A Deep Dive into Quality Control in the Pharmaceutical Industry.
  • Pagliaro, M. (2026, January 30). Reproducibility in chemistry research. ResearchGate.
  • Tianming Pharmaceuticals. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates.
  • Asymchem. (2015, September 2). Reproducibility In Organic Chemistry.
  • BenchChem. (n.d.). Application Note: Quantitative Analysis of Urea Derivatives by HPLC-MS.
  • ACS Publications. (2026, January 6). Stirring the Debate: How Mixing Influences Reproducibility and Efficiency in Synthetic Organic Chemistry. ACS Central Science.
  • Porton Pharma Solutions. (2026, February 19). Achieving Batch to Batch Consistency in API Synthesis.
  • Open Access Journals. (n.d.). Pharmaceutical.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.
  • ResearchGate. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Google Patents. (n.d.). Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • Organic Syntheses Procedure. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
  • National Center for Biotechnology Information. (2022, December 25). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments.

Sources

Comparative

Comparative efficacy of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride in enzymatic assays

A Senior Application Scientist's Guide to Evaluating 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride Against Established p38α MAPK Inhibitors Introduction The discovery and validation of novel enzyme inhibitors a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride Against Established p38α MAPK Inhibitors

Introduction

The discovery and validation of novel enzyme inhibitors are cornerstones of modern drug development. For researchers in this field, the ability to rigorously and objectively compare a new chemical entity (NCE) against established alternatives is paramount. This guide provides an in-depth framework for the comparative enzymatic analysis of a novel compound, designated here as Compound A (1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride) .

As Compound A is a new entity, we have hypothetically positioned it as an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical and well-validated target in inflammatory diseases and oncology.[1][2] The p38 MAPK signaling cascade plays a pivotal role in cellular responses to stress and cytokines.[1][3] This guide will detail the experimental workflows, data analysis, and interpretation required to benchmark Compound A against two well-characterized, ATP-competitive p38α MAPK inhibitors: Skepinone-L and SB203580 .[4][5][6][7]

Our focus is on providing a self-validating system of protocols, grounded in established scientific principles, to ensure the generation of trustworthy and reproducible data.

Core Principles of Comparative Enzymatic Assays

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of each compound. The IC50 represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[8][9] A robust comparison relies on several key factors:

  • A Reliable Assay Platform: The chosen assay must be sensitive, reproducible, and suitable for high-throughput screening (HTS).[10][11] We will employ the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12][13][14]

  • Standardized Conditions: To ensure a fair comparison, all inhibitors must be tested under identical assay conditions, including enzyme concentration, substrate concentration, ATP concentration, and incubation times.

  • Assay Quality Control: The reliability of the data is underpinned by statistical validation. The Z'-factor is an essential metric used to quantify the quality of an HTS assay, assessing the separation between positive and negative controls.[10][15][16] An assay with a Z'-factor greater than 0.5 is considered excellent for screening.[10][17]

Signaling Pathway and Point of Inhibition

The p38 MAPK pathway is a cascade where external signals are transduced to elicit a cellular response. p38α MAPK is activated via phosphorylation by upstream kinases (MKK3/6) and, in turn, phosphorylates downstream substrates, leading to inflammatory responses.[3] The inhibitors discussed here are ATP-competitive, meaning they bind to the kinase's active site, preventing the binding of ATP and subsequent substrate phosphorylation.

p38_pathway stimuli Stress / Cytokines mkk MKK3 / MKK6 stimuli->mkk p38 p38α MAPK (Inactive) mkk->p38 Phosphorylates p38_active p38α MAPK-P (Active) p38->p38_active substrates Downstream Substrates (e.g., MAPKAPK-2) p38_active->substrates Phosphorylates adp ADP p38_active->adp response Inflammatory Response (e.g., TNF-α release) substrates->response inhibitor Compound A Skepinone-L SB203580 inhibitor->p38_active Binds to ATP Pocket atp ATP atp->p38_active

p38 MAPK signaling pathway and inhibitor intervention point.

Experimental Design & Protocols

This section details the step-by-step methodology for determining the comparative efficacy of Compound A, Skepinone-L, and SB203580.

Part 1: Assay Validation & Optimization

Before comparing inhibitors, the assay itself must be validated to ensure it performs robustly.

Causality Behind Choices:

  • Enzyme Titration: To find an enzyme concentration that produces a linear response over time and falls within the sensitive detection range of the assay.

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the enzyme. This ensures the assay is sensitive to ATP-competitive inhibitors.[18][19] If the ATP concentration is too high, it can artificially inflate the IC50 values of competitive inhibitors.

Protocol: Assay Validation (Z'-Factor Determination)

  • Prepare Controls:

    • Positive Control (0% Inhibition): Prepare a solution containing p38α MAPK enzyme in assay buffer with 1% DMSO (vehicle).

    • Negative Control (100% Inhibition): Prepare a solution containing p38α MAPK enzyme plus a high concentration of a known potent inhibitor (e.g., 10 µM Skepinone-L).

  • Plate Layout: In a 384-well white assay plate, dispense 5 µL of the positive control solution into 16 wells and 5 µL of the negative control solution into 16 wells.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Develop Signal: Follow the ADP-Glo™ Kinase Assay protocol:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.[20]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes.[20]

  • Read Luminescence: Measure luminescence using a plate reader.

  • Calculate Z'-Factor: Use the following formula with the mean (µ) and standard deviation (σ) of the positive (p) and negative (n) controls.[10]

    • Z' = 1 - ( (3σp + 3σn) / |µp - µn| )

    • A Z' ≥ 0.5 confirms the assay is suitable for inhibitor screening.[17]

Part 2: Comparative IC50 Determination

Protocol: 10-Point Dose-Response Curve

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Compound A, Skepinone-L, and SB203580 in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range (e.g., from 10 mM down to 0.5 µM). This wide range is crucial for capturing the full sigmoidal curve.

  • Assay Plate Preparation:

    • Add 50 nL of each inhibitor concentration to triplicate wells of a 384-well assay plate. Include DMSO-only wells for 0% inhibition (high control) and wells with a saturating concentration of Skepinone-L for 100% inhibition (low control).

  • Kinase Reaction:

    • Prepare a master mix of p38α MAPK enzyme and the specific peptide substrate in assay buffer.

    • Dispense 5 µL of this mix into each well.

    • Allow the enzyme and inhibitors to pre-incubate for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 5 µL of ATP solution (at the pre-determined Km concentration) to all wells.

  • Incubation & Signal Development: Follow steps 4 and 5 from the Assay Validation protocol.

  • Data Analysis:

    • Normalize the data: % Inhibition = 100 * (1 - ( (Signal_Inhibitor - Signal_LowControl) / (Signal_HighControl - Signal_LowControl) ) )

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[8][21]

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis prep_inhibitors 1. Prepare Inhibitor Serial Dilutions plate_inhibitors 4. Dispense Inhibitors into 384-well Plate prep_inhibitors->plate_inhibitors prep_enzyme 2. Prepare Enzyme/ Substrate Master Mix add_enzyme 5. Add Enzyme Mix & Pre-incubate prep_enzyme->add_enzyme prep_atp 3. Prepare ATP Solution start_reaction 6. Add ATP to Initiate Reaction prep_atp->start_reaction plate_inhibitors->add_enzyme add_enzyme->start_reaction incubation 7. Incubate at RT start_reaction->incubation add_adpglo 8. Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->add_adpglo add_detection 9. Add Kinase Detection Reagent (Convert ADP -> ATP) add_adpglo->add_detection read_lum 10. Read Luminescence add_detection->read_lum normalize 11. Normalize Data (% Inhibition) read_lum->normalize plot 12. Plot Dose-Response Curve normalize->plot calc_ic50 13. Calculate IC50 (4PL Fit) plot->calc_ic50

Sources

Validation

Benchmarking 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride: A Comparative Guide to Dimethylamino Ureas in Synthesis and Pharmacology

Executive Summary Dimethylamino ureas are highly versatile motifs in modern chemical synthesis and drug discovery. Their unique electronic properties—combining strong hydrogen-bond accepting capabilities with tunable Lew...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethylamino ureas are highly versatile motifs in modern chemical synthesis and drug discovery. Their unique electronic properties—combining strong hydrogen-bond accepting capabilities with tunable Lewis basicity—make them ideal both as structural pharmacophores in neuroactive ligands and as traceless directing groups in transition-metal catalysis.

This technical guide benchmarks 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride against two other prominent dimethylamino ureas: the aliphatic 1-Ethyl-3-(3-dimethylaminopropyl)urea and the complex heterocyclic Imidazo[1,5-a]quinoxaline Dimethylamino Urea (Analog 41) . By analyzing their distinct chemical environments, we provide researchers with a causal framework for selecting the appropriate urea derivative for either synthetic methodology or receptor modulation.

Mechanistic Profiling & Structural Causality

The utility of the dimethylamino urea moiety is dictated by its surrounding chemical architecture. As an Application Scientist, it is critical to understand why these molecules perform their respective functions:

  • As a Traceless Directing Group (C-H Activation): In transition-metal-catalyzed C-H functionalization, the dimethylamino urea framework acts as a highly efficient bidentate directing group[1]. The terminal dimethylamino nitrogen and the urea carbonyl oxygen coordinate to metals like Co(III), pulling the metal center into strict proximity with the ortho-C-H bond of an N-aryl ring[2]. Post-cyclization, the N-N bond can be cleaved (e.g., via TBAF), making the directing group "traceless" and yielding free-NH indoles[1].

  • As a Neuropharmacophore: In neuropharmacology, the urea motif mimics the hydrogen-bonding network of endogenous ligands. When integrated into rigid heterocycles, the dimethylamino group provides critical steric bulk and electron density that shifts a molecule's profile from a full agonist to a partial agonist, thereby mitigating typical benzodiazepine side effects like physical dependence[3].

Comparative Benchmarking

Candidate A: 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
  • Primary Role: Bifunctional Synthetic Building Block[4].

  • Mechanistic Advantage: Supplied as a dihydrochloride salt to prevent premature oxidation of the electron-rich aromatic ring and enhance shelf stability. The meta-amino group provides an orthogonal vector for library generation (e.g., via amide coupling) prior to C-H activation. During catalysis, it serves as a robust directing group for the synthesis of complex 2,3-substituted indoles[1].

Candidate B: 1-Ethyl-3-(3-dimethylaminopropyl)urea
  • Primary Role: Aliphatic Pharmaceutical Intermediate[5].

  • Mechanistic Advantage: Lacking an aromatic system, this compound cannot participate in C-H activation. Instead, its flexible aliphatic chain and terminal basic amine make it a crucial intermediate for the synthesis of Cabergoline, a potent dopamine receptor agonist used in Parkinson's disease therapy[5]. Its structure allows for selective N-alkylation without the steric hindrance seen in aryl ureas.

Candidate C: Imidazo[1,5-a]quinoxaline Dimethylamino Urea (Analog 41)
  • Primary Role: High-Affinity GABA_A Partial Agonist[6].

  • Mechanistic Advantage: This molecule locks the dimethylamino urea into a rigid tetracyclic framework. This specific orientation allows it to bind with high affinity to the γ-aminobutyric acid A (GABA_A)/benzodiazepine receptor complex[3]. The dimethylamino substituent is the causal factor in its partial agonist profile, providing anxiolytic activity in Vogel and Geller assays while remaining devoid of typical sedative side effects[7].

Quantitative Performance Data

To facilitate objective selection, the following table summarizes the physicochemical properties and primary performance metrics of the benchmarked compounds.

CompoundStructural ClassPrimary ApplicationKey Performance MetricReference
1-(3-Aminophenyl)-3-(dimethylamino)urea 2HCl Aromatic Urea SaltTraceless Directing Group>85% yield in free-NH indole synthesis (post-cleavage)[1]
1-Ethyl-3-(3-dimethylaminopropyl)urea Aliphatic UreaDopamine Agonist SynthesisHigh conversion efficiency to Cabergoline[5]
Imidazo[1,5-a]quinoxaline Urea (Analog 41) Heterocyclic UreaGABA_A Receptor ModulatorHigh affinity partial agonism; low physical dependence[3]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental causality is maintained and verifiable at each step.

Protocol 1: Co(III)-Catalyzed Traceless Indole Synthesis

This workflow utilizes 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride as a directing group for ortho-C-H activation[1].

  • Free-Basing (Critical Causality Step): Suspend 1.0 mmol of the urea dihydrochloride salt in dry DCM. Wash with saturated aqueous Na₂CO₃. Causality: The dihydrochloride salt must be neutralized; protonated amines cannot coordinate to the Co(III) metal center. Extract, dry over MgSO₄, and concentrate.

  • Catalyst Activation: In a Schlenk tube under N₂, combine the free-based urea (1.0 equiv), an alkyne (1.2 equiv), [Co(Cp*)(CO)I₂] (5 mol%), AgSbF₆ (10 mol%), and NaOAc (20 mol%) in 2,2,2-trifluoroethanol (TFE). Causality: AgSbF₆ abstracts iodine from the cobalt complex, generating the highly electrophilic cationic Co(III) active species necessary for C-H cleavage.

  • In-Situ Validation: Stir at 80°C for 2 hours. Pull a 10 µL aliquot for LC-MS analysis. Validation: Confirm the disappearance of the starting mass and the appearance of the metallacycle/cyclized intermediate mass before proceeding.

  • Traceless Cleavage: Once cyclization is complete (approx. 12 hours), cool to room temperature. Add TBAF (1.0 M in THF, 2.0 equiv) and stir for 2 hours. Causality: TBAF cleaves the N-N bond of the dimethylamino urea, releasing the free-NH indole product[1].

G A N-Aryl Dimethylamino Urea (Substrate) B Co(III) Coordination (Active Complex) A->B Base Neutralization C Ortho C-H Activation (Metallacycle) B->C C-H Bond Cleavage D Alkyne Insertion & Cyclization C->D Migratory Insertion E Traceless Cleavage (Free-NH Indole) D->E N-N Cleavage (TBAF)

Fig 1: Co(III)-catalyzed C-H activation using a traceless dimethylamino urea directing group.

Protocol 2: Radioligand Displacement Assay for GABA_A Affinity

This protocol evaluates the binding affinity of heterocyclic dimethylamino ureas (like Analog 41)[6].

  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to remove endogenous GABA.

  • Incubation: In a 96-well plate, combine 100 µL of tissue homogenate, 50 µL of [³H]Flunitrazepam (final concentration 1 nM), and 50 µL of the dimethylamino urea test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation (NSB Control): In designated control wells, replace the test compound with 10 µM unlabeled Diazepam. Causality: This saturates all specific binding sites. Any remaining radioactivity detected in these wells represents Non-Specific Binding (NSB), which must be subtracted to calculate true receptor affinity.

  • Filtration & Analysis: Incubate for 60 minutes at 4°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash with cold buffer, add scintillation cocktail, and quantify bound radioactivity to determine the IC₅₀ and K_i values[7].

References

  • Sigma-Aldrich. "Dimethylhydrazine | 1-(3-aminophenyl)-3-(dimethylamino)urea dihydrochloride". sigmaaldrich.com. 4

  • MDPI. "Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles". mdpi.com. 1

  • LookChem. "Cas 32897-26-0, 1-Ethyl-3(3-dimethylamino)urea". lookchem.com. 5

  • Journal of Medicinal Chemistry - ACS Publications. "High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ-Aminobutyric Acid A/Benzodiazepine Receptor Complex". acs.org. 3

Sources

Comparative

A Comparative Guide to Verifying the Identity of 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride via ¹H NMR Spectroscopy

In the landscape of pharmaceutical research and drug development, the unequivocal identification of chemical reagents is a cornerstone of scientific rigor and regulatory compliance. The identity and purity of starting ma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification of chemical reagents is a cornerstone of scientific rigor and regulatory compliance. The identity and purity of starting materials and intermediates can profoundly impact the outcome of a synthetic pathway, the validity of biological assays, and ultimately, the safety and efficacy of a therapeutic candidate. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the verification of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, a key building block in many synthetic applications.

This document will delve into the experimental protocols for acquiring a proton (¹H) NMR spectrum, a comparative analysis of the resulting spectrum against a reference standard, and a brief overview of complementary analytical techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for ensuring the identity of this critical reagent.

The Imperative of Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic molecules.[1][2][3] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an indispensable tool for confirming the identity of a compound.[4] A ¹H NMR spectrum, in particular, offers a unique fingerprint of a molecule, with the chemical shift, multiplicity, and integration of each signal corresponding to a specific set of protons.[5][6]

For a molecule such as 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (Molecular Formula: C₉H₁₆Cl₂N₄O, Molecular Weight: 267.15 g/mol [7]), which possesses multiple distinct proton environments, ¹H NMR provides a wealth of structural information that can be used to definitively confirm its identity.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The quality of an NMR spectrum is directly dependent on the meticulous preparation of the sample and the appropriate selection of acquisition parameters.[8] The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a test sample of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride test sample. The use of a precise quantity of material is crucial for obtaining a good signal-to-noise ratio.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. Given the dihydrochloride salt form of the compound, D₂O or DMSO-d₆ are excellent choices due to their high polarity.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is essential to remove any particulate matter that could degrade the spectral resolution.[8]

    • Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Instrument Setup and Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This field-frequency lock is crucial for maintaining the stability of the magnetic field during the experiment.[8]

    • Shim the magnetic field to optimize its homogeneity. This process minimizes spectral line broadening and improves resolution.

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HDO in D₂O at ~4.79 ppm or residual DMSO in DMSO-d₆ at ~2.50 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.[9]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock filter->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Comparative Analysis: Test Sample vs. Reference Standard

The cornerstone of identity verification is the direct comparison of the acquired spectrum with that of a certified reference standard.[4] The reference standard should be of known purity and identity, obtained from a reputable commercial source or thoroughly characterized in-house.

Expected ¹H NMR Spectral Data for 1-(3-Aminophenyl)-3-(dimethylamino)urea Dihydrochloride:

The chemical structure of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride contains several distinct proton environments that are expected to give rise to a characteristic set of signals in the ¹H NMR spectrum.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Dimethylamino (-N(CH₃)₂)~3.0Singlet6H
Aromatic Protons~7.0 - 7.5Multiplet4H
Amine & Urea Protons (-NH₂, -NH-)Variable, broadSinglet(s)3H

Note: The exact chemical shifts can vary depending on the solvent and concentration. The amine and urea protons are exchangeable and may appear as broad signals or may not be observed if D₂O is used as the solvent due to H-D exchange.

Analysis of a Hypothetical Spectrum:

A thorough comparison involves overlaying the spectrum of the test sample with that of the reference standard. The following points should be meticulously evaluated:

  • Chemical Shifts: The chemical shifts of all corresponding signals in the test sample and the reference spectrum should be identical within an acceptable tolerance (typically ±0.02 ppm).

  • Multiplicities: The splitting patterns (e.g., singlet, doublet, triplet, multiplet) of all signals must match. This confirms the number of neighboring protons, providing crucial connectivity information.[5]

  • Integration: The relative areas under each signal in the test sample's spectrum should correspond to the number of protons giving rise to that signal and should be consistent with the integration values from the reference spectrum.[6]

  • Absence of Impurity Signals: The spectrum of the test sample should be free from any significant signals that are not present in the reference spectrum. The presence of additional peaks may indicate the presence of impurities, residual solvents, or a different compound altogether.

A successful verification is achieved when there is a complete and unambiguous match between the ¹H NMR spectrum of the test sample and the reference standard in all the above aspects.

Alternative and Complementary Verification Methods

While ¹H NMR is a powerful tool for identity confirmation, employing orthogonal analytical techniques can provide a more comprehensive and robust verification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10][11] It can confirm the molecular weight of the compound of interest and can also be used to identify and quantify impurities.[12][13] For amine-containing compounds, derivatization may sometimes be employed to enhance chromatographic performance or ionization efficiency.[14][15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule.[17] For 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds would be expected.[18][19][20] While not as structurally definitive as NMR on its own, it serves as an excellent complementary technique.

Logic of Method Selection

G Identity Compound Identity Verification NMR ¹H NMR Spectroscopy Identity->NMR Primary Method (Detailed Structure) LCMS LC-MS Identity->LCMS Orthogonal Method (Molecular Weight) FTIR FTIR Spectroscopy Identity->FTIR Complementary Method (Functional Groups)

Caption: Rationale for the selection of analytical methods.

Conclusion

The rigorous verification of the chemical identity of reagents such as 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is a non-negotiable aspect of high-quality scientific research and development. ¹H NMR spectroscopy provides a detailed and definitive method for this purpose. By following a systematic experimental protocol and conducting a thorough comparative analysis against a certified reference standard, researchers can have a high degree of confidence in the identity of their material. The integration of orthogonal techniques like LC-MS and FTIR further strengthens this verification, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Google Cloud.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Google Cloud.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen.
  • Fast LC/MS in the analysis of small molecules. (2003, November 15). PubMed.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
  • The importance of 1H-nuclear magnetic resonance spectroscopy for reference standard validation in analytical sciences. (2012, July 27). PubMed.
  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Google Cloud.
  • NMR Sample Preparation. (n.d.). Google Cloud.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024, November 29). PMC.
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. (n.d.). Google Cloud.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015, May 29). ACS Publications.
  • How NMR Enhances Chemical Analysis Accuracy?. (2025, May 5). Creative Biostructure.
  • NMR Spectrum Acquisition. (n.d.). Organic Chemistry at CU Boulder.
  • 29.9 1H NMR Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Analytical NMR. (n.d.). Magritek.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020, January 11). PubMed.
  • A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis. (n.d.). Benchchem.
  • FTIR study of urea and thiourea. (2026, March 5). ResearchGate.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Google Cloud.
  • 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride. (n.d.). Sapphire Bioscience.
  • Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. (2004, July 29). ACS Publications.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Google Cloud.
  • Quantitation of urea in urine by Fourier transforms infrared spectroscopy. (n.d.). Der Pharma Chemica.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Google Cloud.
  • Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. (n.d.). PubMed.
  • NMR Spectroscopy. (n.d.). MSU chemistry.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management and disposal of chem...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining strict regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, grounded in established safety principles and regulatory frameworks. Our approach moves beyond simple instruction to explain the causality behind each procedural step, empowering you to make informed safety decisions.

Hazard Assessment: The Foundation of Safe Disposal

The primary principle of chemical waste management is to treat unknown or uncharacterized substances as hazardous until proven otherwise. Based on available data for analogous structures, the following hazards should be assumed for 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

Table 1: Inferred Hazard Profile

Hazard Classification Description Potential Impact Source
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled. May cause adverse health effects upon short-term exposure. [1]
Skin Irritation (Category 2) Causes skin irritation upon direct contact. Can lead to redness, itching, or inflammation of the skin. [1]
Eye Irritation (Category 2A) Causes serious eye irritation. Direct contact can result in pain, redness, and potential damage to eye tissue. [1]

| Aquatic Toxicity | Some related urea compounds are very toxic to aquatic life with long-lasting effects. | Improper disposal can harm ecosystems. |[2][3] |

This initial hazard identification is the cornerstone of our disposal plan. It mandates that this compound be handled as a hazardous substance, requiring a disposal pathway compliant with federal and local regulations.

The Regulatory Landscape: Adherence to EPA and RCRA Standards

In the United States, the disposal of chemical waste is primarily governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This framework establishes a "cradle-to-grave" management system, ensuring that hazardous waste is tracked from its point of generation to its final, safe disposal.

To comply with RCRA, a waste generator must determine if their waste is hazardous. A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Given the acute toxicity data of its analog[1], waste containing 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride should be managed as toxic hazardous waste .

It is crucial to note that state and local regulations may be more stringent than federal EPA guidelines.[5][6] Therefore, you must consult your institution's Environmental Health & Safety (EHS) office to ensure full compliance with all applicable rules.

Standard Operating Protocol for Disposal

This protocol provides a self-validating system for the safe collection and disposal of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), it is mandatory to wear appropriate PPE. This is a non-negotiable first line of defense against the potential hazards of skin contact, eye exposure, and inhalation.[7][8]

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[7]

  • Hand Protection: Wear chemically resistant nitrile gloves. Always check the manufacturer's glove compatibility chart.[7]

  • Body Protection: A fully-buttoned laboratory coat must be worn.[7]

Step 2: Waste Collection and Segregation

Proper segregation prevents accidental chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Designated Waste Container: All waste containing 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, sealable, and chemically compatible container.[7]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[2] This is particularly important for avoiding contact with incompatible materials like strong oxidizing agents.[7]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[7] The label must clearly identify the contents, including the full chemical name and concentration, and the accumulation start date.

Step 3: Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Evacuate and Ventilate: In the event of a significant spill, clear the immediate area. Ensure the area is well-ventilated.[8]

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[8]

  • Collection: Carefully sweep or wipe up the material, avoiding dust formation.[7] Place all contaminated absorbent material and cleaning supplies into your designated hazardous waste container.[7][8]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report any exposure or significant spill to your supervisor or EHS department immediately.[7]

Step 4: Final Disposal Pathway

Under RCRA regulations, hazardous waste cannot be disposed of in standard trash or down the drain.[2]

  • Licensed Disposal Vendor: The sealed and properly labeled hazardous waste container must be disposed of through your institution's EHS program, which works with licensed hazardous waste management companies.[6] These vendors are equipped to handle, transport, and dispose of the chemical in an environmentally sound and legally compliant manner.

  • Record Keeping: Maintain accurate records of your waste generation and disposal, as required by the EPA and your institution. Federal guidelines require these records to be kept for at least three years.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, from initial assessment to final disposition.

G start Start: Handling 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride hazard_id Step 1: Hazard Identification (Assume Toxic based on analog data) start->hazard_id is_hazardous Is waste hazardous under RCRA? hazard_id->is_hazardous ppe Step 2: Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) is_hazardous->ppe Yes collect Step 3: Collect Waste in a Dedicated, Labeled, Sealable Container ppe->collect no_mix Do NOT mix with incompatible waste streams collect->no_mix spill_plan Have Spill Kit & SOP Ready collect->spill_plan store Step 4: Store Container Securely (Capped, in Secondary Containment) collect->store ehs_disposal Step 5: Arrange Disposal via Institutional EHS Office & Licensed Vendor store->ehs_disposal end End: Compliant Disposal & Documentation ehs_disposal->end

Caption: Decision workflow for compliant chemical waste disposal.

By adhering to this comprehensive guide, you build a deep-seated culture of safety and responsibility within your laboratory. This protocol not only ensures you are compliant with legal requirements but also protects you, your colleagues, and the environment from potential harm.

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Washington State University. (n.d.). Standard Operating Procedure: Urea.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • TCI Chemicals. (2025, June 25). Safety Data Sheet.
  • NextSDS. (n.d.). 1-(3-aminophenyl)-3,3-dimethylurea — Chemical Substance Information.
  • Apollo Scientific. (2023, May 30). Safety Data Sheet: 1-[3-(Dimethylamino)propyl]-3-ethylurea.

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS No. 1803607-19-...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride (CAS No. 1803607-19-3). The guidance herein is designed to establish a comprehensive safety framework, from initial risk assessment to final waste disposal, ensuring the protection of personnel and the integrity of research.

Hazard Profile and Risk Assessment

1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride is an aromatic amine derivative. Aromatic amines as a class are recognized for their potential toxicity, and appropriate caution is warranted.[1][2] The primary hazards are associated with the aminophenyl moiety, which can be readily absorbed through the skin and may pose risks of systemic toxicity.[1] The dihydrochloride salt form suggests the compound is a solid, which can create an inhalation hazard if handled as a powder.

Core Principles for Handling:

  • Assume Toxicity: Due to its chemical class, treat this compound with a high degree of caution. Aromatic amines can be toxic to aquatic life and may cause long-term environmental effects.[3]

  • Minimize Exposure: All procedures must be designed to minimize the risk of direct contact, inhalation, and ingestion.[4]

  • Control at the Source: Use engineering controls as the primary means of protection.[5]

The Hierarchy of Controls: Your Safety Framework

A systematic approach to safety involves layering controls, starting with the most effective. This hierarchy consists of engineering controls, administrative controls, and finally, personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source and are the most reliable way to manage exposure.

  • Chemical Fume Hood: All manipulations of 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride, especially the handling of its solid form, must be conducted in a certified chemical fume hood.[6][7] This contains airborne powders and prevents inhalation.

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure or powder containment hood should be used to minimize the release of fine particulates.[7]

  • Secondary Containment: Always handle the compound within a chemical-resistant tray or secondary container to contain any spills.[7]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

  • Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area."[6] This area should have signage indicating the potential hazards.

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This SOP should cover every step from handling to disposal and emergency procedures.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection.[4] It is the last line of defense when engineering and administrative controls are in place.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical splash goggles and face shield2 pairs of nitrile glovesFully-buttoned lab coatN95 respirator (if not in a ventilated enclosure)
Preparing Solutions Chemical splash goggles2 pairs of nitrile glovesFully-buttoned lab coatNot required if in a fume hood
Handling Solutions Chemical splash gogglesNitrile glovesFully-buttoned lab coatNot required if in a fume hood
  • Eye and Face Protection: Tightly fitting safety goggles are mandatory at all times.[9] When handling the solid powder, a face shield must be worn over the goggles to protect against splashes.

  • Skin Protection: A lab coat must be worn and kept buttoned.[6] Double-gloving with chemical-resistant nitrile gloves is recommended to prevent skin absorption, a known risk for aromatic amines.[1] Gloves must be inspected before use and changed immediately if contaminated.[9]

  • Respiratory Protection: Work should be performed in a fume hood to avoid the need for respiratory protection.[6] If weighing must occur outside of a containment hood, a NIOSH-approved N95 respirator or higher is required.[7]

Step-by-Step Operational Protocols

Preparation and Weighing
  • Don all required PPE as specified in the table above.

  • Set up a designated work area inside a certified chemical fume hood.[6]

  • Use a disposable weigh boat to prevent cross-contamination.

  • Carefully transfer the desired amount of the solid, avoiding the creation of dust.

  • Once weighing is complete, gently tap the weigh boat to ensure all powder is transferred to the receiving vessel.

  • Dispose of the weigh boat immediately into a labeled hazardous solid waste container.

Solution Preparation
  • Add the solvent to the vessel containing the weighed solid.

  • Cap the vessel securely before mixing or sonicating.

  • If heating is required, use a controlled heating mantle and ensure the vessel is vented appropriately within the fume hood.

Post-Handling Decontamination
  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Thoroughly clean all glassware used.

  • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after leaving the laboratory.[7]

Emergency Response and Disposal Plan

Spill Management
  • Small Spill (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[10] Gently sweep the absorbent material into a designated hazardous waste container. Clean the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel.[6] Contact your institution's Environmental Health & Safety (EHS) department immediately.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10]

  • Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous liquid waste container.[10] Aniline derivatives are toxic to aquatic life, and release into the environment must be prevented.[14]

  • Container Management: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[10] Arrange for pickup by your institution's EHS department or a licensed contractor.[6]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling 1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Experiment Phase cluster_end 4. Final Steps start Start: Plan Experiment sop Review/Create SOP start->sop hazards Assess Hazards (SDS/Analog) sop->hazards controls Verify Engineering Controls (Fume Hood Certification) hazards->controls ppe_check Gather & Inspect PPE controls->ppe_check weigh Weigh Solid Compound (Ventilated Enclosure) ppe_check->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Area & Glassware experiment->decon waste Segregate & Label Waste (Solid & Liquid) decon->waste ppe_remove Properly Remove PPE waste->ppe_remove wash Wash Hands ppe_remove->wash storage Store Waste Securely wash->storage end End: Arrange Disposal storage->end

Caption: Safe Handling Workflow Diagram.

References

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link][1]

  • Chem Service. (2016). SAFETY DATA SHEET - 2-Chlorothiophenol. Available at: [Link][11]

  • Journal of Health & Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Available at: [Link][14][15]

  • National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. Available at: [Link][8]

  • NIOSH. Pocket Guide to Chemical Hazards. Available at: [Link][16]

  • OSHA. Chemical Hazards and Toxic Substances - Overview. Available at: [Link][5]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link][4]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link][2]

  • Scribd. Aromatic Amines Hazcard Overview. Available at: [Link][3]

  • SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Available at: [Link][9]

  • The University of Chicago. (2023). Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • Unknown Source. (Unable to provide a direct link).[13][17][18][19][20][21][22][23]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
Reactant of Route 2
1-(3-Aminophenyl)-3-(dimethylamino)urea dihydrochloride
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